H-Thr(Bzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOURAAVVKGJNM-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426224 | |
| Record name | O-BENZYL-L-THREONINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-10-3 | |
| Record name | O-BENZYL-L-THREONINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of O-Benzyl-L-Threonine in Peptide Synthesis: A Technical Guide
Abstract
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the judicious selection of protecting groups for trifunctional amino acids is a critical determinant of success, profoundly influencing overall yield, purity, and the side-reaction profile. Threonine, with its secondary hydroxyl group, necessitates robust side-chain protection to prevent undesirable O-acylation during peptide elongation. This technical guide provides an in-depth exploration of O-Benzyl-L-threonine (H-Thr(Bzl)-OH), a key building block in peptide synthesis. We will delve into its chemical properties, strategic importance within different synthesis methodologies, detailed protocols for its application, and a critical analysis of potential challenges. This document serves as a comprehensive resource for optimizing the incorporation of benzyl-protected threonine in complex peptide synthesis projects.
Introduction: The Imperative of Side-Chain Protection in Threonine
Threonine is a crucial hydroxyl-containing amino acid frequently found in bioactive peptides and proteins. Its hydroxyl group is a potential site for post-translational modifications such as glycosylation and phosphorylation, which are vital for cellular signaling.[1] In solid-phase peptide synthesis (SPPS), the nucleophilic nature of this hydroxyl group poses a significant challenge. Without adequate protection, it can react with activated amino acids during the coupling steps, leading to the formation of ester bonds and subsequent peptide branching, a process known as O-acylation.[2] This side reaction compromises the integrity of the target peptide, complicates purification, and reduces the overall yield.
To circumvent this, the threonine side chain is temporarily masked with a protecting group. While the tert-butyl (tBu) group is prevalent in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the benzyl (Bzl) ether protecting group, as seen in this compound, holds a significant place, particularly in the classic Boc (tert-butyloxycarbonyl) synthesis strategy.[3][4] The choice between these protecting groups is intrinsically linked to the overarching synthesis methodology, dictating the conditions for both the repetitive Nα-deprotection and the final cleavage and side-chain deprotection steps.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in peptide synthesis.
| Property | Value | Reference |
| Compound Name | O-Benzyl-L-threonine | [6] |
| Abbreviation | This compound | [7] |
| CAS Number | 4378-10-3 | [7] |
| Molecular Formula | C₁₁H₁₅NO₃ | [7] |
| Molecular Weight | 209.24 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 197 °C (decomposes) | [8] |
| Storage | 2-8°C, sealed in dry, dark place | [8] |
The benzyl ether linkage in this compound provides stability against the basic conditions used for Fmoc group removal (e.g., piperidine) and the moderate acidic conditions for Boc group removal (e.g., trifluoroacetic acid, TFA).[1][9] However, it is readily cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF), or through catalytic hydrogenation.[4][10]
Strategic Importance in Peptide Synthesis Methodologies
The selection of this compound is fundamentally a strategic decision tied to the chosen peptide synthesis methodology. The two dominant approaches in SPPS are the Boc/Bzl and the Fmoc/tBu strategies.[11]
The Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy was the original method developed for SPPS and remains a robust and effective approach.[11] It relies on the acid-labile Boc group for temporary Nα-amino protection and typically benzyl-based groups for permanent side-chain protection.[4][]
-
Nα-Deprotection: The Boc group is removed at each cycle using a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[5][13]
-
Side-Chain Protection: Benzyl-based protecting groups, such as the benzyl ether on threonine, are stable to the repetitive TFA treatments.[9]
-
Final Cleavage: The final cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting groups are achieved simultaneously using a strong acid, most commonly anhydrous HF.[14][15]
This compound, or more precisely its Nα-Boc protected form, Boc-Thr(Bzl)-OH, is a cornerstone of this strategy.[14] The primary drawback of this method is the requirement for specialized equipment and stringent safety precautions due to the hazardous nature of HF.[4]
The Fmoc/tBu Strategy: A Matter of Orthogonality
The Fmoc/tBu strategy is the most widely used method in modern SPPS, favored for its milder reaction conditions.[11] This approach is built on the principle of orthogonality, where different classes of protecting groups are removed by distinct and non-interfering chemical mechanisms.[11][16]
-
Nα-Deprotection: The base-labile Fmoc group is removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[2]
-
Side-Chain Protection: Acid-labile protecting groups, primarily derived from tert-butanol (e.g., tBu, Boc, Trt), are used for the side chains.[3] For threonine, Fmoc-Thr(tBu)-OH is the standard reagent.[1]
-
Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail based on TFA.[2]
While Fmoc-Thr(Bzl)-OH exists and can be used in Fmoc-SPPS, it is less common because its deprotection is not fully orthogonal to the standard Fmoc/tBu scheme.[1] The benzyl group's stability to TFA means it would not be removed during the final cleavage with standard TFA-based cocktails.[3] Its removal would necessitate a separate step, such as catalytic hydrogenation, which adds complexity to the workflow, or the use of harsher acids like HF, which negates the primary advantage of the Fmoc/tBu strategy.[1]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the incorporation of benzyl-protected threonine in both Boc and Fmoc-based SPPS.
Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS
This protocol outlines a standard manual Boc-SPPS cycle for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain on a Merrifield resin.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-Thr(Bzl)-OH
-
Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Additive: 1-Hydroxybenzotriazole (HOBt)
-
Deprotection solution: 50% (v/v) TFA in DCM
-
Neutralization solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA/DCM) and agitate for 1-2 minutes.
-
Drain the solution and repeat the deprotection step for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA in DCM) and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vial, dissolve Boc-Thr(Bzl)-OH (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in DMF.
-
Add the coupling reagent (DCC or DIC, 2-4 equivalents) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
-
Protocol 2: Final Cleavage and Deprotection of Thr(Bzl)
This protocol describes the final cleavage of the peptide from the resin and the removal of the benzyl protecting group from the threonine side chain using anhydrous HF. This procedure must be performed in a specialized HF cleavage apparatus with extreme caution and appropriate safety measures.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger: Anisole
-
Cold diethyl ether
-
Extraction solvent (e.g., aqueous acetic acid)
Step-by-Step Methodology:
-
Preparation: Place the thoroughly dried peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger such as anisole (typically 10% v/v) to trap reactive carbocations generated during cleavage.
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour. This cleaves the peptide from the resin and removes the benzyl protecting group from the threonine side chain, along with other benzyl-based protecting groups and the N-terminal Boc group.[4][17]
-
-
HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation and Isolation:
-
Wash the residue with cold diethyl ether to remove the scavenger and other organic byproducts.
-
Precipitate the peptide by adding a larger volume of cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation.
-
Extract the peptide from the resin with a suitable aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
While this compound is a robust building block, its use is not without potential complications. Awareness of these side reactions is crucial for troubleshooting and optimizing synthesis outcomes.
-
Racemization: Although threonine is not highly susceptible, racemization can occur during the activation step of the carboxylic acid.[2] The use of additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is critical to suppress this side reaction by minimizing the formation of symmetric anhydrides and oxazolone intermediates.[2]
-
Incomplete Deprotection: Incomplete removal of the benzyl group during HF cleavage can occur, especially in sterically hindered regions of the peptide. Ensuring adequate reaction time and proper HF cleavage conditions is essential.
-
Alkylation by Benzyl Cations: During acid-catalyzed deprotection, the released benzyl cation is an electrophile that can modify sensitive residues, such as tryptophan and methionine.[1] This is mitigated by the inclusion of scavengers like anisole or thioanisole in the cleavage cocktail, which act as cation traps.[4]
-
Hydrogenolysis Incompatibility: If catalytic hydrogenation is chosen as an alternative deprotection method, it is important to note that this method is incompatible with other functional groups that are sensitive to reduction, such as methionine and cysteine (with certain protecting groups).
Visualizing the Chemistry of this compound
Diagrams are provided below to illustrate the key chemical structures and transformations involving this compound in peptide synthesis.
Figure 1: Chemical Structure of this compound
Figure 2: Workflow for Coupling Boc-Thr(Bzl)-OH in SPPS
Figure 3: Deprotection of Thr(Bzl) Side Chain via HF Cleavage
Conclusion
This compound and its Nα-protected derivatives are indispensable tools in the arsenal of the peptide chemist. While its primary application is within the robust and well-established Boc/Bzl SPPS strategy, a thorough understanding of its properties and reactivity is essential for its successful implementation. The choice to use a benzyl-based protecting group for threonine is a strategic one, often dictated by the overall synthesis plan, the nature of the target peptide, and the available laboratory infrastructure. By following well-defined protocols, anticipating potential side reactions, and employing appropriate mitigation strategies, researchers can effectively leverage the unique attributes of this compound to achieve their synthetic goals, paving the way for advancements in drug discovery and biochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. parchem.com [parchem.com]
- 7. This compound | 4378-10-3 [m.chemicalbook.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
An In-depth Technical Guide to H-Thr(Bzl)-OH for Researchers and Drug Development Professionals
Introduction: O-Benzyl-L-threonine, commonly referred to as H-Thr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in the realms of peptide synthesis and medicinal chemistry. Its strategic application is central to the construction of complex peptides and the development of novel therapeutics. The benzyl ether linkage on the hydroxyl group of the threonine side chain serves as a robust protecting group, preventing unwanted side reactions during peptide coupling. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a derivative of the essential amino acid L-threonine, where the side-chain hydroxyl group is protected by a benzyl group. This protection is crucial in peptide synthesis to prevent O-acylation during the coupling of the carboxylic acid group of the subsequent amino acid.
Chemical Structure:
Caption: Chemical structure of O-Benzyl-L-threonine (this compound).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R)-2-amino-3-(benzyloxy)butanoic acid | |
| Synonyms | O-Benzyl-L-threonine, L-Thr(Bzl)-OH | [1] |
| CAS Number | 4378-10-3 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~197 °C (decomposes) | |
| Optical Rotation | [α]²⁰/D = -30 ± 2° (c=1 in 1M HCl) | [1] |
| Storage Temperature | 0-8 °C | [1] |
Solubility
Based on available data, the solubility profile of this compound is as follows:
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble | [2] |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Methanol | Soluble | |
| Ethanol | Insoluble | [2] |
| Chloroform | Insoluble | [2] |
| Ethyl Ether | Insoluble | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the benzylation of the side-chain hydroxyl group of L-threonine. A common method involves the use of benzyl bromide in the presence of a suitable base. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of O-Benzyl-L-threonine
This protocol is adapted from established methods for the O-benzylation of amino acids.
Materials:
-
L-Threonine
-
Benzyl bromide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-threonine (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the suspension in an ice bath and add sodium hydride (approximately 2.2 equivalents) portion-wise. Stir the mixture at 0°C for 1 hour.
-
Benzylation: Slowly add benzyl bromide (approximately 1.1 equivalents) to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl bromide and other nonpolar impurities.
-
Acidification and Isolation: Acidify the aqueous layer to approximately pH 5-6 with dilute HCl. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with diethyl ether.
-
Drying: Dry the purified this compound under vacuum.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data (for N-Boc-H-Thr(Bzl)-OH)
¹H NMR Spectroscopy (for Boc-Thr(Bzl)-OH)
The ¹H NMR spectrum of Boc-Thr(Bzl)-OH provides characteristic signals for the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | m | 5H | Aromatic (Phenyl) |
| ~4.6 | d | 1H | -O-CH ₂-Ph |
| ~4.4 | d | 1H | -O-CH ₂-Ph |
| ~4.3 | m | 1H | α-CH |
| ~4.1 | m | 1H | β-CH |
| ~1.4 | s | 9H | t-Butyl |
| ~1.2 | d | 3H | γ-CH ₃ |
¹³C NMR Spectroscopy (for Boc-Thr(Bzl)-OH)
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | Carbonyl (COOH) |
| ~156 | Carbonyl (Boc) |
| ~138 | Aromatic (Quaternary) |
| ~128.5 | Aromatic (CH) |
| ~127.8 | Aromatic (CH) |
| ~80 | Quaternary (Boc) |
| ~76 | β-C H |
| ~71 | -O-C H₂-Ph |
| ~60 | α-C H |
| ~28 | t-Butyl (CH₃) |
| ~16 | γ-C H₃ |
IR Spectroscopy (for Boc-Thr(Bzl)-OH)
The infrared spectrum shows characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3400 | Medium | N-H stretch (Amide) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| ~2970 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Amide) |
| ~1160 | Strong | C-O stretch (Ether) |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in the Boc/Bzl strategy of solid-phase peptide synthesis. The benzyl ether is stable to the acidic conditions used for the removal of the N-terminal Boc protecting group (typically trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF), during the final cleavage of the peptide from the resin.
Experimental Protocol: Incorporation of Boc-Thr(Bzl)-OH in SPPS
The following is a generalized protocol for the coupling of Boc-Thr(Bzl)-OH onto a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH
-
Coupling reagent (e.g., DCC, HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc deprotection, if applicable in a mixed strategy)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM.
-
N-terminal Deprotection:
-
Boc Strategy: Treat the resin with a solution of TFA in DCM (e.g., 25-50%) to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then DMF. Neutralize the resulting ammonium salt with a solution of DIPEA in DMF.
-
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Thr(Bzl)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-3.9 equivalents) in DMF. Add DIPEA (4-8 equivalents) to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Caption: A single coupling cycle in Boc-SPPS using Boc-Thr(Bzl)-OH.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.[4][5][6] In case of contact, rinse thoroughly with water.[4][5][6] Store the compound in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is an indispensable tool for peptide chemists and drug development professionals. Its benzyl-protected side chain offers the necessary stability during peptide synthesis while allowing for efficient deprotection under specific conditions. A thorough understanding of its properties, synthesis, and application in SPPS is crucial for the successful design and synthesis of complex peptides with therapeutic potential. This guide provides the foundational knowledge required for the effective utilization of this compound in research and development.
References
A Technical Guide to O-Benzyl-L-threonine (H-Thr(Bzl)-OH)
For Researchers, Scientists, and Drug Development Professionals
O-Benzyl-L-threonine, denoted as H-Thr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical sciences. Its unique structural features make it an invaluable building block in the solid-phase synthesis of peptides and a versatile precursor in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental workflows.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in experimental settings.
| Property | Value | References |
| CAS Number | 4378-10-3 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 197 °C (decomposes) | [3] |
| Storage Temperature | 2-8°C, Keep in a dark place, Sealed in dry | [3] |
Applications in Research and Development
This compound serves as a critical component in various advanced scientific endeavors:
-
Peptide Synthesis: It is a fundamental building block for the incorporation of threonine residues in peptide chains during solid-phase peptide synthesis (SPPS). The benzyl group provides a stable protection for the hydroxyl side chain of threonine, preventing unwanted side reactions during the coupling process. This protecting group can be readily removed under specific conditions, typically through hydrogenolysis, after the peptide sequence is fully assembled.
-
Drug Development: The structural motif of O-benzyl-L-threonine is incorporated into various complex molecules being investigated for therapeutic applications. Its chirality and functional groups make it a valuable starting material for the synthesis of small molecule drugs and peptidomimetics.
-
Chiral Synthesis: As a chiral molecule, this compound is employed as a chiral auxiliary or a starting material in the asymmetric synthesis of other complex organic molecules, where stereochemical control is crucial.
Experimental Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis
The following diagram illustrates a generalized workflow for the incorporation of an amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis using Fmoc chemistry.
References
An In-depth Technical Guide to the Role of the Benzyl Group in H-Thr(Bzl)-OH for Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical synthesis of peptides is a foundational pillar of biochemical research and pharmaceutical development. The success of methods like Solid-Phase Peptide Synthesis (SPPS) hinges on the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the correct amino acid sequence. Threonine, an amino acid featuring a secondary hydroxyl group on its side chain, presents a specific challenge that necessitates robust protection to avert undesirable O-acylation during peptide bond formation.
This technical guide provides a comprehensive examination of H-Thr(Bzl)-OH, L-Threonine bearing a benzyl (Bzl) ether on its side chain. We will explore the core function of the benzyl group, its application in major peptide synthesis strategies, quantitative performance metrics, and detailed experimental protocols for its use. This document serves as a critical resource for professionals engaged in the nuanced art and science of peptide synthesis.
Core Function of the Benzyl Protecting Group
The primary role of the benzyl group in this compound is to serve as a stable and reliable protecting group for the side-chain hydroxyl functionality of threonine. This protection is paramount for successful peptide synthesis.
-
Prevention of O-Acylation: During the coupling step of peptide synthesis, the incoming amino acid is activated at its C-terminus. Without protection, the nucleophilic hydroxyl group of the threonine side chain could attack this activated carboxyl group, leading to the formation of an undesired ester linkage (O-acylation) and chain termination or the formation of branched impurities. The benzyl ether linkage in Thr(Bzl) is chemically inert to the coupling reagents, thus preventing this significant side reaction.[1][2]
-
Chemical Stability and Orthogonality: The benzyl ether is exceptionally stable across a wide range of chemical conditions. It is resistant to the moderately acidic conditions (e.g., Trifluoroacetic acid - TFA) used for the removal of Nα-Boc groups and the basic conditions (e.g., piperidine) used for the removal of Nα-Fmoc groups.[3][4] This stability makes it an integral component of the "quasi-orthogonal" Boc/Bzl SPPS strategy, where protecting groups are removed sequentially based on varying acid strengths.[5][6]
Caption: Role of the benzyl group in directing the desired reaction.
Application in Solid-Phase Peptide Synthesis (SPPS)
The choice of this compound is intrinsically linked to the overall SPPS strategy. It is a versatile building block, though it is most prominently featured in the Boc/Bzl methodology.
The Boc/Bzl SPPS Strategy
This compound, used as its Nα-Boc protected derivative (Boc-Thr(Bzl)-OH), is a canonical reagent in the Boc/Bzl synthesis strategy.[7][8] This classic approach is characterized by:
-
Nα-Protection: An acid-labile tert-butyloxycarbonyl (Boc) group.
-
Side-Chain Protection: Benzyl-based groups, which are stable to the conditions used for Boc removal but are cleaved by strong acids.[3]
-
Deprotection Scheme: The synthesis proceeds by cycles of Nα-Boc removal with a moderate acid like TFA, followed by coupling of the next Boc-amino acid. The benzyl side-chain protection remains intact throughout this process. The final step involves treatment with a very strong acid, typically anhydrous hydrogen fluoride (HF), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[5][6]
The Fmoc/tBu SPPS Strategy
While less common than H-Thr(tBu)-OH, the Fmoc-protected version, Fmoc-Thr(Bzl)-OH, can be employed in Fmoc-based synthesis.[1] The benzyl group's stability to the piperidine solution used for Fmoc deprotection makes it a viable, orthogonal protecting group. This can be advantageous in syntheses where the final product must be cleaved from the resin under conditions that would otherwise remove a tBu group, allowing for the preparation of protected peptide fragments.[7]
Caption: General workflow for a single SPPS cycle incorporating Thr(Bzl).
Data Presentation
Quantitative data is essential for selecting the appropriate reagents and predicting synthesis outcomes.
Table 1: Physicochemical Properties of Threonine Derivatives
| Property | This compound | Boc-Thr(Bzl)-OH | Fmoc-Thr(Bzl)-OH |
|---|---|---|---|
| CAS Number | 4378-10-3[9] | 15260-10-3[10] | 117872-75-0[11] |
| Molecular Formula | C₁₁H₁₅NO₃[9] | C₁₆H₂₃NO₅[10] | C₂₆H₂₅NO₅[11] |
| Molecular Weight | 209.24 g/mol [9] | 309.36 g/mol [10] | 431.48 g/mol [11] |
| Appearance | White to off-white solid[9] | White powder[10] | White powder |
| Storage Temp. | 2-8°C[9] | 2-30°C[10] | 2-8°C[11] |
Table 2: Comparative Overview of SPPS Strategies for Threonine Incorporation
| Feature | Boc/Bzl Strategy with Boc-Thr(Bzl)-OH | Fmoc/tBu Strategy with Fmoc-Thr(tBu)-OH |
|---|---|---|
| Nα-Deprotection | Moderate Acid (e.g., TFA)[8] | Base (e.g., 20% Piperidine in DMF)[8] |
| Side-Chain Protection | Benzyl (Bzl)[8] | tert-Butyl (tBu)[8] |
| Final Cleavage/Deprotection | Strong Acid (e.g., Anhydrous HF, TFMSA)[5][8] | Strong Acid (e.g., TFA)[8] |
| Key Advantages | Robust, well-established methodology; can offer high yields.[5] | Milder overall conditions; avoids use of HF; suitable for sensitive peptides.[5] |
| Key Disadvantages | Requires hazardous HF and specialized equipment; harsh final cleavage can cause side reactions.[5] | Potential for side reactions from tert-butyl cations during cleavage; Fmoc group can be labile.[5] |
| Typical Coupling Efficiency | Generally high.[8] | Generally high (>95% per step with established protocols).[8] |
Table 3: Benzyl Group Cleavage Conditions and Considerations
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Strong Acidolysis | Anhydrous HF or TFA-based cocktails (e.g., Reagent K)[1] | 0°C to room temp. | Efficient for simultaneous cleavage and deprotection in Boc-SPPS. | Harsh; requires special apparatus; can cause side reactions with sensitive residues (e.g., Trp, Cys).[5][12] |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C[13][14] | Room temp., atmospheric pressure | Very mild and clean reaction; orthogonal to acid- and base-labile groups. | Incompatible with sulfur-containing residues (catalyst poisoning); reduces other functional groups. |
| Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C[15] | Room temp. | Avoids use of pressurized H₂ gas; HCOOH is a good solvent for peptides.[15] | Same catalyst poisoning and functional group compatibility issues as catalytic hydrogenolysis. |
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific peptide sequence, resin, and scale.
Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS (Manual)
(Scale: 0.2 mmol on Merrifield Resin)
-
Resin Preparation: Swell Merrifield resin (0.2 mmol) in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Boc Deprotection: Drain the DCM. Add a solution of 25-50% TFA in DCM. Agitate for 30 minutes. Drain and wash the resin thoroughly with DCM (3x) and isopropanol (3x).[8]
-
Neutralization: Wash with DCM (3x). Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 5 minutes (2x). Wash with DCM (3x).[8]
-
Amino Acid Activation & Coupling: In a separate vial, dissolve Boc-Thr(Bzl)-OH (0.8 mmol, 4 eq.) and HOBt (0.8 mmol, 4 eq.) in N,N-dimethylformamide (DMF). Add DIC (0.8 mmol, 4 eq.) and allow to pre-activate for 5 minutes. Add the activated amino acid solution to the resin.[5]
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle starting at Step 2.
Protocol 2: Incorporation of Fmoc-Thr(Bzl)-OH in Fmoc-SPPS (Manual)
(Scale: 0.1 mmol on Rink Amide Resin)
-
Resin Preparation: Place Rink Amide resin (0.1 mmol) in a reaction vessel. Swell in DMF for 30-60 minutes.[1]
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF and agitate for 3 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[1]
-
Washing: Drain the piperidine solution. Wash the resin thoroughly in the sequence: DMF (3x), DCM (3x), DMF (3x).[1]
-
Amino Acid Activation & Coupling: In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) to the mixture.[1]
-
Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If positive, repeat the coupling.
-
Washing: Drain the coupling solution. Wash the resin with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next cycle starting at Step 2.[1]
Protocol 3: Final Cleavage and Benzyl Group Deprotection
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.
-
Cleavage with Reagent K: Prepare Reagent K: TFA / Water / Phenol / Thioanisole / Triisopropylsilane (TIS) (82.5 / 5 / 5 / 5 / 2.5 v/v/w/v/v). (Caution: Work in a certified fume hood with appropriate personal protective equipment). [1]
-
Reaction: Add ~10 mL of the cleavage cocktail per gram of resin. Agitate at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the TFA solution.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Potential Side Reactions and Mitigation
The benzyl group is robust, but its use and removal are associated with potential side reactions that must be managed.
-
Racemization: While threonine is not highly prone to racemization, it can occur during the activation step. This is effectively suppressed by using additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure during coupling.[1]
-
Alkylation by Benzyl Cations: During strong acid cleavage, the benzyl group is released as a reactive benzyl cation. This cation can electrophilically attack sensitive residues, particularly the indole ring of tryptophan or the thiol of cysteine.[12] This is the primary reason for including "scavengers" like phenol, thioanisole, and TIS in the cleavage cocktail. These nucleophilic agents trap the benzyl cations before they can modify the peptide.[1]
Caption: Formation and quenching of the reactive benzyl cation.
Conclusion
The benzyl group, as utilized in this compound, is a cornerstone of traditional peptide synthesis. Its primary role as a robust protecting group for the threonine hydroxyl side chain is critical for preventing O-acylation and ensuring the fidelity of peptide chain elongation. Its exceptional stability to a wide range of reagents makes it the protecting group of choice for the well-established Boc/Bzl SPPS strategy.[5]
While the requirement for harsh final cleavage conditions necessitates careful handling and mitigation strategies for potential side reactions, the reliability and high yields associated with this methodology have cemented its place in the peptide chemist's toolkit. The ultimate decision to employ this compound over alternatives like H-Thr(tBu)-OH depends on the specific peptide sequence, the presence of other sensitive functional groups, the desired scale of synthesis, and the overarching synthetic strategy. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its successful application in the development of novel peptides for research and therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl protecting group - Georganics [georganics.sk]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]
- 11. Fmoc-Thr(Bzl)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Synthesis of H-Thr(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and preparation of O-benzyl-L-threonine (H-Thr(Bzl)-OH), a critical building block in peptide synthesis and drug development. The benzyl ether protection of the threonine side-chain hydroxyl group is essential to prevent undesirable side reactions, such as O-acylation, during peptide elongation. This document details a primary one-pot synthesis method, outlines alternative strategies, presents key quantitative data, and provides detailed experimental protocols and safety information.
Introduction
Threonine, a trifunctional amino acid, possesses a secondary hydroxyl group that necessitates protection during solid-phase and solution-phase peptide synthesis to ensure the regioselective formation of peptide bonds. The benzyl (Bzl) group is a widely used protecting group for this purpose, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. It is stable to the moderately acidic conditions used for Boc deprotection but can be removed under stronger acidic conditions, such as with anhydrous hydrogen fluoride (HF), or through catalytic hydrogenolysis. The strategic selection of this protecting group is fundamental to the successful synthesis of complex peptides.
Synthesis of this compound
The most cited and efficient method for the preparation of this compound is a one-pot synthesis from L-threonine. This approach involves the temporary protection of the α-amino group, followed by O-benzylation of the side-chain hydroxyl group, and subsequent deprotection of the α-amino group.
One-Pot Synthesis Methodology
A facile and high-yield one-pot synthesis was developed that avoids the isolation of intermediates, making it an efficient route to the target molecule.[1][2] The overall workflow involves three main steps:
-
Temporary N-Protection: The α-amino group of L-threonine is temporarily protected using ethyl acetoacetate. This forms an enamine, which shields the amino group from reacting in the subsequent benzylation step.
-
O-Benzylation: The side-chain hydroxyl group is then benzylated using benzyl bromide.
-
N-Deprotection: The temporary N-protecting group is removed under acidic conditions to yield the final product, this compound.
This one-pot procedure has been reported to produce O-benzyl-L-threonine in a high yield of approximately 80%.[1][2]
Logical Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocols
Detailed Protocol for One-Pot Synthesis of this compound
The following protocol is based on the method described by Chen, S. T., et al. in Synthetic Communications (1989).[1][2] Specific quantities and reaction times should be optimized based on laboratory conditions.
Materials:
-
L-Threonine
-
Ethyl acetoacetate
-
Benzyl bromide (Note: Lachrymator, handle with extreme care in a fume hood)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Diethyl ether
Procedure:
-
N-Protection:
-
Dissolve L-Threonine in an aqueous solution of sodium hydroxide.
-
Add ethyl acetoacetate to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
-
O-Benzylation:
-
Once the N-protection is complete, carefully add one equivalent of benzyl bromide to the reaction mixture.
-
Continue stirring at room temperature. The pH of the mixture should be maintained.
-
-
N-Deprotection and Isolation:
-
After the benzylation is complete, acidify the reaction mixture with hydrochloric acid to hydrolyze the N-protecting group.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation from an aqueous solution.
-
Alternative Synthesis Strategy via N-Boc Protection
An alternative, though not one-pot, method involves the use of a more stable N-protecting group like Boc. This strategy is analogous to the synthesis of O-benzyl-L-serine.
-
N-Boc Protection: React L-threonine with di-tert-butyl dicarbonate (Boc)₂O to obtain Boc-Thr-OH.
-
O-Benzylation: React Boc-Thr-OH with benzyl bromide in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like DMF.
-
N-Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purification: The final product is purified, often by precipitation or recrystallization.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Compound Name | O-Benzyl-L-threonine | [3] |
| Abbreviation | This compound, L-Thr(Bzl)-OH | [3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| CAS Number | 4378-10-3 | [3] |
| Appearance | White to off-white crystalline solid | |
| Storage Conditions | 2°C - 8°C, keep container well closed | [3] |
Synthesis and Characterization Data
| Parameter | Value | Method/Notes |
| Synthesis Yield | ||
| One-Pot Method | ~80% | Starting from L-threonine.[1][2] |
| Characterization Data | Specific data from the primary literature was not available in the search. | |
| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point. |
| Optical Rotation | Data not available | Expected to be levorotatory. |
| ¹H-NMR Spectrum | Data not available | Would confirm the presence of benzyl and threonine protons. |
Application in Peptide Synthesis
This compound is a versatile building block, but for direct use in modern solid-phase peptide synthesis (SPPS), it must first be N-terminally protected with either an Fmoc or Boc group.
Boc/Bzl SPPS Workflow
In this strategy, Boc-Thr(Bzl)-OH is used. The Boc group is removed with a moderate acid (e.g., TFA), while the benzyl group is stable and removed during the final cleavage step with a strong acid like HF.
Caption: General workflow for Boc-SPPS using Boc-Thr(Bzl)-OH.
Fmoc/tBu SPPS Workflow
While less common, Fmoc-Thr(Bzl)-OH can also be used. The Fmoc group is removed with a base (e.g., piperidine), and the benzyl group is removed during the final acidic cleavage.
Caption: General workflow for Fmoc-SPPS using Fmoc-Thr(Bzl)-OH.
Safety Information
The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Benzyl Bromide: This reagent is a potent lachrymator and is corrosive. It causes skin irritation and serious eye irritation and may cause respiratory irritation.
-
Handling: Always handle benzyl bromide in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[3][4]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. It is moisture and light-sensitive.[4]
-
Spills: In case of a spill, evacuate the area. Use personal protective equipment. Contain the spillage and collect with a vacuum cleaner or by wet-brushing. Prevent product from entering drains.[3]
-
-
Sodium Hydride (for alternative synthesis): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under argon or nitrogen).
-
Strong Acids and Bases (HCl, NaOH, TFA, HF): These are corrosive and should be handled with appropriate PPE. Anhydrous HF requires specialized equipment and stringent safety precautions.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work. [3][4]
References
A Technical Guide to the Solubility of O-Benzyl-L-threonine (H-Thr(Bzl)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of O-Benzyl-L-threonine (H-Thr(Bzl)-OH), a key derivative of the amino acid threonine utilized in peptide synthesis and drug design. Due to the limited availability of direct quantitative solubility data for this compound, this document also includes solubility information for its commonly used N-tert-butoxycarbonyl (Boc) protected form, Boc-Thr(Bzl)-OH, to provide valuable insights for practical applications.
Physicochemical Properties
O-Benzyl-L-threonine is a white to off-white solid. Key physicochemical properties are summarized below:
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Melting Point | 197 °C (decomposes) in water | [1] |
| Appearance | White to off-white solid | [2] |
Solubility Data
Solubility of Boc-Thr(Bzl)-OH
The solubility of N-tert-butoxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH) has been reported in the following solvents:
| Solvent | Solubility | Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 323.25 mM | Ultrasonic assistance may be required.[3] |
| Dichloromethane (CH₂Cl₂) | "clearly soluble" | ~162 mM | Based on 1 mmole dissolved in 2 mL.[4] |
This data indicates that the protected form of O-benzyl-L-threonine exhibits good solubility in common polar aprotic and chlorinated organic solvents.
Qualitative Solubility of this compound
While quantitative data is scarce, the zwitterionic nature of the free amino acid this compound suggests it will have some solubility in polar protic solvents like water, especially with pH adjustment, and limited solubility in non-polar organic solvents. The benzyl ether group, however, increases its hydrophobicity compared to unprotected threonine.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an amino acid derivative like this compound, based on established methodologies such as the OECD 105 guideline.
Materials and Equipment
-
This compound (or its derivative)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile)
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., spectrophotometer).
Procedure (Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows related to the solubility and use of this compound.
References
Stability and storage conditions for H-Thr(Bzl)-OH
An In-depth Technical Guide to the Stability and Storage of H-Thr(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring the integrity of starting materials is paramount to the success of synthetic and therapeutic applications. This compound, or O-Benzyl-L-threonine, is a critical building block in peptide synthesis. Its stability and proper storage are crucial for preventing degradation and ensuring the purity and efficacy of the final peptide product. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, based on general best practices for protected amino acids.
Core Stability Considerations
The stability of protected amino acids like this compound is influenced by several environmental factors. As a lyophilized powder, this compound is significantly more stable than when in solution. Key factors that can compromise its integrity include temperature, moisture, light, and air (oxygen).
Temperature: Elevated temperatures can accelerate the degradation of protected amino acids. For long-term storage, colder temperatures are consistently recommended to maintain chemical integrity.
Moisture: this compound, like many peptides and their derivatives, can be hygroscopic.[1] The absorption of moisture can lead to hydrolysis and other degradation pathways, significantly reducing the shelf-life and purity of the compound. It is crucial to prevent condensation by allowing the container to warm to room temperature before opening.[2][3]
Light and Air: Exposure to light and oxygen can promote oxidation, particularly for amino acids with susceptible residues.[1][2] While threonine itself is not highly prone to oxidation, proper protection from these elements is a standard precautionary measure for all high-purity chemical reagents.
The interplay of these factors dictates the overall stability of this compound. The following diagram illustrates the relationship between optimal storage conditions and the preservation of the compound's quality.
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively published, the general guidelines for protected amino acids and peptides provide a strong framework for its storage. The following table summarizes the recommended conditions for maintaining the quality of this compound as a lyophilized solid.
| Storage Duration | Temperature Range | Atmosphere | Container | Additional Notes |
| Short-term (weeks) | Room Temperature (20-25°C) | Tightly Sealed | Original manufacturer's vial | Suitable for temporary storage during active use.[2] |
| Medium-term (months) | Refrigerated (2-8°C) | Tightly Sealed | Amber glass vial or opaque container | Recommended for routine laboratory stock.[2][4] |
| Long-term (years) | Frozen (-20°C or lower) | Inert Gas Purge | Tightly sealed vial, preferably with a desiccant | Optimal for archival samples to ensure maximum stability.[1][2][3][5] Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocol: Stability Assessment of this compound
To quantitatively assess the stability of this compound under specific conditions, a formal stability study is required. The following is a generalized protocol that can be adapted for this purpose.
Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.
Materials and Equipment:
-
This compound (lyophilized powder)
-
Temperature and humidity-controlled stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) for identification of degradation products
-
Analytical balance
-
Amber glass vials with airtight seals
-
Desiccator
Experimental Workflow:
The workflow for a typical stability study involves exposing the compound to various stress conditions and analyzing its purity at predetermined time points.
Procedure:
-
Sample Preparation: Aliquot equal amounts of this compound into amber glass vials. Purge with an inert gas (e.g., argon) before sealing, especially for long-term studies.
-
Initial Analysis (T=0): Analyze a baseline sample to determine the initial purity and impurity profile using a validated HPLC method.
-
Storage: Place the vials in stability chambers set to the desired conditions (e.g., long-term at 5°C, accelerated at 40°C/75% RH).
-
Time-Point Analysis: At predefined intervals (e.g., 1, 3, 6, 12 months), remove samples from each storage condition.
-
Sample Analysis: Allow the samples to equilibrate to room temperature in a desiccator before opening. Prepare solutions for HPLC analysis to determine the purity and quantify any degradation products. Mass spectrometry can be used to identify the structure of significant impurities.
-
Data Analysis: Compare the purity at each time point to the initial T=0 data. Calculate the rate of degradation and identify any trends.
Potential Degradation Pathways
While specific degradation pathways for this compound are not detailed in the provided search results, based on its chemical structure, potential degradation could occur through:
-
Hydrolysis: The ester linkage of the benzyl group or the carboxylic acid could be susceptible to hydrolysis in the presence of moisture.
-
Oxidation: Although less common for threonine, oxidative degradation is a possibility under harsh conditions.
-
β-Elimination: The hydroxyl group of threonine can undergo elimination, particularly under basic or acidic conditions, to form a dehydroamino acid residue.[6]
By adhering to the recommended storage and handling guidelines, the stability of this compound can be effectively maintained, ensuring its suitability for demanding applications in research and development. For critical applications, conducting a dedicated stability study is advisable to establish a precise shelf-life under specific laboratory conditions.
References
- 1. genscript.com [genscript.com]
- 2. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Boc/Bzl Protection Strategy in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy is a cornerstone in the field of solid-phase peptide synthesis (SPPS), foundational to the automated synthesis of peptides as developed by R.B. Merrifield.[1] This guide provides a comprehensive technical overview of the Boc/Bzl strategy, detailing its core principles, experimental protocols, and critical considerations for the successful synthesis of high-quality peptides. While the Fmoc/tBu strategy has gained widespread use due to its milder conditions, the Boc/Bzl approach remains highly relevant for the synthesis of long, complex, or hydrophobic peptides, and those containing base-sensitive functionalities.[1][2]
Core Principles and Chemical Logic
The Boc/Bzl strategy is predicated on the principle of "graduated acid lability," a non-orthogonal approach that utilizes varying strengths of acid to selectively remove protecting groups.[1] The α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderate acid, typically trifluoroacetic acid (TFA).[1][3] In contrast, the side-chain protecting groups are generally benzyl-based and are more robust, requiring a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the solid support.[3][4]
The general workflow of Boc-SPPS is a cyclical process that involves the following key steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the subsequent Nα-Boc protected amino acid.[5] This cycle is repeated until the desired peptide sequence is fully assembled.
Experimental Protocols
The successful execution of Boc-SPPS relies on the careful implementation of standardized protocols for each step of the synthesis cycle.
1. Resin Preparation and Swelling
Proper swelling of the resin is critical to ensure the accessibility of reactive sites.[5]
-
Protocol:
-
Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.[5]
-
2. Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the peptide chain.
-
Protocol:
-
To the swollen resin, add a solution of 50% TFA in DCM.[5] A pre-wash with the TFA/DCM solution for 5 minutes can be performed.[6]
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[5][6]
-
If the peptide contains sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), the addition of a scavenger like 0.5% dithioethane (DTE) to the deprotection solution is recommended to prevent side reactions from the tert-butyl cation generated.[7][8]
-
Drain the TFA solution and wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[5][6]
-
3. Neutralization
Following deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine to enable the subsequent coupling reaction.[7][8]
-
Protocol:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]
-
Agitate for 1-2 minutes and drain the neutralization solution.[5]
-
Repeat the neutralization step to ensure complete conversion to the free amine.[5]
-
Wash the resin with DCM and/or N,N-Dimethylformamide (DMF) to remove excess base and its salt.[5] In situ neutralization protocols, where neutralization and coupling occur concurrently, have also been developed to potentially improve coupling yields, especially in cases of peptide aggregation.[7][8]
-
4. Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
-
Protocol:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a suitable coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[5]
-
Add this solution to the neutralized peptide-resin.
-
Initiate the coupling reaction by adding 4-6 equivalents of a base, typically DIEA.[5]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[5]
-
The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates that all primary amines have reacted.[5]
-
Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.[5]
-
5. Cleavage and Final Deprotection
The final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved with a strong acid like anhydrous HF.[4][9]
-
Standard HF Cleavage Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[5]
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Cool the reaction vessel to between -5 and 0°C.
-
Condense anhydrous HF into the reaction vessel. The cleavage cocktail usually contains scavengers to trap reactive carbocations generated from the protecting groups, thus preventing side reactions. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[5]
-
Stir the mixture at 0°C for 1-2 hours.[9]
-
Carefully evaporate the HF under a stream of nitrogen or under vacuum.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[5]
-
The precipitated peptide is then dried under vacuum.[5]
-
Data Presentation: Quantitative Parameters for Boc-SPPS
For clarity and reproducibility, the following tables summarize key quantitative data for the experimental protocols described above.
Table 1: Nα-Boc Deprotection
| Parameter | Value/Reagent | Concentration | Time |
|---|---|---|---|
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v)[5] | 15-25 minutes[5] |
| Scavenger (for sensitive residues) | Dithioethane (DTE) | 0.5%[7][8] | - |
| Wash Solvents | DCM, Isopropanol (IPA) | - | - |
Table 2: Neutralization
| Parameter | Value/Reagent | Concentration | Time |
|---|---|---|---|
| Neutralization Reagent | Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM | 10% (v/v)[1][5] | 2 x 1-2 minutes[5] |
| Wash Solvents | DCM, DMF | - | - |
Table 3: Amino Acid Coupling
| Parameter | Value/Reagent | Equivalents |
|---|---|---|
| Amino Acid | Nα-Boc protected amino acid | 2-4[5] |
| Coupling Reagents | HBTU/HOBt, DCC/HOBt, PyBOP[5] | - |
| Activation Base | Diisopropylethylamine (DIEA) | 4-6[5] |
| Solvents | DMF or DCM/DMF | - |
| Reaction Time | 1-2 hours (or until Kaiser test is negative)[5] | - |
| Wash Solvents | DMF, DCM | - |
Table 4: Final Cleavage Cocktails
| Reagent Cocktail | Composition | Application Notes |
|---|---|---|
| Standard HF Cleavage | Anhydrous HF | Effective for most peptides, but highly hazardous.[4][9] |
| TFMSA Cleavage | Trifluoromethanesulfonic acid (TFMSA) | An alternative to HF.[4] |
| Reagent K | TFA/water/phenol/thioanisole/EDT | A common cleavage cocktail containing scavengers to prevent side reactions with sensitive residues.[5] |
Potential Side Reactions in Boc-SPPS
A thorough understanding of potential side reactions is crucial for optimizing peptide purity.
-
Alkylation of Sensitive Residues: During Boc deprotection, the generated tert-butyl cation can alkylate nucleophilic side chains of residues like Tryptophan, Cysteine, and Methionine. The addition of scavengers like DTE can mitigate this.[7][8]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly with proline as one of the first two residues, leading to cleavage from the resin. In situ neutralization protocols can help to suppress this side reaction.[10]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides.[10]
-
Oxidation of Methionine: The methionine side chain can be oxidized to methionine sulfoxide. Using fresh, peroxide-free solvents and adding scavengers can reduce this risk.[1]
Visualizing the Boc/Bzl Protection Strategy
Logical Workflow of the Boc-SPPS Cycle
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway of Boc Deprotection and Neutralization
Caption: Chemical transformations during the deprotection and neutralization steps in Boc-SPPS.
Experimental Workflow for a Single Coupling Cycle
Caption: A step-by-step experimental workflow for one cycle of amino acid addition in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
The Lynchpin of Peptide Synthesis: A Technical Guide to H-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and ultimately, the desired biological activity of the final peptide. Among the repertoire of protected amino acids, O-Benzyl-L-threonine (H-Thr(Bzl)-OH) stands as a cornerstone, particularly within the robust framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the function and application of this compound, offering detailed experimental protocols, data-driven insights, and visual workflows to empower researchers in their peptide synthesis endeavors.
Core Function: The Benzyl Protecting Group
The primary role of the benzyl (Bzl) group in this compound is to protect the hydroxyl (-OH) side chain of the threonine residue.[1][2] This protection is crucial to prevent undesirable side reactions, most notably O-acylation, during the peptide coupling steps.[3] The benzyl ether linkage is stable under the moderately acidic conditions used for the removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group, a key feature of the Boc/Bzl synthesis strategy.[4][5] This "quasi-orthogonal" protection scheme allows for the sequential elongation of the peptide chain with precise control.[2]
The benzyl group's stability and its subsequent removal under strong acidic conditions, typically with anhydrous hydrogen fluoride (HF), have established the Boc/Bzl strategy as a reliable method for routine and large-scale peptide synthesis.[6][7][8]
Data Presentation: Performance and Characteristics
While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative tables, performance can be inferred from studies on the broader Boc/Bzl strategy. Generally, this strategy is known for its high coupling efficiencies and the production of high-purity crude peptides.[2][5]
| Property | Value/Description | Source(s) |
| Compound Name | O-Benzyl-L-threonine | [9] |
| Abbreviation | This compound | [2] |
| Molecular Formula | C₁₁H₁₅NO₃ | [9] |
| Molecular Weight | 209.24 g/mol | [9] |
| Typical Nα-Protection | Boc (tert-butyloxycarbonyl) | [5] |
| Side-Chain Protection | Bzl (Benzyl) | [5] |
| Nα-Deprotection Condition | Moderate acid (e.g., TFA) | [5] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) | [5][6] |
| Typical Coupling Efficiency | Generally high (>95% per step), though can be sequence-dependent.[2][5] Threonine can be a sterically hindered amino acid, which may slightly reduce coupling efficiency compared to less bulky residues.[10] | [2][5][10] |
| Crude Peptide Purity | High purity is achievable. However, the harsh final cleavage can lead to side reactions if scavengers are not used effectively.[5] | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages involving this compound in solid-phase peptide synthesis.
Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for the incorporation of a Boc-Thr(Bzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield or PAM resin.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes.[2][5]
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[2][11]
-
A short pre-wash (5 minutes) with the TFA/DCM solution can be performed before the main deprotection step.[11]
3. Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[11]
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[2][4]
-
Wash the resin again with DCM (3x) to remove excess base.[4]
4. Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents relative to resin substitution) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.[2][5]
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.[2]
5. Post-Coupling Wash:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[5]
6. Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines). If the test is positive, the coupling step should be repeated.[12]
7. Cycle Repetition:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: HF Cleavage and Side-Chain Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the benzyl and other side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and stringent safety precautions. [6][7][8]
1. Pre-Cleavage Preparation:
-
Thoroughly dry the peptide-resin under vacuum.[7]
-
Place the dried peptide-resin (1-2 g) and a Teflon-coated stir bar in the HF cleavage vessel.[13]
2. Scavenger Addition:
-
Add a scavenger mixture to the reaction vessel to trap reactive carbocations generated during cleavage, thus preventing side reactions. A common scavenger for peptides containing Thr(Bzl) is p-cresol. A typical ratio is 1 mL of p-cresol per gram of resin.[13] For peptides containing other sensitive residues like Trp or Met, additional scavengers like dimethyl sulfide (DMS) or p-thiocresol are necessary.[13]
3. HF Distillation and Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF (approximately 10 mL per gram of resin) into the cleavage vessel.[14]
-
Allow the reaction mixture to warm to 0 °C and stir for 45-60 minutes.[13] For peptides with more resistant protecting groups, the reaction time may be extended.[13]
4. HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum. This must be done in a well-ventilated fume hood with appropriate scrubbing systems.[13]
5. Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether to the residue in the reaction vessel.[7]
-
Wash the precipitated peptide with cold diethyl ether (3x) to remove the scavengers and cleaved protecting groups.[7]
6. Peptide Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.[7]
-
Filter to remove the resin.
-
Lyophilize the filtrate to obtain the crude peptide as a powder.[2]
Protocol 3: HPLC Purification of the Crude Peptide
This protocol provides a general guideline for the purification of a crude peptide containing threonine using reversed-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[1]
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A) to a suitable concentration for injection (e.g., 1 mg/mL).[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
2. HPLC Conditions:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1][15]
-
Flow Rate: Typically 1.0 mL/min for an analytical column; this is scaled up for preparative columns.[1][16]
-
Detection: UV absorbance at 210-220 nm.[17]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.[16]
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks in the chromatogram.[1]
-
Analyze the purity of each fraction using analytical HPLC and confirm the identity and molecular weight using mass spectrometry.[1]
4. Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.[16]
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. protocols.io [protocols.io]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
Protecting Groups in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide chemistry, the synthesis of peptides with defined sequences and high purity is paramount. This is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups on amino acids to prevent unwanted side reactions during peptide bond formation. This technical guide provides a comprehensive overview of the core principles of protecting groups, their applications in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and quantitative data to aid in the selection of appropriate protection strategies.
The Principle of Orthogonal Protection
The cornerstone of modern peptide synthesis is the concept of orthogonal protection . This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable under specific conditions that do not affect the others.[1][2][3] This allows for the selective deprotection of the N-terminal α-amino group for chain elongation, while the side-chain protecting groups and the linkage to the solid support remain intact.[1]
There are three main classes of protecting groups in SPPS:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[4]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the other protecting groups.[1]
Figure 1: The principle of orthogonal protection in peptide synthesis.
Major α-Amino Protecting Group Strategies
Two primary orthogonal strategies dominate solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.
Fmoc/tBu Strategy
This is the most widely used strategy in modern SPPS. It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[3][4]
-
Advantages: The deprotection conditions for the Fmoc group are mild (typically 20% piperidine in DMF), which preserves the integrity of acid-sensitive residues and linkers.[5] This strategy is fully orthogonal.[3]
-
Disadvantages: Aggregation of the growing peptide chain can be an issue for long or hydrophobic sequences.
Boc/Bzl Strategy
This classic approach relies on graded acid lability. The Nα-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected with benzyl (Bzl)-based groups, which require stronger acidic conditions for removal.[1]
-
Advantages: This strategy is effective for synthesizing long or hydrophobic peptides that are prone to aggregation.
-
Disadvantages: The repetitive use of acid for Boc deprotection can lead to the gradual degradation of the peptide-resin linkage. The final cleavage requires very strong and hazardous acids like hydrogen fluoride (HF). This strategy is considered quasi-orthogonal.[6]
Quantitative Data on α-Amino Protecting Groups
The choice of protecting group is dictated by its stability and the conditions required for its removal. The following table summarizes the key characteristics of the most common Nα-amino protecting groups.
| Protecting Group | Abbreviation | Structure | Introduction Reagents | Deprotection Conditions | Stability |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fluorenyl-CH₂-O-CO- | Fmoc-Cl, Fmoc-OSu | 20-50% piperidine in DMF | Acid, Catalytic Hydrogenation |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | (Boc)₂O | TFA, HCl | Base, Catalytic Hydrogenation |
| Benzyloxycarbonyl | Cbz or Z | C₆H₅-CH₂-O-CO- | Cbz-Cl, Cbz-OSu | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Acid (mild), Base |
Side-Chain Protection Strategies
Trifunctional amino acids possess reactive side chains that must be protected during synthesis. The choice of side-chain protecting group is dependent on the chosen Nα-amino protection strategy.
Recommended Side-Chain Protecting Groups for Fmoc/tBu SPPS
| Amino Acid | 3-Letter Code | Side-Chain Protecting Group |
| Arginine | Arg | Pbf (2,2,4,6,7-Pentamethyldihydro--benzofuran-5-sulfonyl) |
| Asparagine | Asn | Trt (Trityl) |
| Aspartic Acid | Asp | OtBu (tert-butyl ester) |
| Cysteine | Cys | Trt (Trityl), Acm (Acetamidomethyl) |
| Glutamic Acid | Glu | OtBu (tert-butyl ester) |
| Glutamine | Gln | Trt (Trityl) |
| Histidine | His | Trt (Trityl) |
| Lysine | Lys | Boc (tert-butoxycarbonyl) |
| Serine | Ser | tBu (tert-butyl) |
| Threonine | Thr | tBu (tert-butyl) |
| Tryptophan | Trp | Boc (tert-butoxycarbonyl) |
| Tyrosine | Tyr | tBu (tert-butyl) |
Recommended Side-Chain Protecting Groups for Boc/Bzl SPPS
| Amino Acid | 3-Letter Code | Side-Chain Protecting Group |
| Arginine | Arg | Tos (Tosyl) |
| Aspartic Acid | Asp | OBzl (Benzyl ester) |
| Cysteine | Cys | 4-MeBzl (4-Methylbenzyl) |
| Glutamic Acid | Glu | OBzl (Benzyl ester) |
| Histidine | His | Bom (Benzyloxymethyl), Dnp (Dinitrophenyl) |
| Lysine | Lys | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |
| Serine | Ser | Bzl (Benzyl) |
| Threonine | Thr | Bzl (Benzyl) |
| Tryptophan | Trp | For (Formyl) |
| Tyrosine | Tyr | 2-Br-Z (2-Bromobenzyloxycarbonyl) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow (Fmoc/tBu Strategy)
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.
Figure 2: Cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Protocol for Fmoc Protection of an Amino Acid
This protocol describes the introduction of the Fmoc group to the α-amino group of an amino acid using Fmoc-OSu.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: To the vigorously stirred amino acid solution, slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Precipitation: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.
-
Extraction and Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the Fmoc-protected amino acid.[5]
Protocol for Fmoc Deprotection in SPPS
This protocol details the removal of the Fmoc group from the N-terminus of a resin-bound peptide.
-
Swell Resin: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[7]
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[7][8]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[7]
-
Drain and Repeat: Drain the deprotection solution. Repeat the addition of the piperidine solution and agitate for another 5-10 minutes to ensure complete deprotection.[7][8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
Figure 3: Chemical mechanism of Fmoc deprotection.
Protocol for Boc Protection of an Amine
This protocol describes a general method for the introduction of the Boc group.
-
Setup: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as a mixture of water and tetrahydrofuran (THF). Add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents).[9]
-
Reaction: Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents).[9]
-
Stirring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[9]
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane (DCM).[9]
-
Washing and Isolation: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-Boc protected amine.[9]
Protocol for Boc Deprotection using TFA
This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).
-
Setup: Dissolve the N-Boc protected substrate in an anhydrous solvent such as DCM (to a concentration of 0.1-0.5 M) and cool to 0°C.[10]
-
Reagent Addition: Slowly add TFA to the stirred solution. A common concentration is 20-50% (v/v) TFA in DCM.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: Once the reaction is complete, the solvent and excess TFA are typically removed under reduced pressure. The resulting amine is obtained as a trifluoroacetate salt.[10]
Figure 4: Chemical mechanism of Boc deprotection.
Protocol for Cbz Protection of an Amino Acid
This protocol describes the introduction of the Cbz group.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[11]
-
Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, maintaining the temperature below 5°C.[11]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[11]
-
Work-up and Isolation: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with dilute HCl to precipitate the product. The Cbz-protected amino acid is then collected by filtration.[11]
Protocol for Cbz Deprotection by Catalytic Hydrogenation
This protocol details the removal of the Cbz group.
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.[11]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[11]
-
Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically using a balloon or at 1 atm). Stir the mixture vigorously at room temperature.[11][12]
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing O-Benzyl-L-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient chemical synthesis of peptides. The strategic use of protecting groups for the alpha-amino group of the incoming amino acid and the reactive side chains of the amino acid residues is fundamental to a successful synthesis. Threonine, with its hydroxyl side chain, requires protection to prevent O-acylation during the coupling steps. The benzyl (Bzl) ether is a commonly employed protecting group for the threonine side chain, particularly within the Boc/Bzl synthesis strategy. This document provides detailed protocols for the incorporation of O-benzyl-L-threonine into a peptide sequence using both Fmoc/tBu and Boc/Bzl solid-phase synthesis strategies.
It is important to note that for stepwise solid-phase peptide synthesis, the N-α-amino group of the incoming amino acid must be protected. Therefore, the appropriate protected derivatives, N-α-Fmoc-O-benzyl-L-threonine (Fmoc-Thr(Bzl)-OH) for Fmoc-based strategies and N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH) for Boc-based strategies, are the correct reagents for incorporation, not the free amino acid H-Thr(Bzl)-OH.[1]
Amino Acid Derivative Properties
A clear understanding of the physicochemical properties of the protected amino acid is crucial for successful synthesis.
| Property | Value |
| Compound Name | N-α-Fmoc-L-Threonine(O-benzyl)-OH |
| Abbreviation | Fmoc-Thr(Bzl)-OH |
| CAS Number | 117872-75-0[1] |
| Molecular Formula | C₂₆H₂₅NO₅[1] |
| Molecular Weight | 431.48 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Solubility | Soluble in DMF, NMP, DCM[1] |
| Property | Value |
| Compound Name | N-α-Boc-L-Threonine(O-benzyl)-OH |
| Abbreviation | Boc-Thr(Bzl)-OH |
| CAS Number | 70680-63-0 |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM |
Experimental Protocols
The choice between Fmoc/tBu and Boc/Bzl synthesis strategies dictates the specific protocols for deprotection, coupling, and cleavage.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol for Fmoc-Thr(Bzl)-OH
This protocol outlines the manual synthesis cycle for incorporating an Fmoc-Thr(Bzl)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin for C-terminal amides).[1]
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1][2]
2. Fmoc Deprotection:
-
Treat the resin with 5 mL of 20% piperidine in DMF for 3 minutes.[1]
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[1][3]
3. Washing:
-
Wash the resin thoroughly to remove residual piperidine. A typical wash sequence is DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[1]
4. Coupling of Fmoc-Thr(Bzl)-OH:
-
Pre-activation: In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (4 equivalents), a coupling reagent such as HBTU (3.9 equivalents), and an additive like HOBt (4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the mixture.[1]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[2]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[2]
5. Post-Coupling Wash:
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[1]
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[2]
7. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1][2]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.[1]
-
Dry the crude peptide under vacuum.[1]
Caption: Workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis.
Data Presentation
Comparison of Fmoc/tBu and Boc/Bzl Strategies for Thr(Bzl) Incorporation
| Parameter | Fmoc/tBu Strategy with Fmoc-Thr(Bzl)-OH | Boc/Bzl Strategy with Boc-Thr(Bzl)-OH |
| N-α-Deprotection | 20% Piperidine in DMF (mild base) | [2] 25-50% TFA in DCM (moderate acid) |
| Side-Chain Protection | Typically tBu-based (orthogonal) | Benzyl-based (graduated acid lability) |
| Final Cleavage | TFA-based cocktails (e.g., TFA/H₂O/TIS) | [2] Anhydrous Hydrogen Fluoride (HF) |
| Handling & Safety | Standard laboratory procedures for acids and bases. | Requires specialized HF-resistant equipment and stringent safety protocols. |
| Potential Side Reactions | Racemization, β-elimination (dehydration). | [2] Racemization, β-elimination (dehydration), side reactions from harsh HF cleavage. |
| Crude Peptide Purity | High, but sequence-dependent. | Can be very high. |
Recommended Coupling Reagents for Thr(Bzl) Incorporation
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Fast and efficient, especially for sterically hindered couplings. HATU is generally more reactive than HBTU. |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Low | Similar in efficiency to uronium/aminium salts. PyAOP is more reactive than PyBOP. |
Peptide Purification and Analysis
Following cleavage from the resin, the crude peptide requires purification to remove impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process.
[4]1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides containing Thr(Bzl), initial dissolution in a small volume of a strong organic solvent like DMSO or DMF may be necessary, followed by dilution with the HPLC mobile phase A.
[5]2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 reversed-phase column is standard for peptide purification. *[4][5] Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. *[5] Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. *[5] Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
[5]3. Product Analysis:
-
Analytical HPLC: The purity of the collected fractions is assessed by analytical RP-HPLC. *[4] Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by mass spectrometry to ensure it matches the theoretical mass.
[5]Logical Relationship of SPPS
Caption: Logical flow of the solid-phase peptide synthesis process.
Conclusion
The successful incorporation of O-benzyl-L-threonine in solid-phase peptide synthesis is readily achievable with the appropriate selection of synthesis strategy, protecting groups, and coupling reagents. While the Boc/Bzl strategy has historically been a robust method for incorporating Thr(Bzl), the milder conditions of the Fmoc/tBu strategy are often preferred for the synthesis of complex and sensitive peptides. Careful execution of the described protocols and rigorous purification and analysis will yield high-quality peptides for research, therapeutic, and diagnostic applications.
References
Application Notes and Protocols for the Solution-Phase Synthesis of Peptides Containing H-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating O-benzyl-L-threonine (H-Thr(Bzl)-OH). This document outlines the strategic considerations for using this hydrophobic amino acid derivative, detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and a relevant biological pathway.
Introduction
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than its solid-phase counterpart, remains a valuable methodology for the large-scale production of peptides and for sequences that are challenging to assemble on a solid support.[1] The incorporation of amino acids with bulky, hydrophobic protecting groups, such as the benzyl group on threonine, presents unique challenges in both synthesis and purification.[2] The benzyl ether on the threonine side chain provides robust protection against O-acylation during peptide coupling but requires strong acidic conditions for its removal.[3][4] Careful selection of coupling reagents, solvents, and purification strategies is paramount to achieving high purity and yield.
Data Presentation
The efficiency of solution-phase peptide synthesis is highly sequence-dependent. The following table provides representative data for the synthesis of a dipeptide, Boc-Thr(Bzl)-Phe-OMe, illustrating typical outcomes.
| Parameter | Solution-Phase Synthesis (Boc-Thr(Bzl)-Phe-OMe) |
| Starting Threonine Derivative | Boc-Thr(Bzl)-OH |
| Overall Yield | 65-80% |
| Crude Purity (by HPLC) | 70-85% |
| Final Purity (after purification) | >98% |
| Synthesis Time (for dipeptide) | 2-3 days |
| Scalability | Suitable for large-scale (gram to kg) synthesis |
| Purification of Intermediates | Required after each step |
Experimental Protocols
The following protocols provide a general framework for the solution-phase synthesis of a peptide containing this compound. These methods may require optimization based on the specific peptide sequence.
Protocol 1: Dipeptide Synthesis (Boc-Thr(Bzl)-Phe-OMe)
This protocol details the synthesis of a protected dipeptide, serving as a foundational example of the coupling process.
Materials:
-
Boc-Thr(Bzl)-OH
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of H-Phe-OMe·HCl: Dissolve H-Phe-OMe·HCl (1.1 equivalents) in DCM and cool to 0°C. Add TEA (1.1 equivalents) dropwise and stir for 15 minutes.
-
Activation of Boc-Thr(Bzl)-OH: In a separate flask, dissolve Boc-Thr(Bzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM at 0°C. Add DCC (1.1 equivalents) and stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-Thr(Bzl)-OH to the neutralized H-Phe-OMe solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the newly formed DCU. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected dipeptide, Boc-Thr(Bzl)-Phe-OMe.
Protocol 2: Stepwise Elongation and Final Deprotection (Illustrative Example)
This protocol outlines the general steps for elongating a peptide chain in solution and the final deprotection.
Materials for Elongation:
-
N-terminally protected peptide-ester (e.g., Boc-Peptide-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
N-terminally protected, activated amino acid (e.g., Boc-AA-OH activated with DCC/HOBt)
Procedure for Elongation:
-
N-terminal Deprotection: Dissolve the N-terminally protected peptide-ester in a solution of TFA in DCM (e.g., 25-50% TFA) and stir at room temperature for 1-2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and add DIEA until the pH is neutral.
-
Coupling: Add the pre-activated N-terminally protected amino acid to the neutralized peptide-ester solution and stir overnight at room temperature.
-
Work-up and Purification: Perform an aqueous work-up similar to Protocol 1, Step 4, followed by purification of the elongated, protected peptide.
Final Deprotection (Removal of Benzyl and Ester Groups):
-
Saponification (Ester Removal): Dissolve the protected peptide in a mixture of methanol and water, and add 1M NaOH. Stir until the reaction is complete (monitored by TLC or HPLC). Acidify the solution and extract the peptide acid.
-
Hydrogenolysis (Benzyl Group Removal): Dissolve the peptide acid in methanol or a similar solvent and add a palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere until the deprotection is complete.
-
Purification: Filter the catalyst and purify the final peptide by preparative reverse-phase HPLC.
Protocol 3: Purification of Thr(Bzl)-Containing Peptides
Due to the hydrophobicity imparted by the benzyl group, peptides containing Thr(Bzl) may be difficult to dissolve and purify.
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO or DMF.
-
Slowly add the aqueous mobile phase A (e.g., water with 0.1% TFA) to the desired concentration for injection.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Gradient: A linear gradient of mobile phase B, optimized for the specific peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Mandatory Visualizations
Experimental Workflow for Solution-Phase Peptide Synthesis
Caption: A generalized workflow for iterative solution-phase peptide synthesis.
Logical Relationships in Thr(Bzl) Peptide Synthesis
Caption: Key decision points in the solution-phase synthesis of Thr(Bzl)-containing peptides.
Representative Signaling Pathway: Inhibition of AKT Signaling
Caption: Inhibition of the PI3K/AKT signaling pathway by a synthetic peptide.
References
Application Notes and Protocols for Coupling H-Thr(Bzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a crucial amino acid with a secondary hydroxyl group, plays a significant role in the structure and function of many biologically active peptides. In Boc-based Solid-Phase Peptide Synthesis (SPPS), the side chain of threonine is commonly protected with a benzyl group (Bzl) to prevent unwanted side reactions during peptide chain elongation. The resulting derivative, H-Thr(Bzl)-OH, is a key building block in this strategy. The efficiency of its incorporation into the growing peptide chain is highly dependent on the choice of coupling reagent and the reaction conditions. This document provides a detailed guide to selecting appropriate coupling reagents for this compound, outlines experimental protocols, and discusses potential side reactions and mitigation strategies.
Selection of Coupling Reagents for this compound
The choice of coupling reagent is critical for achieving high coupling yields, minimizing racemization, and ensuring the synthesis of a high-purity peptide.[1] this compound, like other Boc-protected amino acids, is coupled using an in-situ activation of its carboxylic acid. Several classes of coupling reagents are available, each with distinct characteristics in terms of reactivity, cost, and potential for side reactions.
Comparative Overview of Common Coupling Reagents
While direct quantitative comparative data for this compound with various coupling reagents is not extensively detailed in the provided literature, the following table summarizes the general performance characteristics based on their use with other Boc-protected amino acids.
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. The addition of HOBt is crucial to suppress racemization.[1] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient with fast reaction times.[2] HATU is generally more reactive than HBTU.[2] Excess reagent can lead to guanidinylation of the N-terminus.[1] |
| Phosphonium Salts | PyBOP | Very Good | 15 - 60 minutes | Low | Highly efficient and less likely to cause guanidinylation compared to uronium salts, making them suitable for segment condensation and cyclization.[3] |
| Immonium/Uronium Salts | COMU | Excellent | 10 - 30 minutes | Very Low | A third-generation coupling reagent with high efficiency, reduced epimerization, and a better safety profile than benzotriazole-based reagents.[4][5] |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound to a resin-bound peptide using the Boc-SPPS strategy. Reagent equivalents are based on the initial loading of the resin.
General Boc-SPPS Cycle for this compound Incorporation
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.
References
Application Notes and Protocols for DCC/HOBt Activation of H-Thr(Bzl)-OH in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of benzyl-protected threonine (H-Thr(Bzl)-OH) using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) for subsequent peptide bond formation. This method is a cornerstone of solution-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protecting group strategy.[1][2]
Overview and Principle
The DCC/HOBt coupling method is a widely used strategy for forming amide bonds in peptide synthesis.[3][4] N,N'-Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent that activates the carboxylic acid of an N-protected amino acid, in this case, this compound.[3][5] However, the direct use of DCC can lead to side reactions, including racemization and the formation of stable N-acylurea byproducts.[3]
To mitigate these issues, 1-Hydroxybenzotriazole (HOBt) is introduced as an additive.[3][5][6] HOBt traps the DCC-activated carboxyl group to form a more stable and highly reactive HOBt-ester intermediate.[3][6] This active ester then reacts efficiently with the free amino group of another amino acid or peptide to form the desired peptide bond with minimal racemization.[3][5] The use of HOBt has been shown to increase yields and decrease epimerization levels.[6][7]
The benzyl (Bzl) group protecting the hydroxyl function of the threonine side chain is crucial to prevent O-acylation during the coupling step.[1]
Key Advantages:
-
Reduced Racemization: HOBt is an effective suppressor of racemization during carbodiimide-mediated coupling reactions.[3][4][5]
-
Improved Yields: The formation of the HOBt-ester intermediate leads to cleaner reactions and higher product yields.[6]
-
Suppression of Side Reactions: The addition of HOBt minimizes the formation of N-acylurea byproducts.[3]
Potential Side Reactions:
-
N-acylurea formation: A stable byproduct that is unable to participate in further coupling.[3]
-
Epimerization: Loss of chiral purity at the alpha-carbon, particularly in slow, base-mediated reactions.[8][9]
-
Dehydration: The β-hydroxyl group of the threonine side chain can undergo elimination.[8]
-
Diazetidine by-product formation: Can occur when DCC and HOBt are used together.[7]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Coupling Efficiency | >95% | Threonine can be a sterically hindered amino acid, which might slightly lower the efficiency compared to simpler amino acids. Monitoring the reaction by TLC or HPLC is recommended.[10] |
| Crude Peptide Purity | 70-90% | Purity is highly sequence-dependent. The primary impurity is the dicyclohexylurea (DCU) byproduct, which can be largely removed by filtration.[10] |
| Final Peptide Purity | >95-98% | Achievable after purification by column chromatography or recrystallization.[10] |
| Racemization | <1-2% | The use of HOBt significantly suppresses racemization.[3][5] Running the reaction at 0°C further minimizes this side reaction. |
| Overall Yield | 10-40% (for multi-step synthesis) | Highly dependent on the length of the peptide and the efficiency of each coupling and deprotection step. For a single coupling step as described in the protocol, yields are expected to be in the higher range after purification.[10] |
Experimental Protocols
This section provides a detailed protocol for the activation of an N-terminally protected amino acid and its coupling to this compound. The example used is the synthesis of Boc-Ala-Thr(Bzl)-OBzl.
Protocol 1: Solution-Phase Synthesis of a Dipeptide using DCC/HOBt
This protocol describes the coupling of Boc-Ala-OH with this compound.
Materials:
-
Boc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if starting from a hydrochloride salt of the amine component)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
If starting with the hydrochloride salt of this compound (this compound.HCl), dissolve it (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.[1]
-
Cool the solution to 0°C in an ice-water bath.
-
Add a solution of DCC (1.1 equivalents) in DMF or DCM dropwise to the cooled Boc-Ala-OH solution.[1]
-
Stir the mixture at 0°C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1][11]
-
-
Coupling Reaction:
-
Work-up:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1][11] This removes unreacted starting materials and base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1][11]
-
-
Purification:
Visualizations
Reaction Mechanism
Caption: Mechanism of DCC/HOBt mediated peptide bond formation.
Experimental Workflow
Caption: Workflow for solution-phase peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Incorporation of H-Thr(Bzl)-OH into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the synthesis of peptides for therapeutic and research applications.[1] The success of SPPS relies heavily on the strategic use of protecting groups to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains.[1] Threonine, with its hydroxyl side chain, requires protection to prevent O-acylation during the coupling process.[1]
This document provides a detailed protocol for the incorporation of N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH) into a growing peptide chain using the Boc/Bzl strategy in SPPS.[2][3] The benzyl (Bzl) group is a common protecting group for the threonine side chain in Boc-based synthesis.[4] While the tert-butyl (tBu) group is more prevalent in Fmoc-based SPPS, the benzyl ether is also utilized in specific Fmoc applications.[1] The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl-based groups for more permanent side-chain protection, which necessitate strong acids like anhydrous hydrogen fluoride (HF) for removal.[2][3]
Reagent and Materials
Amino Acid Derivative Properties
| Property | Value |
| Compound Name | N-α-t.-Boc-O-benzyl-L-threonine |
| Abbreviation | Boc-Thr(Bzl)-OH |
| CAS Number | 15260-10-3[5] |
| Molecular Formula | C₁₆H₂₃NO₅[5] |
| Molecular Weight | 309.36 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMF, NMP, DCM[1] |
Key Reagents and Solvents
-
Boc-Thr(Bzl)-OH
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DCC/HOBt or DIC/HOBt)[2]
-
Washing solvents (e.g., DCM, DMF)
-
Cleavage cocktail (e.g., Anhydrous HF)
-
Scavengers (e.g., thioanisole)[6]
-
Cold diethyl ether
Experimental Protocols
This protocol details a single coupling cycle for the incorporation of Boc-Thr(Bzl)-OH into a peptide chain using manual Boc-based SPPS.
Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30-60 minutes.[3]
-
Drain the DCM from the reaction vessel.
N-α-Boc Deprotection
-
To remove the Boc protecting group from the resin-bound amino acid, add a solution of 25-50% TFA in DCM.[2][3]
-
Agitate the mixture for 20-30 minutes at room temperature.[2]
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM to remove residual TFA.[2]
Neutralization
-
Neutralize the resulting trifluoroacetate salt by adding a 5-10% solution of DIEA in DCM to the resin.[2][3]
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM to remove excess DIEA.[3]
Amino Acid Activation and Coupling
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (2-4 equivalents relative to resin loading) and an activator like 1-hydroxybenzotriazole (HOBt) in DMF or DCM.[2][3]
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[2]
-
Pre-activate the amino acid mixture for a few minutes before adding it to the resin.
-
Add the activated amino acid solution to the deprotected and neutralized resin.[3]
-
Agitate the reaction mixture for 2-4 hours at room temperature to allow for complete coupling.[2]
Post-Coupling Wash
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.[2][3]
Cycle Repetition
The resin is now ready for the next coupling cycle, starting again with the N-α-Boc deprotection step for the subsequent amino acid in the peptide sequence.[2]
Final Cleavage and Side-Chain Deprotection
-
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups, including the benzyl group on threonine, must be removed.
-
This is typically achieved by treating the peptide-resin with a strong acid like anhydrous hydrogen fluoride (HF).[3]
-
Scavengers are added to the cleavage cocktail to prevent side reactions.[3]
-
The cleaved peptide is then precipitated and washed with cold diethyl ether.
Data Presentation
Coupling Conditions and Efficiency
| Parameter | Condition/Value | Notes |
| Amino Acid Equivalents | 2-4 eq. | Relative to resin loading. |
| Coupling Reagent | DCC or DIC | With an additive like HOBt to suppress racemization.[1][2] |
| Activation Time | 2-4 hours | Can be monitored using a Kaiser test.[1][2] |
| Typical Coupling Efficiency | >99% | Generally high, but can be sequence-dependent.[2] |
Potential Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy |
| β-Elimination (Dehydration) | The hydroxyl group of threonine can undergo elimination to form a dehydroamino acid residue.[2] | Careful control of reaction conditions and use of appropriate reagents. |
| Racemization | Can occur during the activation step, leading to a loss of stereochemical purity.[1] | Use of additives like HOBt or HOAt is crucial to suppress this side reaction.[1] |
| Incomplete Deprotection | The benzyl group may not be completely removed during the final cleavage step.[2] | Use of strong acids like anhydrous HF and optimized cleavage protocols.[2] |
| Side reactions from harsh HF cleavage | The strong acidic conditions can promote other side reactions if not carefully controlled.[2] | Use of scavengers in the cleavage cocktail and careful control of reaction time and temperature.[3] |
Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Troubleshooting flowchart for H-Thr(Bzl)-OH incorporation.
References
Application Notes and Protocols: The Strategic Use of H-Thr(Bzl)-OH in Therapeutic Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern therapeutic peptide development, enabling the creation of complex biomolecules with high precision.[1] A critical aspect of successful SPPS is the use of protecting groups to prevent unwanted side reactions at the reactive side chains of trifunctional amino acids.[1] Threonine, with its nucleophilic hydroxyl (-OH) side chain, requires robust protection to avoid O-acylation during the peptide coupling steps. The benzyl (Bzl) ether, utilized in the form of H-Thr(Bzl)-OH, represents a classic and effective protecting group, particularly within the Boc/Bzl synthesis strategy.[2][3]
These application notes provide a detailed overview of the use of this compound in therapeutic peptide synthesis, offering a comparative analysis of synthesis strategies, detailed experimental protocols, and specific application examples for researchers and drug development professionals.
Strategic Comparison: Boc/Bzl vs. Fmoc/tBu Chemistry
The choice of a protected threonine derivative is fundamentally linked to the overall SPPS strategy. This compound is primarily employed in the Boc/Bzl strategy, which relies on acid-labile groups for both Nα- and side-chain protection. This is in contrast to the more widely adopted orthogonal Fmoc/tBu strategy, which uses a base-labile Nα-protecting group and acid-labile side-chain protection.[2][4]
The selection between these two approaches depends on the specific requirements of the target peptide, including its length, complexity, and sensitivity to acid or base, as well as safety and equipment considerations.
Table 1: Comparative Analysis of Boc/Bzl and Fmoc/tBu SPPS Strategies
| Feature | Boc/Bzl Strategy (using this compound) | Fmoc/tBu Strategy (using H-Thr(tBu)-OH) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection (Thr) | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection Conditions | Moderate Acid (e.g., 25-50% TFA in DCM)[4] | Base (e.g., 20% Piperidine in DMF)[2][4] |
| Final Cleavage & Side-Chain Deprotection | Strong Acid (e.g., Anhydrous HF, TFMSA)[2][4] | Strong Acid (e.g., TFA-based cocktail)[2] |
| Typical Yield per Step | Generally high; can be cost-effective.[4] | Generally high (>95%) with well-established protocols.[4] |
| Potential Side Reactions | Racemization, β-elimination (dehydration). Side reactions from harsh HF cleavage require effective scavengers.[2][4] | Racemization, β-elimination. Tert-butylation of sensitive residues (e.g., Trp, Met) from tBu cations.[2] |
| Handling & Safety | Requires specialized, HF-resistant equipment and stringent safety protocols for final cleavage.[2] | Standard laboratory procedures for handling acids and bases.[2] |
Experimental Workflows and Protocols
The distinct chemical philosophies of the Boc/Bzl and Fmoc/tBu strategies are reflected in their experimental workflows. The following diagram illustrates the key differences in a typical synthesis cycle.
References
Application of H-Thr(Bzl)-OH in the Synthesis of Complex Peptides: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is paramount for the successful synthesis of complex peptides. This document provides comprehensive application notes and protocols on the use of threonine with a benzyl-protected side chain (H-Thr(Bzl)-OH) in peptide synthesis. While this compound itself, with a free N-terminus, is not directly used in standard solid-phase peptide synthesis (SPPS), its N-terminally protected derivatives, namely Fmoc-Thr(Bzl)-OH and Boc-Thr(Bzl)-OH, are key reagents. These notes will focus on the application of these derivatives in both Fmoc and Boc SPPS strategies, offering a comparative overview and detailed experimental procedures.
The benzyl (Bzl) group serves as a robust protecting group for the hydroxyl function of the threonine side chain, preventing undesirable side reactions such as O-acylation during peptide coupling.[1][2] The choice between using Fmoc-Thr(Bzl)-OH or Boc-Thr(Bzl)-OH is intrinsically linked to the overarching synthetic strategy employed.[3]
Comparative Analysis of Peptide Synthesis Strategies
The two primary strategies for SPPS are the Fmoc/tBu and Boc/Bzl approaches. The selection of the threonine derivative is dependent on the chosen strategy.[3]
| Feature | Boc/Bzl Strategy with Boc-Thr(Bzl)-OH | Fmoc/tBu Strategy with Fmoc-Thr(tBu)-OH |
| Nα-Protection | Boc (tert-butyloxycarbonyl)[3] | Fmoc (9-fluorenylmethoxycarbonyl)[3] |
| Side-Chain Protection | Bzl (Benzyl)[3] | tBu (tert-butyl)[3] |
| Nα-Deprotection | Moderate acid (e.g., TFA)[3] | Base (e.g., piperidine)[3] |
| Side-Chain Deprotection / Cleavage | Strong acid (e.g., HF, TFMSA)[3] | Strong acid (e.g., TFA)[3] |
| Typical Yield per Coupling Step | Generally high[3] | Generally high (>95%) with well-established protocols[3] |
| Crude Peptide Purity | High, but can be impacted by harsh final cleavage conditions.[4] | High, sequence-dependent.[4] |
| Potential Side Reactions | Racemization, β-elimination (dehydration).[4] | Racemization, β-elimination (dehydration), tert-butylation.[4] |
| Handling & Safety | Requires specialized equipment and stringent safety protocols for HF cleavage.[4] | Standard laboratory procedures for acids.[4] |
Experimental Protocols
Detailed methodologies for the incorporation of benzyl-protected threonine using both Boc and Fmoc strategies in SPPS are provided below.
Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS
This protocol outlines the manual incorporation of a Boc-Thr(Bzl)-OH residue into a peptide chain on a Merrifield resin.[3]
Materials:
-
Merrifield resin
-
Boc-protected amino acids
-
Boc-Thr(Bzl)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes.[3][4]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[3][4]
-
Washing and Neutralization: Wash the resin with DCM. Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIPEA in DCM.[3][4]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents) with a coupling agent such as DCC or DIC and an additive like HOBt in DMF or DCM.[3][4]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.[4] Monitor reaction completion using the Kaiser test.[4]
-
-
Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts.[3][4]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[4]
-
Final Cleavage and Deprotection: After synthesis is complete, dry the peptide-resin. Treat the resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.[4]
-
Peptide Isolation: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and lyophilization. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Protocol 2: Incorporation of Fmoc-Thr(Bzl)-OH in Fmoc-SPPS
This protocol describes a standard manual Fmoc-SPPS cycle for incorporating an Fmoc-Thr(Bzl)-OH residue using a Rink Amide resin.[1]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-Thr(Bzl)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail (e.g., Reagent K: TFA / Water / Phenol / Thioanisole / TIS)[1]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]
-
Amino Acid Activation and Coupling:
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[1]
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.[1]
-
Final Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation and Isolation:
Potential Side Reactions
During the synthesis of peptides containing threonine, several side reactions can occur. The use of the benzyl protecting group on the threonine side chain is crucial to prevent O-acylation.[1] However, other potential side reactions include:
-
Racemization: Although threonine is not highly susceptible, racemization can occur during the activation step. The use of additives like HOBt is important to minimize this side reaction.[1]
-
β-elimination (dehydration): This can be a concern, particularly with repeated exposure to deprotection reagents.[4][5]
Visualizing the Workflow
To better understand the cyclical nature of solid-phase peptide synthesis, the following diagrams illustrate the general workflows for both the Boc/Bzl and Fmoc/tBu strategies.
References
Application Notes and Protocols: H-Thr(Bzl)-OH in Manual vs. Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a crucial hydroxyl-containing amino acid, is a frequent component of bioactive peptides and proteins. The successful incorporation of threonine into synthetic peptides requires a robust strategy for protecting its side-chain hydroxyl group to prevent undesired acylation during peptide elongation.[1] The choice of the protecting group for threonine is intrinsically linked to the overall solid-phase peptide synthesis (SPPS) strategy employed.[1][2]
This document provides detailed application notes and protocols comparing the use of O-benzyl-L-threonine (H-Thr(Bzl)-OH) in traditional manual synthesis versus its role and comparison with alternative strategies in modern automated peptide synthesis. This compound is a hallmark of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust and classic approach often performed manually.[2][3] In contrast, automated peptide synthesis predominantly utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, for which Fmoc-Thr(tBu)-OH is the standard threonine derivative.[2][4]
This guide will explore the methodologies, comparative performance, and potential challenges associated with incorporating benzyl-protected threonine, providing researchers with the necessary information to select the optimal synthetic strategy for their target peptides.
Comparative Analysis: Boc/Bzl (Manual) vs. Fmoc/tBu (Automated) Strategies
The strategic choice between this compound and Fmoc-Thr(tBu)-OH dictates the entire SPPS methodology.[2] The following table summarizes the key differences between the two approaches.
| Feature | This compound in Boc/Bzl Strategy (Typically Manual) | Fmoc-Thr(tBu)-OH in Fmoc/tBu Strategy (Typically Automated) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection | Moderate acid (e.g., TFA)[5] | Base (e.g., piperidine)[6] |
| Side-Chain Deprotection / Cleavage | Strong acid (e.g., HF, TFMSA)[2][7] | Strong acid (e.g., TFA)[2] |
| Orthogonality | Not fully orthogonal; relies on differential acid lability.[2] | Fully orthogonal, allowing for selective deprotection.[2] |
| Typical Yield | Generally high; can be cost-effective for routine synthesis.[2] | Generally high (>99% per coupling step) with well-established protocols.[2][4] |
| Purity Profile | High purity is achievable, but harsh final cleavage can cause side reactions.[2] | High purity is achievable with milder cleavage conditions.[1] |
| Key Advantage | Robust, well-established, and cost-effective for certain peptides.[2][3] | Milder conditions, suitable for sensitive and complex peptides, easily automated.[1][8] |
| Key Disadvantage | Harsh and hazardous final cleavage (HF); potential for side reactions.[1][2] | Potential for side reactions from tert-butyl cations during cleavage; risk of aspartimide formation and aggregation.[1][9] |
Experimental Protocols
Protocol 1: Manual Peptide Synthesis using Boc-Thr(Bzl)-OH
This protocol outlines the key steps for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain using the manual Boc/Bzl strategy on a Merrifield resin.[2]
1. Resin Preparation and Swelling:
-
Swell the Merrifield resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[2]
2. First Amino Acid Attachment (if not pre-loaded):
-
Couple the first Boc-protected amino acid to the resin.
3. Boc Deprotection:
-
Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1][3]
-
Wash the resin thoroughly with DCM.[1]
4. Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.[2]
-
Wash the resin with DCM.[2]
5. Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vial, pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) or DCM.[1][2]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours, with agitation.[1]
6. Washing:
7. Monitoring (Optional but Recommended):
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.[10]
8. Repeat Cycle:
-
Repeat steps 3-7 for each subsequent amino acid in the sequence.
9. Final Cleavage and Deprotection:
-
After the synthesis is complete, dry the peptide-resin thoroughly.[1]
-
Cleave the peptide from the resin and remove the benzyl side-chain protecting groups simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole).[2][7][11]
10. Peptide Isolation:
-
Precipitate the crude peptide in cold diethyl ether.[1]
-
Centrifuge to pellet the crude peptide and wash with cold diethyl ether 2-3 times.[4]
-
Dry the crude peptide under vacuum and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][4]
Protocol 2: Automated Peptide Synthesis using Fmoc-Thr(tBu)-OH
The following is a standard single coupling cycle protocol for automated peptide synthesizers using Fmoc-Thr(tBu)-OH.[4] Parameters may need optimization based on the specific peptide sequence and synthesizer model.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids) in DMF.[1]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v). This is typically performed in two stages by the synthesizer (e.g., 5-10 minutes followed by 10-15 minutes) to ensure complete Fmoc removal.[4]
3. Washing:
-
The synthesizer will wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.[4]
4. Amino Acid Activation and Coupling:
-
The synthesizer will deliver a solution of Fmoc-Thr(tBu)-OH (3-5 equivalents) and an activator (e.g., HBTU/HOBt, HATU, or DIC/Oxyma) in DMF to the reaction vessel.[4]
-
A base (e.g., DIPEA or Collidine, 6-10 equivalents) is added to the activated amino acid solution.[4]
-
The coupling reaction proceeds for 45-60 minutes.[4] For difficult sequences, a double coupling protocol may be employed.[4]
5. Washing:
-
The resin is washed with DMF (3-5 times) to remove excess reagents.[4]
6. Repeat Cycle:
-
The synthesizer repeats steps 2-5 for each amino acid in the sequence.
7. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, the peptide-resin is washed with DMF, followed by DCM, and dried under vacuum.[4]
-
The peptide is cleaved from the resin and the tBu side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.[4]
8. Peptide Isolation:
-
The crude peptide is precipitated in cold diethyl ether, centrifuged, washed, and dried.[4]
-
Purification is performed by RP-HPLC.[4]
Visualizing the Synthesis Workflows
Boc/Bzl Manual Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Benzyl-Protected Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of peptides is a critical component of pharmaceutical development and manufacturing. Threonine, a key amino acid with a secondary hydroxyl group, requires careful side-chain protection to prevent undesirable reactions, such as O-acylation, during peptide chain elongation. The benzyl (Bzl) group is a well-established protecting group for the threonine hydroxyl side chain, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy and in solution-phase synthesis.[1][2]
This document provides detailed application notes and protocols for the use of benzyl-protected threonine in large-scale peptide synthesis. It addresses the distinction between different forms of benzyl-protected threonine and provides comparative data and workflows for both solid-phase and solution-phase methodologies.
Understanding Benzyl-Protected Threonine Derivatives
It is crucial to select the correct protected threonine derivative based on the chosen synthesis strategy. The user's query mentioned "H-Thr(Bzl)-OH," which is ambiguous. The more common and commercially available derivatives are:
-
H-Thr-OBzl·HCl (L-Threonine benzyl ester hydrochloride): This derivative has a free N-terminus and a benzyl-protected C-terminus. It is primarily used as a starting material in solution-phase peptide synthesis .[3][4]
-
Fmoc-Thr(Bzl)-OH (N-α-Fmoc-O-benzyl-L-Threonine): This form is used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . The N-terminus is protected by the base-labile Fmoc group, and the side chain is protected by the acid-labile benzyl group.[5][6]
-
Boc-Thr(Bzl)-OH (N-α-Boc-O-benzyl-L-Threonine): This is the standard derivative for Boc-based Solid-Phase Peptide Synthesis (SPPS) , where both the N-terminal Boc group and the side-chain benzyl group are removed by strong acid.[1][7]
Data Presentation: Comparative Analysis of Synthesis Strategies
The choice between solution-phase and solid-phase synthesis for large-scale production depends on factors like peptide length, complexity, and cost.[8][9]
| Parameter | Solution-Phase Synthesis (using H-Thr-OBzl·HCl) | Solid-Phase Peptide Synthesis (SPPS) (using Boc-Thr(Bzl)-OH) | Solid-Phase Peptide Synthesis (SPPS) (using Fmoc-Thr(Bzl)-OH) |
| Starting Threonine Derivative | H-Thr-OBzl·HCl | Boc-Thr(Bzl)-OH | Fmoc-Thr(Bzl)-OH |
| Typical Scale | Gram to Kilogram | Milligram to Gram (can be scaled but costly) | Milligram to Gram (can be scaled but costly) |
| Purification of Intermediates | Required after each coupling step | Not required; excess reagents are washed away | Not required; excess reagents are washed away |
| Overall Yield | 65-80% (for a dipeptide)[4] | Generally high (>95% per coupling step)[1] | Generally high (>95% per coupling step)[1] |
| Crude Purity (by HPLC) | 70-85% (for a dipeptide)[4] | High purity is achievable[1] | High purity is achievable[1] |
| Synthesis Time | Longer (days to weeks) | Shorter (hours to days) | Shorter (hours to days) |
| Nα-Deprotection | Varies (e.g., catalytic hydrogenation for Cbz) | Moderate acid (e.g., TFA)[1] | Base (e.g., piperidine)[1] |
| Side-Chain Deprotection / Cleavage | Strong acid (e.g., HF) or hydrogenolysis[2] | Strong acid (e.g., HF, TFMSA)[1] | Strong acid (e.g., TFA cocktail)[10] |
Experimental Protocols
Protocol 1: Large-Scale Solution-Phase Synthesis of a Dipeptide using H-Thr-OBzl·HCl
This protocol describes the synthesis of a model dipeptide, Boc-Ala-Thr-OBzl.
Materials:
-
Boc-Ala-OH
-
H-Thr-OBzl·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of H-Thr-OBzl·HCl:
-
Dissolve H-Thr-OBzl·HCl (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice-water bath.
-
Add DIPEA (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0°C for 15-20 minutes.
-
-
Activation of Boc-Ala-OH:
-
Coupling:
-
Filter the DCU precipitate and add the filtrate containing the activated Boc-Ala-OH to the neutralized H-Thr-OBzl solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any additional DCU.
-
Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization.
-
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS) using Boc-Thr(Bzl)-OH
This protocol outlines a single coupling cycle for incorporating Boc-Thr(Bzl)-OH into a peptide chain on a Merrifield resin.
Materials:
-
Merrifield resin
-
Boc-Thr(Bzl)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes.[10]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[1][10]
-
Washing and Neutralization:
-
Coupling of Boc-Thr(Bzl)-OH:
-
Pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents) with a coupling agent such as DCC or DIC and an additive like HOBt in DMF or DCM.[1]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.[1]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[10]
-
-
Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts.[1]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[10]
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, dry the peptide-resin.
-
Treat the resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the benzyl side-chain protecting group. This step requires specialized equipment and stringent safety protocols.[1][10]
-
Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and lyophilization.[10]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(Bzl)-OH
This protocol outlines a single coupling cycle for incorporating Fmoc-Thr(Bzl)-OH into a peptide chain on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Thr(Bzl)-OH
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent K: TFA / Water / Phenol / Thioanisole / TIS)[5]
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes.[5]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc group. Repeat this step.[5][10]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.[5]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.[5]
-
Add DIPEA (8 equivalents) to the solution to activate the amino acid.[5]
-
Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[5]
-
Monitor the reaction completion with a Kaiser test.[5]
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF again.[5]
-
Cycle Repetition: The resin is now ready for the next cycle, starting with the Fmoc deprotection step.[5]
-
Final Cleavage and Side-Chain Deprotection:
-
Once the peptide sequence is complete, wash the final peptide-resin with DCM and dry it.[5]
-
Add a cleavage cocktail such as Reagent K to the resin and react for 2-3 hours.[5]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[5]
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]
-
Centrifuge, decant the ether, and wash the peptide pellet.[5]
-
Dry the crude peptide under vacuum.[5]
-
Visualizations
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Potential Side Reactions
During the synthesis of peptides containing threonine, several side reactions can occur. The primary reason for side-chain protection is to prevent O-acylation of the hydroxyl group by the incoming activated amino acid.[5] Racemization can also occur during the activation step, although the use of additives like HOBt can suppress this.[5] For benzyl-protected threonine, the final cleavage with strong acids like HF can lead to side reactions if appropriate scavengers are not used.[1] In Fmoc-based synthesis, β-elimination of protected serine or threonine can occur under the basic conditions used for Fmoc deprotection.[11]
Conclusion
The successful large-scale synthesis of peptides containing threonine relies on the appropriate selection of protecting group strategy and synthesis methodology. While solution-phase synthesis using derivatives like H-Thr-OBzl·HCl is suitable for very large-scale production of shorter peptides, solid-phase peptide synthesis, utilizing either Boc-Thr(Bzl)-OH or Fmoc-Thr(Bzl)-OH, offers a more streamlined and automatable approach for longer and more complex peptides. Careful control of coupling and deprotection conditions is essential to minimize side reactions and maximize the yield and purity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing O-acylation side reaction with H-Thr(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the O-acylation side reaction during the incorporation of O-benzyl-protected threonine (H-Thr(Bzl)-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of the threonine side chain?
A1: O-acylation is a common side reaction in peptide synthesis where the incoming activated amino acid mistakenly attaches to the hydroxyl (-OH) group of the threonine side chain instead of the intended N-terminal amine of the growing peptide chain.[1][2] This results in a branched peptide byproduct, reducing the yield of the desired linear peptide and complicating purification.
Q2: I'm using a benzyl (Bzl) protecting group on the threonine side chain. Why is O-acylation still a problem?
A2: While the benzyl group offers protection, the secondary hydroxyl group of threonine can still be nucleophilic enough to attack the highly reactive activated carboxyl group of the incoming amino acid.[1] This issue is more pronounced if the desired N-acylation reaction is slow, for instance, due to steric hindrance near the N-terminus.[1] The choice of coupling reagents and conditions is therefore critical to ensure the rate of N-acylation significantly outpaces the potential for O-acylation.
Q3: What are the consequences of O-acylation in my synthesis?
A3: The primary consequences of O-acylation are:
-
Reduced Yield: A portion of your starting materials is consumed to create an undesired byproduct, lowering the overall yield of the target peptide.[1]
-
Difficult Purification: The O-acylated byproduct often has a similar mass and chromatographic behavior to the desired peptide, making purification by HPLC challenging.
-
Chain Termination (if capped): If a capping step (e.g., with acetic anhydride) is used after the coupling, the O-acylated species might be capped, preventing further elongation at that site if an N- to O-acyl shift occurs.
Q4: How can I detect O-acylation byproducts?
A4: O-acylation is typically detected using mass spectrometry (LC-MS). The byproduct will have a mass equal to the desired peptide plus the mass of the acyl group that was incorrectly added. For example, if you are coupling Fmoc-Ala-OH, the O-acylated byproduct will show a mass increase corresponding to the mass of the Fmoc-Ala-OH residue.
Q5: Which coupling reagents and additives are recommended to minimize O-acylation?
A5: To minimize O-acylation, it is crucial to use a fast and efficient coupling method.
-
Coupling Reagents: High-reactivity aminium/uronium salts like HBTU, HATU, or COMU are recommended as they promote rapid peptide bond formation.[1][3]
-
Additives for Carbodiimides: When using carbodiimides like N,N'-Diisopropylcarbodiimide (DIC), the use of an additive is essential.[3] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended. It is more effective than the traditional 1-hydroxybenzotriazole (HOBt) at increasing coupling rates and suppressing side reactions, including racemization.[4][5][6] Furthermore, OxymaPure has a superior safety profile, as it is non-explosive, unlike HOBt.[5][6]
Troubleshooting Guide
Problem: My LC-MS analysis shows a significant side product with a mass increase corresponding to the amino acid I just coupled. How can I prevent this?
Solution: This observation strongly suggests O-acylation has occurred. To prevent this, you should optimize your coupling protocol to favor N-acylation.
-
Review Your Coupling Chemistry: If you are using a carbodiimide (e.g., DIC) alone, immediately incorporate an additive. Switching from HOBt to OxymaPure is strongly advised for its superior efficiency and safety.[4][5][6]
-
Switch to a Faster Reagent: Consider replacing your current coupling reagent with a high-efficiency aminium/uronium salt like HATU or COMU, which are known for high coupling rates and reduction of side reactions.[3][7]
-
Ensure Proper Stoichiometry and Pre-activation: Use appropriate equivalents of the amino acid, coupling reagent, and additive (typically 3-5 equivalents for difficult couplings). Allow for a short pre-activation time (2-10 minutes) after adding DIC before transferring the mixture to the resin.[8] This ensures the formation of the highly reactive Oxyma-ester, promoting a rapid reaction.
Problem: My peptide sequence is known to be sterically hindered or aggregation-prone. What is the best strategy for incorporating Thr(Bzl)?
Solution: Steric hindrance and aggregation slow down the desired N-acylation, giving the O-acylation side reaction more time to occur.
-
Utilize a High-Efficiency Protocol: The DIC/OxymaPure method is an excellent choice. Studies show that OxymaPure is highly effective even in challenging syntheses, surpassing HOBt and performing comparably to or better than HOAt.[5][6]
-
Perform a Double Coupling: If a single coupling proves insufficient (as determined by a positive Kaiser test), a second coupling with a fresh solution of activated Fmoc-Thr(Bzl)-OH is recommended to drive the reaction to completion.[9]
-
Modify Synthesis Conditions: For aggregation-prone sequences, consider switching the solvent from DMF to NMP, coupling at a slightly elevated temperature, or incorporating chaotropic salts.[10]
Quantitative Data: Comparison of Coupling Additives
The choice of additive in carbodiimide-mediated coupling significantly impacts efficiency and the suppression of side reactions. The following data, derived from studies on model peptides, illustrates the superior performance of OxymaPure compared to the traditional additive, HOBt.[4][5]
| Coupling Method | Peptide Model | Metric | Result with HOBt | Result with OxymaPure | Advantage of OxymaPure |
| DIC / Additive | Z-Phg-Pro-NH₂ | Yield (%) | 78.8% | 89.8% | 14% Increase |
| DIC / Additive | Z-Phg-Pro-NH₂ | D/L Isomer Ratio (%) | 8.9% | 3.8% | 57% Reduction in Racemization |
| DIPCDI / Additive | ABRF Peptide (SPPS) | % D-Ser | 2.8% | 1.5% | 46% Reduction in Racemization |
| DIC / Additive | H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ | Desired Product (%) | 70% | 85% | 21% Increase |
Data compiled from comparative studies.[4][5] While not a direct measure of O-acylation, higher yields and lower racemization are strong indicators of a more efficient and specific coupling reaction, which helps to outcompete side reactions like O-acylation.
Key Reaction Pathway Visualization
The diagram below illustrates the competition between the desired N-acylation and the undesired O-acylation side reaction during the coupling step. Optimized conditions using highly efficient reagents favor the desired pathway.
Caption: Competing N-acylation and O-acylation pathways.
Experimental Protocols
Optimized Protocol for Fmoc-Thr(Bzl)-OH Coupling using DIC/OxymaPure
This protocol details a robust method for incorporating Fmoc-Thr(Bzl)-OH while minimizing the risk of O-acylation. It is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
Fmoc-Thr(Bzl)-OH (0.4 mmol, 4 eq.)
-
OxymaPure (0.4 mmol, 4 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
Procedure:
-
Resin Preparation and Fmoc Deprotection:
-
Place the peptide-resin (0.1 mmol) in a reaction vessel and swell in DMF for 30-60 minutes.[11]
-
Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate, clean vial, dissolve Fmoc-Thr(Bzl)-OH (0.4 mmol) and OxymaPure (0.4 mmol) in approximately 2 mL of DMF.[5]
-
Vortex briefly to ensure complete dissolution.
-
-
Coupling Reaction:
-
Monitoring the Coupling:
-
Perform a Kaiser test (or other appropriate test for free primary amines) to check for reaction completion.[11]
-
If the test is positive (indicating incomplete coupling), drain the reaction solution, wash the resin with DMF (3x), and perform a second coupling (repeat Steps 2 and 3).
-
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), and DMF (3x).[11]
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in your sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
How to avoid racemization of H-Thr(Bzl)-OH during coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization when using H-Thr(Bzl)-OH in your peptide synthesis experiments, ensuring the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a single, pure enantiomer (the biologically active L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect D-isomer into the peptide chain. This is a critical issue because the three-dimensional structure of a peptide is paramount to its biological activity and therapeutic efficacy. Even minor amounts of a diastereomeric impurity can drastically alter or eliminate the desired biological function.[1]
Q2: What is the primary chemical mechanism behind the racemization of this compound during coupling?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected threonine is activated for coupling. The activated intermediate can cyclize, and the proton on the alpha-carbon becomes acidic and susceptible to removal by a base. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L and D forms.[1]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors can influence the extent of racemization, including:
-
Coupling reagents and additives: The choice of coupling reagent and the use of racemization-suppressing additives are crucial.[2][3]
-
Base: The type and concentration of the base used can significantly affect the rate of racemization.[2]
-
Temperature: Higher temperatures accelerate the rate of racemization.[2]
-
Solvent: The polarity of the solvent can play a role, although it is often constrained by solubility and resin swelling requirements.[2]
Q4: How can I quantify the level of racemization in my final peptide product?
A4: The extent of racemization can be accurately determined by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography. A common method involves hydrolyzing a sample of the purified peptide in 6 M HCl at 110°C for 24 hours. To account for any racemization that might occur during the hydrolysis itself, using deuterated acid (e.g., DCl in D₂O) is recommended. The resulting amino acid hydrolysate is then analyzed by chiral HPLC or GC.[2][4]
Troubleshooting Guide: High Racemization of this compound
Issue: I am observing a significant D-threonine diastereomer impurity in my peptide product after coupling this compound.
This is a common challenge that can often be resolved by carefully evaluating and optimizing the coupling conditions. Follow this guide to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization. Some reagents generate highly reactive intermediates that are more prone to forming the problematic oxazolone intermediate.
Recommendation: For amino acids susceptible to racemization like threonine, carbodiimide-based activators such as Diisopropylcarbodiimide (DIC) should be used in combination with racemization-suppressing additives.[2] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) form reactive esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[2][5] The combination of DIC with HOAt or Oxyma is an excellent choice for minimizing racemization.[5][6] Onium salt-based reagents like HATU and COMU are also effective at minimizing racemization.[5]
| Coupling Reagent/Additive Combination | Observed Racemization (%) | Notes |
| DIC/HOBt | 8.9 - 9.3 | A standard combination, but higher racemization compared to HOAt or Oxyma.[7] |
| DIC/HOAt | 2.1 - 3.3 | Generally more effective at suppressing racemization than HOBt.[7] |
| DIC/Oxyma Pure | 1.0 - 3.8 | A non-explosive and highly effective alternative to HOBt and HOAt, often showing the least racemization.[6][7][8] |
| HATU | 9.5 | Can be effective, but the choice of base is critical.[9] |
| COMU | Comparable to HATU | A safer alternative to HATU as it is based on Oxyma Pure.[5] |
Note: The reported racemization percentages are for model systems and may vary depending on the specific peptide sequence and reaction conditions.
Step 2: Evaluate the Base Used
The presence, type, and concentration of the base used during coupling significantly impact the rate of racemization by facilitating the abstraction of the alpha-proton.[2]
Recommendation: If a base is necessary, use the weakest possible base at the lowest required concentration. Sterically hindered and weaker bases are preferred. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are better choices than the stronger, less hindered N,N-diisopropylethylamine (DIPEA).[2][5] Whenever possible, performing the coupling in the absence of a base is the most effective strategy to minimize racemization.[5]
Step 3: Control the Reaction Temperature
Higher reaction temperatures accelerate the rate of racemization.[2]
Recommendation: Perform the coupling reaction at a lower temperature. An optimal range is typically 0°C to room temperature. For particularly sensitive couplings involving this compound, maintaining the reaction at 0°C is advisable.[2]
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.
Recommendation: While the choice of solvent is often dictated by the solubility of reagents and the swelling of the solid-phase resin, using less polar solvents may help reduce racemization. A common and effective solvent mixture for suppressing racemization is a 1:1 mixture of DMF and DCM.[2]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma Pure
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
-
Deprotection: The N-terminal Fmoc or Boc group of the resin-bound peptide is removed using a standard protocol (e.g., 20% piperidine in DMF for Fmoc, or TFA in DCM for Boc).
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove all traces of the deprotection reagent.[2]
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (3 equivalents) to the solution and allow the mixture to pre-activate for 5-10 minutes at 0°C.[2]
-
-
Coupling:
-
Add the cold, pre-activated amino acid mixture to the washed resin.
-
Allow the coupling reaction to proceed for 2-4 hours. The reaction can be maintained at 0°C or allowed to slowly warm to room temperature.[2]
-
-
Monitoring & Washing:
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]
-
Protocol 2: Quantification of Threonine Racemization by Chiral HPLC
This protocol provides a general method for determining the percentage of D-threonine in a synthetic peptide.
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M DCl in D₂O.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[2]
-
-
Sample Preparation:
-
After hydrolysis, cool the sample and centrifuge to pellet any solids.
-
Carefully transfer the supernatant to a new microfuge tube and dry it completely using a centrifugal evaporator.
-
Re-dissolve the dried amino acid hydrolysate in a suitable buffer (e.g., 0.1 M sodium citrate buffer, pH 2.2) for HPLC analysis.[2]
-
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column designed for amino acid enantiomer separation.
-
Elute with an appropriate mobile phase as recommended by the column manufacturer.
-
Monitor the elution of the D- and L-threonine enantiomers.
-
-
Calculation:
-
Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-Thr) / (Area(L-Thr) + Area(D-Thr))] * 100
-
Visual Guides
Caption: The primary mechanism of threonine racemization via an oxazolone intermediate.
Caption: A workflow for troubleshooting and minimizing racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
Technical Support Center: Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guide: Incomplete Coupling of H-Thr(Bzl)-OH
Incomplete coupling of amino acids is a frequent challenge in SPPS, leading to deletion sequences that are often difficult to separate from the target peptide, ultimately impacting yield and purity.[1] this compound, a protected form of threonine, is particularly susceptible to this issue due to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of this compound primarily stems from two issues:
-
Steric Hindrance: Threonine is a β-branched amino acid. The bulky benzyl (Bzl) protecting group on the side-chain hydroxyl, combined with the inherent bulk of the threonine residue, physically obstructs the activated carboxyl group from approaching the free amine on the growing peptide chain.[2][3] This steric clash significantly slows down the reaction kinetics.[4][5]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, and aggregate on the resin.[2][3] This aggregation can render the N-terminus of the growing peptide inaccessible to the incoming activated this compound.[2][3] This is a sequence-dependent issue, often exacerbated by hydrophobic residues.[3][6]
Q2: How can I detect an incomplete coupling of this compound?
The most common and immediate method for monitoring coupling completion is the Kaiser (ninhydrin) test , which detects free primary amines on the resin.[5][7]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[5]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.[3][5]
For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) . The presence of deletion sequences (peptides missing the threonine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[5]
Q3: What immediate actions should I take if I detect an incomplete coupling?
If a positive Kaiser test indicates an incomplete coupling, the most direct first step is to perform a "double coupling." [5] This involves draining the initial coupling solution and repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step.[5]
If the Kaiser test remains positive after a second coupling, you should "cap" the unreacted amines. This is typically done by acetylating them with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.[5]
Troubleshooting Workflow
This workflow outlines the decision-making process when encountering an incomplete coupling of this compound.
Caption: Decision tree for troubleshooting incomplete this compound coupling.
Advanced Strategies for Difficult Couplings
If incomplete coupling of this compound is a recurring issue, consider implementing the following strategies:
-
Optimize Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may not be potent enough for sterically hindered couplings.[4] Switching to a more powerful in-situ activating reagent is often necessary.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4] HATU is considered one of the most efficient as it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective for difficult couplings.[4]
-
Acyl Fluorides: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[4][8]
-
-
Adjust Reaction Conditions:
-
Increase Reaction Time: Steric hindrance slows down the reaction rate.[4] Extending the coupling time from the standard 1-2 hours to overnight can help drive the reaction to completion.[4]
-
Increase Temperature: Gently heating the reaction can help overcome the activation energy. However, this should be done cautiously to minimize the risk of racemization.[2][4] Microwave-assisted peptide synthesis (MASPPS) is a highly effective method for driving difficult couplings to completion quickly by utilizing microwave energy.[4]
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. Inadequate solvation can lead to aggregation, further hindering the reaction.[4] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]
-
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming sterically hindered couplings. The following table summarizes the characteristics of several commonly used reagents.
| Coupling Reagent Class | Examples | Relative Efficiency | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. The addition of HOBt is crucial to suppress racemization.[9] |
| Uronium/Aminium Salts | HBTU, HCTU | Very Good | More reactive than carbodiimides. HCTU, containing 6-Cl-HOBt, offers higher reaction rates.[4][10] |
| HATU, COMU | Excellent | Highly efficient for sterically hindered couplings with low racemization.[3][4] COMU is a safer alternative to HATU, avoiding potentially explosive byproducts.[10] | |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | Very effective for difficult sequences and sterically hindered amino acids.[4][11] |
| Acyl Fluoride Formers | TFFH | Superior | Generates highly reactive amino acid fluorides in situ. Especially suited for extremely hindered couplings, such as with α,α-disubstituted amino acids.[8][10] |
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
This protocol is recommended as the first troubleshooting step after a positive Kaiser test.
-
Initial Coupling Monitoring: After the initial coupling of Fmoc-Thr(Bzl)-OH (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 times).
-
Prepare Fresh Activation Solution:
-
In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix.
-
-
Second Coupling: Immediately add the fresh activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Final Monitoring: Perform a second Kaiser test.
-
If the test is negative, wash the resin with DMF and proceed with the synthesis.
-
If the test remains positive, proceed to the capping protocol.
-
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails to prevent the formation of deletion peptides.[5]
-
Resin Wash: After the failed coupling attempt and a positive Kaiser test, wash the resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5][12]
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) before proceeding to the Fmoc deprotection step of the next amino acid.
-
Verification (Optional): Perform a final Kaiser test to ensure all free amines have been acetylated. The test should be negative.[3]
Protocol 3: Kaiser Test (Qualitative Ninhydrin Test)
This protocol is for the qualitative detection of primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[3]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[3]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[3]
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).[3]
-
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Synthesis with H-Thr(Bzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize peptide synthesis yields when using H-Thr(Bzl)-OH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Issue 1: Low Coupling Efficiency
Question: My coupling reaction with this compound is incomplete, resulting in low yield. What are the possible causes and solutions?
Answer:
Low coupling efficiency with this compound can be attributed to several factors, primarily the steric hindrance from the β-branched structure of threonine and the bulky benzyl (Bzl) protecting group.[1]
Possible Causes and Solutions:
-
Insufficient Activation: Standard carbodiimide reagents like DCC or DIC alone may not be sufficient for activating the sterically hindered this compound.[1]
-
Solution: Employ more potent onium salt-based coupling reagents such as HATU, HBTU, HCTU, or PyBOP.[1][2] These reagents are known to accelerate coupling reactions and are particularly effective for hindered amino acids.[1][2] The addition of an additive like HOBt or HOAt is also crucial to enhance efficiency and suppress side reactions.[3]
-
-
Inadequate Reaction Time: The coupling reaction may not have been allowed to proceed for a sufficient duration.
-
Suboptimal Reagent Concentration: Low concentrations of the amino acid and coupling reagents can slow down the reaction rate.
-
Solution: Increase the concentration of this compound and the coupling reagents. A higher concentration increases the probability of molecular interactions, leading to a more efficient coupling.[6]
-
-
Peptide Aggregation: The growing peptide chain on the resin can aggregate, hindering the accessibility of the N-terminus for coupling.
Experimental Protocol: Standard Coupling of Boc-Thr(Bzl)-OH using DIC/HOBt
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).[8]
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a 25-50% solution of trifluoroacetic acid (TFA) in DCM.[8]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 5-10% diisopropylethylamine (DIEA) in DCM.[4][8]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents) with a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.[4][8]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.[4]
-
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.[8]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[4]
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting decision tree for low coupling efficiency.
Issue 2: Side Reactions
Question: I am observing unexpected byproducts in my final peptide. What are the common side reactions with this compound and how can I prevent them?
Answer:
Several side reactions can occur when using this compound, potentially leading to impurities in the final product.
-
β-Elimination (Dehydration): The hydroxyl group of threonine can undergo a base- or acid-catalyzed elimination to form a dehydroamino acid residue.[4]
-
Prevention: Careful control of the reaction conditions is key. Avoid prolonged exposure to strong bases during neutralization and coupling steps. When using Fmoc chemistry, some phosphorylated threonine derivatives are prone to β-elimination under alkaline conditions for Fmoc deprotection.[9]
-
-
Racemization: The stereochemical integrity of the α-carbon can be compromised during the activation of the carboxylic acid.[4]
-
Incomplete Deprotection of the Benzyl Group: The benzyl protecting group requires strong acidic conditions for removal, such as anhydrous hydrogen fluoride (HF).[4] Incomplete cleavage can result in a protected threonine residue in the final peptide.
-
Prevention: Ensure that the final cleavage conditions are sufficiently strong and that the reaction is allowed to proceed for the recommended time. The choice of scavengers in the cleavage cocktail is also critical to prevent side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which peptide synthesis strategy is this compound best suited for?
A1: this compound is primarily used in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[8] In this approach, the Nα-Boc group is removed with a moderate acid like TFA, while the benzyl side-chain protecting group is cleaved at the end of the synthesis with a strong acid like HF.[10][11]
Q2: What are the best coupling reagents for incorporating this compound?
A2: Due to the steric hindrance of this compound, high-efficiency coupling reagents are recommended.[1] The table below summarizes some of the most effective options.
| Coupling Reagent Class | Examples | Relative Efficiency | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, COMU | Very Good to Excellent | Fast reaction times and high efficiency, especially for difficult couplings.[1][2] HATU is generally considered one of the most reactive.[1] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good | High efficiency and particularly effective at minimizing racemization.[1] |
| Carbodiimides | DIC/HOBt | Good | A cost-effective and widely used option. The addition of HOBt is essential to suppress racemization and improve efficiency.[3][12] |
Q3: What are the key differences between this compound and Fmoc-Thr(tBu)-OH?
A3: The primary difference lies in the protecting groups and the corresponding SPPS strategy they are used in.
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection | Moderate acid (e.g., TFA)[8] | Base (e.g., piperidine)[4] |
| Side-Chain Deprotection | Strong acid (e.g., HF)[8] | Strong acid (e.g., TFA)[4] |
| Orthogonality | Not fully orthogonal, as both groups are acid-labile.[8][13] | Fully orthogonal, allowing for selective deprotection.[4][8] |
Q4: Can this compound be used in Fmoc-SPPS?
A4: While less common, it is possible to use an Fmoc-protected version, Fmoc-Thr(Bzl)-OH, in Fmoc-SPPS.[5] However, the final cleavage of the benzyl group would still require strong acidic conditions that might not be compatible with all peptide sequences or resins used in standard Fmoc synthesis. The more conventional choice for Fmoc-SPPS is Fmoc-Thr(tBu)-OH due to the milder cleavage conditions for the tBu group.[4]
General Workflow for a Single Coupling Cycle in Boc-SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Strategies to overcome steric hindrance with H-Thr(Bzl)-OH
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid, H-Thr(Bzl)-OH, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in peptide synthesis?
This compound presents a significant challenge in peptide synthesis due to steric hindrance. This hindrance arises from the combination of its bulky benzyl (Bzl) protecting group on the side-chain hydroxyl group and the inherent steric bulk of the threonine β-carbon. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.
Q2: What are the common issues observed when coupling this compound?
The most frequent issues encountered during the coupling of this compound include:
-
Low coupling efficiency: Resulting in deletion sequences where the this compound residue is missing from the final peptide.
-
Slow reaction rates: Requiring extended coupling times, which can increase the risk of side reactions.
-
Side reactions: Such as racemization, especially with longer activation times.
Troubleshooting Guide
Problem: Low coupling yield for this compound.
Low coupling yields are a primary indicator of steric hindrance issues with this compound. The following sections provide strategies to improve coupling efficiency.
Solution 1: Optimization of Coupling Reagents
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. More reactive uronium/guanidinium-based reagents are often more effective than standard carbodiimides.
Comparative Coupling Efficiency Data
The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids. Yields are often sequence-dependent, and the data below represents typical outcomes for "difficult" couplings.
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Key Advantages |
| HATU | Uronium/Guanidinium | >95% | High reactivity, fast reaction times, and reduced risk of racemization.[1][2] |
| COMU | Uronium | >95% | High reactivity comparable to HATU, with an improved safety profile (non-explosive).[3][4][5] |
| HBTU | Uronium/Guanidinium | 85-95% | Effective for many standard couplings, but may require longer reaction times or double coupling for hindered residues.[1][6] |
| DIC/HOBt | Carbodiimide | 70-90% | Cost-effective, but generally less efficient for sterically demanding couplings.[7] |
dot
References
H-Thr(Bzl)-OH Deprotection Technical Support Center
Welcome to the technical support center for H-Thr(Bzl)-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the removal of the benzyl (Bzl) protecting group from O-benzyl-L-threonine.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the deprotection of this compound.
Problem 1: Incomplete or Slow Deprotection via Catalytic Hydrogenolysis
Symptoms:
-
TLC or HPLC analysis shows the presence of starting material, this compound, even after extended reaction times.
-
The reaction appears to stall before reaching completion.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Poisoning | Sulfur-containing compounds (e.g., thiols, thioethers) or residual reagents from previous steps can poison the palladium catalyst.[1][2] Ensure all reagents and solvents are pure. If catalyst poisoning is suspected, the catalyst may need to be filtered and fresh catalyst added. Pre-treating the catalyst may also improve its efficacy.[3] |
| Poor Catalyst Quality or Activity | The activity of Pd/C can vary significantly between batches and suppliers.[3][4] It is advisable to test a new batch of catalyst on a small scale first. Pearlman's catalyst (Pd(OH)2/C) can sometimes be a more active alternative to Pd/C.[3] |
| Insufficient Hydrogen Pressure | For standard laboratory setups, a hydrogen balloon is often used.[5] Ensure there are no leaks in the system. For more stubborn deprotections, a higher, positive pressure of hydrogen using a hydrogenation apparatus may be necessary. |
| Improper Solvent Choice | The choice of solvent can influence the reaction rate.[6] Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and generally effective.[6] In some cases, solvent systems like DMF/water have been shown to be effective.[3] |
| Steric Hindrance | The steric environment around the benzyl ether can impede its access to the catalyst surface, slowing down the reaction.[2] Increasing the catalyst loading or reaction temperature might help, but should be done cautiously to avoid side reactions. |
Problem 2: Side Reactions During Acidic Deprotection (e.g., with TFA or HF)
Symptoms:
-
Mass spectrometry or NMR analysis of the crude product reveals unexpected masses or signals.
-
Purification is complicated by the presence of multiple, difficult-to-separate byproducts.
Possible Causes and Solutions:
| Side Reaction | Cause | Solution |
| Re-alkylation of the Product | The benzyl cation formed during acid cleavage is a potent electrophile and can reattach to nucleophilic residues like tyrosine or tryptophan, or even the deprotected threonine.[7][8][9] | Use of scavengers is critical.[7][8] Add scavengers such as anisole, p-cresol, or thioanisole to the cleavage cocktail to trap the benzyl cations as they form.[7][8][9] |
| Racemization | Harsh acidic conditions can sometimes lead to racemization at the alpha-carbon. | Optimize the reaction time and temperature. Use the mildest acidic conditions that still afford complete deprotection. |
| β-elimination (Dehydration) | Strong acids can promote the elimination of the hydroxyl group of threonine, leading to the formation of a dehydroamino acid residue.[10] | This is a known side reaction for serine and threonine residues.[10] Careful control of cleavage time and temperature can minimize this. |
| N-O Acyl Shift | Under acidic conditions, an acyl group can migrate from the nitrogen to the oxygen of the hydroxyl group in threonine.[7] | This can often be reversed by neutralization of the peptide solution with a weak base like aqueous ammonium hydroxide or ammonium bicarbonate.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting this compound?
A1: The two primary methods for benzyl ether deprotection are catalytic hydrogenolysis and acid-catalyzed hydrolysis.[11][12]
-
Catalytic Hydrogenolysis: This is a mild and clean method that uses a palladium catalyst (commonly 10% Pd/C) and a hydrogen source to cleave the benzyl group, yielding the free hydroxyl group and toluene as a byproduct.[5] Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid instead of hydrogen gas, is a convenient alternative.[11][13][14]
-
Acid-Catalyzed Hydrolysis: This method employs strong acids to cleave the benzyl ether.[11][12] Trifluoroacetic acid (TFA) can be used, but for complete and reliable cleavage, especially in the context of solid-phase peptide synthesis (SPPS), anhydrous hydrogen fluoride (HF) is often required.[7][10] This method is suitable when the molecule contains functional groups sensitive to hydrogenation.[11]
Q2: How do I choose between catalytic hydrogenolysis and acidic deprotection?
A2: The choice depends on the overall synthetic strategy and the presence of other functional groups in your molecule.[11]
-
Choose catalytic hydrogenolysis when your molecule does not contain other groups that can be reduced, such as alkenes, alkynes, or some nitrogen-containing functional groups.[2] It is generally a milder and more selective method.
-
Choose acidic deprotection when your molecule has functional groups that are sensitive to reduction but stable in strong acid.[11] This is common in Boc-based solid-phase peptide synthesis, where HF is used for the final cleavage and deprotection step.[10][15]
Q3: My catalytic hydrogenolysis reaction is very slow. Can I increase the temperature?
A3: Yes, gently heating the reaction can increase the rate. For instance, when using ammonium formate for catalytic transfer hydrogenation, heating the reaction to reflux is a common procedure.[11] However, be cautious as higher temperatures can sometimes lead to increased side reactions. It is recommended to first optimize other parameters like catalyst loading and hydrogen pressure.
Q4: What are "scavengers" and why are they important in acidic deprotection?
A4: Scavengers are nucleophilic compounds added to the strong acid cleavage cocktail (e.g., TFA or HF) to trap reactive carbocations that are generated from the protecting groups.[7][8] The benzyl group from this compound is cleaved as a benzyl carbocation, which is a highly reactive electrophile.[8] Without scavengers, this carbocation can alkylate electron-rich amino acid side chains like tryptophan and tyrosine, leading to undesired byproducts.[7] Common scavengers include anisole, p-cresol, and thioanisole.[8][9]
Q5: Can I use TFA to deprotect the benzyl group on threonine?
A5: While TFA is a strong acid, it is often insufficient for the complete and reliable cleavage of the O-benzyl group of threonine, especially in the context of solid-phase peptide synthesis where multiple protecting groups need to be removed.[10] More forcing conditions, such as using anhydrous HF or trifluoromethanesulfonic acid (TFMSA), are generally required for quantitative removal in these cases.[16][17]
Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation
Objective: To cleave the benzyl ether from this compound using palladium on carbon with a hydrogen donor.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in methanol (10-20 mL per gram of substrate).[11]
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).[11]
-
To the stirred suspension, add ammonium formate (approx. 5.0 eq) in one portion.[11]
-
If using ammonium formate, heat the reaction mixture to reflux. If using formic acid, the reaction may proceed at room temperature.[11][14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude deprotected product.
-
Purify the product as necessary.
Protocol 2: Deprotection via Acidolysis with TFA (for suitable substrates)
Objective: To cleave the benzyl ether using trifluoroacetic acid. Note: This method may not be efficient for all substrates and is generally less effective than HF for complete deprotection in complex peptides.[10]
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., anisole, triisopropylsilane (TIS))
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.[11]
-
Add a scavenger such as anisole or TIS (typically 5% v/v).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (a common cleavage cocktail is 95% TFA, 2.5% water, 2.5% TIS). The amount of TFA can range from 5-10 equivalents for solution-phase to a large excess for solid-phase cleavage.[10][11]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[11]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the TFA and DCM under reduced pressure (a stream of nitrogen can also be used).
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold ether to remove residual scavengers.
-
Dry the product under vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound deprotection.
Caption: Common deprotection methods for this compound.
Caption: Role of scavengers in preventing side reactions during acidolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. researchgate.net [researchgate.net]
- 16. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: H-Thr(Bzl)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-Thr(Bzl)-OH in their peptide synthesis experiments. The following sections address common side products and provide detailed methodologies for their identification and minimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
A1: The main side reactions when using this compound (typically as Boc-Thr(Bzl)-OH in Boc/Bzl strategy or Fmoc-Thr(Bzl)-OH in Fmoc/tBu strategy) include:
-
β-Elimination (Dehydration): Formation of a dehydroamino acid residue, which can be catalyzed by acid or base.[1]
-
Racemization: Loss of stereochemical integrity at the α-carbon during the activation and coupling steps.[1]
-
Incomplete Deprotection: Failure to completely remove the benzyl (Bzl) protecting group from the threonine side chain during the final cleavage step, particularly in the Boc/Bzl strategy which requires strong acids like anhydrous HF.[1]
-
N-O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the peptide bond migrates to the side-chain hydroxyl group.[2]
Q2: How can I detect the formation of these side products?
A2: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective way to detect and quantify these side products.
-
HPLC: Can separate side products from the desired peptide, allowing for quantification based on peak area. Diastereomers resulting from racemization can often be separated using chiral HPLC columns.
-
Mass Spectrometry: Can identify the mass of impurities, which helps in elucidating the nature of the side reaction. For example, β-elimination results in a mass loss of 18 Da (H₂O).
Q3: What are scavengers and why are they important when using this compound?
A3: Scavengers are nucleophilic reagents added during the final cleavage step to "trap" reactive carbocations generated from the cleavage of protecting groups, such as the benzyl group.[1] Without effective scavengers, these carbocations can lead to the alkylation of sensitive amino acid residues, resulting in undesired side products.
Troubleshooting Guides
Issue 1: Detection of a Mass Loss of 18 Da, Indicating β-Elimination
Symptoms:
-
Mass spectrometry analysis shows a significant peak at M-18 of the expected peptide mass.
-
HPLC analysis shows an additional, often more hydrophobic, peak eluting near the main product.
Root Cause Analysis: The hydroxyl group of the threonine residue can undergo base- or acid-catalyzed elimination to form a dehydrothreonine residue.[1] In Fmoc-SPPS, the piperidine used for Fmoc deprotection can induce this side reaction.
Mitigation Strategies:
| Strategy | Description | Expected Reduction in β-Elimination |
| Use of Weaker Bases for Fmoc Deprotection | Replace piperidine with a less hindered or weaker base like piperazine or morpholine.[3] | Can provide complete suppression in some cases.[3] |
| Use of DBU in Low Concentrations | Employ a low concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection.[3] | Significant reduction, especially at elevated temperatures. |
| Reduced Deprotection Time and Temperature | Minimize the exposure time to the base and perform the deprotection at room temperature or below. | Varies depending on the sequence. |
Experimental Protocol: Identification of β-Elimination by LC-MS
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 300-2000.
-
Analysis: Look for an ion with a mass 18.0106 Da lower than the expected mass of the target peptide.
-
MS/MS Analysis: Fragmentation of the M-18 peak will show characteristic losses and fragment ions for a dehydrothreonine-containing peptide.[4]
-
Caption: Troubleshooting workflow for β-elimination of Thr(Bzl).
Issue 2: Presence of Diastereomeric Impurities, Indicating Racemization
Symptoms:
-
Chiral HPLC analysis shows the presence of more than one stereoisomer.
-
The biological activity of the synthesized peptide is lower than expected.
Root Cause Analysis: The activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone intermediate, which can lead to epimerization at the α-carbon.[1] The choice of coupling reagents and base can significantly influence the extent of racemization.
Mitigation Strategies:
| Strategy | Description | Expected Reduction in Racemization |
| Use of Additives | Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) during the coupling step. HOAt is generally more effective than HOBt. | Can reduce racemization to less than 1%. |
| Choice of Coupling Reagent | Use coupling reagents known for low racemization potential, such as carbodiimides (e.g., DIC) in the presence of an additive. | Varies with reagent; significant reduction compared to no additive. |
| Choice of Base | Use a hindered, weaker base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger, less hindered bases. | Can significantly reduce base-catalyzed racemization. |
| Control Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C). | Rate of racemization is reduced, but coupling times may need to be extended. |
Experimental Protocol: Quantification of Racemization by Chiral HPLC
-
Peptide Hydrolysis:
-
Chiral HPLC Analysis:
-
Column: A chiral column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column).[5][6]
-
Mobile Phase: A mixture of methanol and water, with additives like TFA or TEA to improve peak shape and resolution. The exact ratio should be optimized.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Inject the hydrolyzed sample and compare the retention times to those of L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine standards. Quantify the peak areas to determine the percentage of each stereoisomer.
-
Caption: Experimental workflow for analyzing threonine racemization.
Issue 3: Incomplete Removal of the Benzyl (Bzl) Protecting Group
Symptoms:
-
Mass spectrometry analysis shows a significant peak at M+90 of the expected peptide mass.
-
HPLC analysis shows a more hydrophobic impurity peak.
Root Cause Analysis: The benzyl ether bond is stable and requires strong acidic conditions for cleavage, typically anhydrous hydrogen fluoride (HF) in the Boc/Bzl strategy.[1] Incomplete cleavage can result from insufficient reaction time, inadequate acid strength, or ineffective scavenger cocktails.
Mitigation Strategies:
| Strategy | Description | Expected Improvement |
| Optimize Cleavage Time | Extend the HF cleavage time (e.g., from 1 hour to 2-3 hours).[7] | Increased deprotection efficiency. |
| Use of Effective Scavengers | Employ a scavenger cocktail containing thioanisole or p-cresol to facilitate the removal of the benzyl group.[1][8] | Significantly higher purity of the crude peptide. |
| Low-High HF Procedure | A two-step HF procedure can be more effective for complex peptides. The "low HF" step with a high concentration of scavengers removes most protecting groups under milder conditions, followed by a "high HF" step to cleave the peptide from the resin and remove the remaining protecting groups.[7] | Reduced side reactions and improved cleavage efficiency. |
Experimental Protocol: Standard HF Cleavage
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.
-
Resin Preparation: Place the dried peptide-resin in an HF-resistant reaction vessel.
-
Scavenger Addition: Add an appropriate scavenger, such as anisole or p-cresol (typically 1 mL per gram of resin).[7]
-
HF Distillation: Cool the reaction vessel with dry ice/acetone and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.[7]
-
HF Removal: Evaporate the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Analysis: Analyze the crude peptide by HPLC and MS to check for the presence of any remaining Bzl-protected peptide.
Caption: Decision logic for troubleshooting incomplete Bzl deprotection.
Issue 4: Detection of an Isomeric Impurity with the Same Mass, Suggesting N-O Acyl Shift
Symptoms:
-
HPLC analysis shows an additional peak with the same mass as the target peptide.
-
MS/MS fragmentation pattern of the impurity differs from the target peptide.
Root Cause Analysis: Under strong acidic conditions, such as during TFA cleavage in Fmoc-SPPS, the peptide bond N-terminal to the threonine residue can migrate to the side-chain hydroxyl group, forming an ester linkage (depsipeptide).[2] This is a reversible reaction, but the equilibrium may favor the rearranged product.
Mitigation Strategies:
| Strategy | Description | Expected Improvement |
| Mild Cleavage Conditions | Use a shorter cleavage time with TFA and perform the reaction at a lower temperature. | Reduced rate of N-O acyl shift. |
| Post-Cleavage Base Treatment | After cleavage and precipitation, treat the crude peptide with a mild aqueous base (e.g., ammonium bicarbonate solution) to reverse the acyl shift. | Can significantly convert the depsipeptide back to the desired peptide. |
Experimental Protocol: Identification of N-O Acyl Shift by LC-MS/MS
-
LC-MS Analysis: Perform an initial LC-MS analysis as described for β-elimination to identify any isomeric impurities.
-
MS/MS Fragmentation:
-
Select the precursor ion of both the target peptide and the suspected isomeric impurity for fragmentation (Collision-Induced Dissociation - CID or Higher-energy C-trap Dissociation - HCD).
-
Analysis: Compare the fragmentation patterns. The N-O acyl shifted peptide will produce a different set of b- and y-ions due to the change in the peptide backbone connectivity. Specifically, the fragmentation around the threonine residue will be altered.
-
Caption: Signaling pathway diagram of the N-O acyl shift.
References
- 1. benchchem.com [benchchem.com]
- 2. N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. phmethods.net [phmethods.net]
- 8. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: N-O Acyl Shift in Threonine-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-O acyl shift in threonine-containing peptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the N-O acyl shift in threonine-containing peptides?
The N-O acyl shift is an intramolecular migration of the peptide backbone at a threonine (or serine) residue. Under acidic conditions, the amide bond nitrogen is transferred to the side-chain hydroxyl group of threonine, forming an O-acyl isopeptide (an ester linkage). This reaction is reversible and the native N-acyl peptide bond can be reformed under neutral or slightly basic conditions.[1] This phenomenon is a known side reaction in peptide chemistry, particularly during solid-phase peptide synthesis (SPPS).[2]
Q2: What are the primary factors that trigger the N-O acyl shift?
The primary trigger for the N-O acyl shift is a strongly acidic environment. This is commonly encountered during the final cleavage and deprotection step of Fmoc-based solid-phase peptide synthesis (SPPS), which often utilizes trifluoroacetic acid (TFA).[2][3] The extent of the shift is also influenced by the peptide sequence itself.
Q3: How does the peptide sequence influence the N-O acyl shift?
The amino acid sequence surrounding the threonine residue can significantly impact the rate of the N-O acyl shift. For instance, the presence of a phosphotyrosine residue at the +2 position relative to the threonine can dramatically enhance the rate of this side reaction.[2][4]
Q4: Is the N-O acyl shift a permanent modification?
No, the N-O acyl shift is a reversible process. The resulting O-acyl isopeptide is stable under acidic conditions but can be readily converted back to the native N-acyl peptide by adjusting the pH to neutral or slightly basic conditions (pH ~7-7.5).[1] This reversibility is a key aspect in both troubleshooting and in synthetic strategies that intentionally utilize this shift.
Q5: What are the potential consequences of an unintended N-O acyl shift?
An unintended N-O acyl shift can lead to:
-
Unexpected peaks in HPLC analysis: The O-acyl isopeptide will have a different retention time than the target peptide, leading to the appearance of unexpected peaks in the chromatogram.
-
Incorrect biological activity: The altered backbone structure of the O-acyl isopeptide can lead to a loss or modification of the peptide's intended biological function.
-
Difficulties in purification: The presence of multiple peptide forms (native and isopeptide) complicates the purification process.
Troubleshooting Guides
Issue 1: Appearance of an Unexpected Peak in HPLC after Peptide Synthesis
Symptoms:
-
A major, unexpected peak is observed in the reverse-phase HPLC (RP-HPLC) chromatogram of a newly synthesized threonine-containing peptide.
-
Mass spectrometry (MS) analysis of the unexpected peak shows the same mass as the target peptide.
Possible Cause: This is a classic indicator of an N-O acyl shift having occurred during the acidic cleavage and deprotection step (e.g., with TFA), resulting in the formation of the O-acyl isopeptide.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an unexpected HPLC peak.
Resolution Steps:
-
Confirmation: Confirm that the mass of the unexpected peak corresponds to the target peptide using LC-MS.
-
Reversal: To confirm the presence of the O-acyl isopeptide, perform a reversal to the native N-acyl form.
-
Dissolve the crude peptide containing the suspected isopeptide in a neutral or slightly basic buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Incubate the solution at room temperature for 1-2 hours.
-
Monitor the conversion by RP-HPLC. The peak corresponding to the O-acyl isopeptide should decrease, while the peak for the native peptide should increase.
-
Issue 2: Preventing the N-O Acyl Shift During Synthesis
Symptoms:
-
Consistently observing the O-acyl isopeptide byproduct after SPPS of threonine-containing peptides.
Prevention Strategies:
-
Minimize Acid Exposure: Reduce the duration of the TFA cleavage and deprotection step to the minimum time required for complete removal of protecting groups.
-
Side-Chain Protection: Employ a tert-butyl (tBu) protecting group for the threonine side-chain hydroxyl function during Fmoc-SPPS. This is the most common and robust strategy to prevent side reactions.[3]
-
Use of Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides (e.g., Fmoc-Xaa-Thr(ψMe,Mepro)-OH) at the site of the N-O acyl shift. These derivatives disrupt secondary structures that can promote the side reaction and can improve synthetic efficiency.[5]
-
"O-acyl Isopeptide Method": For particularly difficult sequences prone to aggregation, one can intentionally synthesize the O-acyl isopeptide form, which is often more soluble and easier to purify. The final native peptide is then obtained by a pH-triggered O-to-N acyl migration after purification.[6][7][8]
Data Presentation
The rate of N-O acyl shift is highly dependent on the peptide sequence and the conditions used. While a comprehensive table of rates for all possible sequences is not feasible, the following data illustrates the significant influence of a neighboring phosphotyrosine residue.
Table 1: Influence of Phosphotyrosine on N-O Acyl Shift in a Model Peptide
| Peptide Sequence | Position of pTyr relative to Thr | % O-acyl Isopeptide after 2h in TFA |
| Ac-Ala-Thr-Ala-pTyr -Ala-NH2 | +2 | High |
| Ac-Ala-Thr-pTyr -Ala-Ala-NH2 | +1 | Moderate |
| Ac-pTyr -Ala-Thr-Ala-Ala-NH2 | -2 | Low |
Note: This table is a qualitative representation based on findings that depsipeptides were formed most rapidly when the phosphotyrosine was located in the +2 position.[2][4] Actual percentages will vary based on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for Detecting O-acyl Isopeptide
This protocol provides a general method for the separation and detection of the native peptide and its O-acyl isopeptide isomer using RP-HPLC.
Materials:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A or a suitable solvent
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) for at least 15 minutes at a flow rate of 1 mL/min.
-
Sample Injection: Inject the dissolved peptide sample.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 220 nm.
-
Analysis: The O-acyl isopeptide typically elutes earlier than the native peptide due to its slightly different polarity. The identity of the peaks should be confirmed by mass spectrometry.
Protocol 2: NMR Spectroscopy for Identification of the O-acyl Isopeptide
NMR spectroscopy can be used to unambiguously identify the O-acyl isopeptide by observing characteristic chemical shift changes.
Sample Preparation:
-
Dissolve the purified peptide (or the fraction containing the suspected isopeptide) in a suitable deuterated solvent (e.g., D₂O with a small amount of deuterated acetic acid to maintain an acidic pH and prevent reversal).
NMR Experiments:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. In the O-acyl isopeptide, the chemical shift of the α-proton of the threonine residue will be significantly different compared to the native peptide.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment will show the correlation of all protons within a spin system. For the threonine residue in the O-acyl isopeptide, the correlation pattern will differ from the native form, confirming the altered connectivity.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which can help to confirm the overall conformation and the proximity of different parts of the peptide, further distinguishing the two isomers.
Data Analysis:
-
Compare the observed chemical shifts and correlation patterns with reference spectra of the expected native peptide. The formation of the ester bond in the O-acyl isopeptide will cause characteristic changes in the chemical environment of the protons near the threonine residue.
Visualizations
Caption: The reversible N-O acyl shift mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of H-Thr(Bzl)-OH-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing benzyl-protected threonine (H-Thr(Bzl)-OH). The bulky and hydrophobic nature of the benzyl protecting group can significantly impact peptide solubility, leading to difficulties in purification, formulation, and experimental applications.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound difficult to dissolve in aqueous solutions?
A1: The primary reason for the poor aqueous solubility of this compound-containing peptides is the hydrophobicity of the benzyl (Bzl) group.[1][2] This bulky, non-polar group on the threonine side chain increases the overall hydrophobicity of the peptide, making it less likely to interact favorably with water molecules.[1] Peptides with a high content of hydrophobic amino acids tend to aggregate in aqueous solutions to minimize the exposure of these non-polar residues to water.[1][3] This aggregation can lead to the formation of insoluble particles.[2]
Q2: What is the first step I should take when encountering a solubility issue with my this compound-containing peptide?
A2: Before attempting to dissolve the entire sample, it is highly recommended to perform a small-scale solubility test with a small aliquot of your peptide.[4] This will allow you to efficiently test a range of solvents and conditions without risking your entire stock of the peptide.[4]
Q3: What are the recommended initial solvents for dissolving a hydrophobic peptide containing this compound?
A3: For highly hydrophobic peptides, it is advisable to start with a small amount of a strong organic solvent to ensure complete initial dissolution.[1][5] Good choices for this initial step include:
Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer to the solution.[1][7] It is crucial to add the aqueous phase dropwise while vortexing to avoid localized high concentrations that can cause the peptide to precipitate.[7]
Q4: My peptide precipitates when I dilute the organic solvent with my aqueous buffer. What should I do?
A4: This indicates that you have reached the solubility limit of your peptide in that particular solvent mixture.[1] Here are a few strategies to address this issue:
-
Inject the peptide in a higher concentration of the organic solvent: If your downstream application allows, using a higher percentage of the organic co-solvent can maintain solubility.[1]
-
Try a different organic solvent: The miscibility of the organic solvent with your aqueous phase can play a role. Experiment with other recommended organic solvents.[1]
-
Reduce the peptide concentration: You may need to work with a more dilute solution of your peptide.[1]
Q5: Can adjusting the pH of the solution improve the solubility of my this compound-containing peptide?
A5: Yes, adjusting the pH can significantly improve peptide solubility, especially if the peptide has ionizable groups (acidic or basic residues).[2][3] The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero.[3] By adjusting the pH away from the pI, you increase the net charge of the peptide, leading to greater electrostatic repulsion between peptide molecules and reducing aggregation.[2]
-
For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[2]
-
For acidic peptides (net negative charge), a slightly basic solution (e.g., 10% ammonium bicarbonate) may be effective.[2]
Q6: Are there any other additives that can help improve the solubility of my peptide?
A6: Yes, several additives can be used to enhance the solubility of challenging peptides:
-
Chaotropic agents: Guanidine hydrochloride or urea can disrupt the hydrogen bonding network that contributes to aggregation and the formation of secondary structures like beta-sheets.[8]
-
Surfactants: Non-ionic detergents can help to solubilize hydrophobic peptides.[9]
-
Solubility-enhancing tags: For recombinantly expressed peptides, fusing a hydrophilic tag (e.g., GST, poly-arginine) can improve solubility.[3]
Q7: Can sonication or heating be used to dissolve my this compound-containing peptide?
A7: Both sonication and gentle heating can be used to aid in the dissolution of peptides. Sonication can help to break up small aggregates.[2][6] Gentle warming (e.g., to 40°C) can also increase solubility.[6][8] However, it is important to use these methods with caution, as excessive heat or sonication can potentially degrade the peptide.[4]
Quantitative Data Summary
The following table provides illustrative data on the solubility of a model this compound-containing peptide in various solvent systems. These values are representative and the actual solubility of your specific peptide may vary depending on its sequence.
| Solvent System | Peptide Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, visible particulates |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Insoluble, suspension forms |
| 10% Acetic Acid in Water | 0.5 | Partially soluble, some particulates remain |
| 50% Acetonitrile in Water | 1.0 | Soluble, clear solution |
| 100% DMSO | > 10 | Fully soluble, clear solution |
| 100% DMF | > 10 | Fully soluble, clear solution |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide
This protocol describes a general method for solubilizing a hydrophobic peptide, such as one containing this compound.
-
Initial Small-Scale Test:
-
Aqueous Dilution:
-
Slowly add your desired aqueous buffer (e.g., water with 0.1% TFA or PBS) to the dissolved peptide solution drop by drop while continuously vortexing.[1]
-
Visually monitor the solution for any signs of precipitation (cloudiness).
-
-
Final Concentration:
-
Continue to add the aqueous buffer until you reach your desired final peptide concentration.
-
If precipitation occurs, you have exceeded the solubility limit for that specific solvent composition. You can either use the peptide at the highest concentration before precipitation occurred or try a different co-solvent or a higher percentage of the organic solvent if your experiment allows.
-
Protocol 2: pH Adjustment for Improved Solubility
This protocol is for peptides that have a net positive or negative charge at neutral pH.
-
Determine the Net Charge:
-
Calculate the theoretical net charge of your peptide at pH 7. Assign a value of +1 for each basic residue (K, R, H) and the N-terminus, and a value of -1 for each acidic residue (D, E) and the C-terminus.
-
-
Solubilization of Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in a small volume of a dilute acidic solution, such as 10% aqueous acetic acid.
-
If the peptide dissolves, you can then dilute it further with your desired experimental buffer.
-
-
Solubilization of Acidic Peptides (Net Negative Charge):
-
Try to dissolve the peptide in a small volume of a dilute basic solution, such as 10% ammonium bicarbonate.
-
Once dissolved, you can proceed to dilute it with your final buffer.
-
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound-containing peptides.
Caption: Experimental workflow for the stepwise solubilization of a hydrophobic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. genscript.com [genscript.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: H-Thr(Bzl)-OH vs. Fmoc-Thr(tBu)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is a critical decision that dictates the overall strategy and success of the synthesis. Threonine, a key trifunctional amino acid, requires protection of its side-chain hydroxyl group to prevent unwanted acylation during peptide chain elongation. This guide provides an objective, data-supported comparison of two workhorse threonine derivatives: H-Thr(Bzl)-OH, used in the classic Boc/Bzl strategy, and Fmoc-Thr(tBu)-OH, the cornerstone of the modern Fmoc/tBu strategy.
The fundamental difference between these two building blocks lies not just in the side-chain protecting group—benzyl (Bzl) versus tert-butyl (tBu)—but in the entire orthogonal protection scheme they are designed for. This choice has profound implications for reaction conditions, potential side reactions, and the achievable purity and yield of the final peptide.
Core Principles: A Tale of Two Chemistries
The selection between this compound and Fmoc-Thr(tBu)-OH is intrinsically linked to the choice between two dominant SPPS methodologies: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.[]
-
Boc/Bzl Strategy: This classic approach relies on differential acid lability. The temporary Nα-Boc group is removed by a moderate acid (e.g., trifluoroacetic acid, TFA), while the more stable, semi-permanent side-chain protecting groups, like the benzyl ether on threonine, require a very strong acid (e.g., hazardous hydrogen fluoride, HF) for removal during the final cleavage step.[2] This is considered a "quasi-orthogonal" system.[3]
-
Fmoc/tBu Strategy: This is a fully orthogonal system, offering milder and more selective deprotection conditions.[4] The Nα-Fmoc group is labile to a mild base (typically piperidine), while the acid-labile side-chain protecting groups, such as the tert-butyl ether on threonine, are removed by TFA during the final cleavage.[5]
Figure 1. Orthogonality of Boc/Bzl vs. Fmoc/tBu protection schemes.
Performance and Quantitative Comparison
| Parameter | Fmoc/tBu Strategy (using Fmoc-Thr(tBu)-OH) | Boc/Bzl Strategy (using this compound) |
| Nα-Deprotection | Mild Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., 25-50% TFA in DCM)[7] |
| Final Cleavage | Strong Acid (e.g., TFA-based cocktail) | Very Strong Acid (e.g., HF, TFMSA)[2] |
| Coupling Efficiency | >99% with modern reagents (e.g., HATU, HBTU) | Generally high, may require optimization with traditional reagents (e.g., DCC/HOBt)[] |
| Crude Peptide Purity | Typically high (≥90% achievable) due to mild deprotection cycles.[6] | Can be very high, but harsh final cleavage can generate more side products.[6] |
| Overall Yield | Good to excellent, but can be reduced by aggregation in long sequences. | Can be higher for long or "difficult" hydrophobic sequences due to TFA's ability to disrupt aggregates.[8][9] |
| Safety | Avoids the use of highly toxic HF. | Requires specialized, HF-resistant equipment and stringent safety protocols.[9] |
| Automation | Easily automated; Fmoc cleavage can be monitored by UV spectroscopy.[10] | Automation is well-established but requires TFA-resistant fluidics. |
Side Reactions and Mitigation Strategies
The choice of protecting group strategy significantly influences the profile of potential side reactions.
| Side Reaction | Fmoc/tBu Strategy with Fmoc-Thr(tBu)-OH | Boc/Bzl Strategy with this compound | Mitigation |
| Alkylation | High Risk. Reactive tert-butyl cations generated during final TFA cleavage can alkylate nucleophilic residues (Trp, Met, Cys).[11][12] | Lower Risk during cleavage. Benzyl cations are also generated but are effectively scavenged in standard HF protocols.[13] | Use of a scavenger "cocktail" (e.g., Reagent K: TFA/phenol/H₂O/thioanisole/EDT) during cleavage is critical for Fmoc/tBu.[14] |
| Racemization | Can occur during activation, especially with histidine and cysteine. | Can occur during activation. | Use of additives like HOBt or coupling reagents like HATU minimizes racemization. |
| β-Elimination | Possible for Ser/Thr under basic conditions, though the tBu ether is stabilizing. | Not a typical issue due to acidic conditions. | Avoid prolonged exposure to strong bases. |
| Aspartimide Formation | Higher risk for Asp-containing peptides due to repetitive base exposure for Fmoc removal. | Lower risk, but can occur under acidic conditions. | Add HOBt to the piperidine solution; use specialized protecting groups for Asp. |
| N→O Acyl Shift | Can occur in Ser/Thr residues during final TFA cleavage. | Can occur during final HF cleavage.[13] | Influenced by cleavage cocktail composition and work-up conditions. |
| Incomplete Deprotection | Not common for tBu group with standard TFA cleavage. | Benzyl groups can be resistant to cleavage, requiring harsh HF conditions.[6] | Ensure optimized HF cleavage time and conditions. |
Experimental Protocols
The following protocols outline a standard manual synthesis cycle for the incorporation of each threonine derivative.
Fmoc-SPPS Workflow using Fmoc-Thr(tBu)-OH
This protocol details a single coupling cycle on a solid support (e.g., Rink Amide resin) that has a free amine available for coupling.
Figure 2. Experimental workflow for a single Fmoc-SPPS cycle.
1. Reagents:
-
Resin: Rink Amide or Wang resin with a deprotected N-terminal amine.
-
Amino Acid: Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading).
-
Coupling Reagent: HATU (0.95 eq. relative to amino acid).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Deprotection Reagent: 20% piperidine in DMF.
2. Procedure: [][5]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swelled, deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, extend the coupling time.
-
Washing: Drain the coupling solution and wash the peptide-resin extensively with DMF (5-7 times) to remove excess reagents.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3-5 minutes. Drain, add a fresh portion of the deprotection solution, and agitate for another 10-15 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. The resin is now ready for the next coupling cycle.
Boc-SPPS Workflow using this compound
This protocol outlines a cycle for incorporating Boc-Thr(Bzl)-OH (the Nα-Boc protected version is the correct reagent for synthesis) onto a solid support (e.g., MBHA or PAM resin).
Figure 3. Experimental workflow for a single Boc-SPPS cycle.
1. Reagents:
-
Resin: Merrifield or PAM resin with a deprotected N-terminal amine.
-
Amino Acid: Boc-Thr(Bzl)-OH (2-4 equivalents relative to resin loading).
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC) (1 eq. relative to amino acid).
-
Additive: 1-Hydroxybenzotriazole (HOBt) (1 eq. relative to amino acid).
-
Solvents: Dichloromethane (DCM), DMF.
-
Deprotection Reagent: 25-50% TFA in DCM.
-
Neutralization Base: 10% DIPEA in DCM.
2. Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection (if starting with a Boc-protected resin): Wash with DCM, then treat with 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM to remove TFA.
-
Neutralization: Treat the resin with 10% DIPEA in DCM (twice for 5 minutes each) to neutralize the trifluoroacetate salt, followed by extensive DCM washes.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Thr(Bzl)-OH and HOBt in DMF. Add DIC to begin the activation.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Conclusion and Recommendations
The choice between this compound and Fmoc-Thr(tBu)-OH is a choice between two robust but fundamentally different synthetic philosophies.
Choose Fmoc-Thr(tBu)-OH for:
-
Acid-sensitive peptides: Ideal for sequences containing modifications like glycosylation or phosphorylation that would not survive HF cleavage.[10]
-
Orthogonal synthesis: When on-resin, side-chain modifications are required.
-
Routine synthesis in non-specialized labs: The avoidance of hazardous HF makes it a safer and more accessible method.[5]
-
High-throughput and automated synthesis: The mild conditions and potential for UV monitoring make it highly suitable for modern automated synthesizers.[10]
Choose this compound (as part of a Boc strategy) for:
-
Long or "difficult" sequences: The repetitive TFA deprotection steps can help disrupt peptide aggregation that can plague Fmoc-SPPS.[8][9]
-
Base-sensitive peptides: For peptides containing functionalities that are unstable in the presence of piperidine.[3]
-
Cost-sensitive, large-scale synthesis: For simpler, established peptide manufacturing processes, the Boc strategy can sometimes be more cost-effective.[]
Ultimately, the decision rests on a careful evaluation of the target peptide's sequence, the presence of sensitive motifs or modifications, and the laboratory's capabilities and safety infrastructure. While the Fmoc/tBu strategy has become the dominant method in modern peptide research for its versatility and milder conditions, the classic Boc/Bzl approach remains a powerful tool, particularly for overcoming the challenge of difficult sequences.
References
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alternative Chemistries for the Synthesis of Thrombospondin-1 Type 1 Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Boc/Bzl and Fmoc/tBu Strategies for Solid-Phase Peptide Synthesis
In the realm of peptide synthesis, two strategies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approaches. The choice between these methodologies is a critical decision for researchers, scientists, and drug development professionals, profoundly influencing the efficiency, purity, and scalability of peptide production. This guide provides an objective, data-driven comparison of these two seminal strategies, complete with detailed experimental protocols and workflow visualizations to inform the selection process for specific research and development applications.
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical lability of the temporary α-amino protecting group. The Boc group is susceptible to cleavage by acids, whereas the Fmoc group is removed under basic conditions.[1] This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups, the solid support, and the final cleavage conditions.[1]
Core Principles and Orthogonality
The Boc/Bzl strategy , the classical approach developed by Merrifield, relies on a graded acid lability. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved in a final step with a strong acid, such as anhydrous hydrofluoric acid (HF). This "semi-orthogonal" approach requires careful control of acid strengths to achieve selective deprotection.[1]
In contrast, the Fmoc/tBu strategy is considered a fully orthogonal system.[1] The base-labile Fmoc group is removed with a secondary amine, most commonly piperidine, a condition under which the acid-labile tert-butyl (tBu) based side-chain protecting groups are completely stable.[2] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are performed simultaneously with a strong acid, typically TFA.[2] This orthogonality minimizes the potential for premature cleavage of side-chain protecting groups during the iterative synthesis cycles.
Performance Comparison: A Data-Driven Analysis
While both methods are capable of producing high-quality peptides, their performance can vary depending on the peptide's sequence, length, and complexity. The following table summarizes key characteristics and presents experimental data for the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a sequence known to be prone to aggregation.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability)[1] | Fully Orthogonal[1] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable |
| Safety Considerations | Requires specialized apparatus for hazardous HF handling[3] | Avoids highly corrosive HF |
| Cost of Amino Acids | Generally less expensive | Can be more expensive |
| Typical Yield per Step | High, but can be affected by aggregation. Average coupling yield for ACP(65-74) was 99.2%.[2] | >99%[4] |
| Crude Purity of ACP(65-74) | 60.7% on standard resin.[5] | 81.33% - 91% depending on coupling reagent and conditions.[6][7] Over 90.5% with modified resin.[5] |
Experimental Workflows
The cyclical nature of both SPPS strategies is illustrated in the following diagrams.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04192A [pubs.rsc.org]
A Comparative Guide to the Advantages of H-Thr(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate protecting groups for trifunctional amino acids like threonine is a critical decision that profoundly influences yield, purity, and the occurrence of side reactions. Threonine, with its hydroxyl side chain, requires protection to prevent undesirable O-acylation during peptide elongation. Among the various protected threonine derivatives available, H-Thr(Bzl)-OH (O-benzyl-L-threonine), a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, offers a distinct set of advantages. This guide provides an objective comparison of this compound with other commonly used protected threonines, supported by established chemical principles and experimental considerations.
The choice of a protected threonine is intrinsically linked to the overarching SPPS strategy employed. This compound is primarily utilized in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while derivatives like Fmoc-Thr(tBu)-OH are staples of the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[1]
Performance Comparison of Protected Threonine Derivatives
The following table summarizes the key characteristics of commonly used protected threonine derivatives, providing a quick reference for their application in peptide synthesis. The data presented is based on typical outcomes and established principles in peptide chemistry, as direct head-to-head quantitative comparisons under identical conditions are not extensively available in published literature.
| Property | Boc-Thr(Bzl)-OH | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) | Trityl (Trt) |
| Nα-Deprotection Condition | Moderate acid (e.g., TFA)[2][3] | Base (e.g., 20% piperidine in DMF)[4] | Base (e.g., 20% piperidine in DMF)[4] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA)[1][3] | Strong acid (e.g., TFA)[1] | Mild acid (e.g., dilute TFA)[4] |
| Typical Coupling Efficiency | Generally high, but can be sequence-dependent.[5] | >99% with modern coupling reagents.[5] | Generally high. |
| Crude Peptide Purity | Can be very high, but the harsh final cleavage can generate more side products.[5] | Typically high (≥90% achievable) due to mild deprotection steps.[5] | Very good to excellent, especially in "difficult sequences".[4] |
| Key Advantages | Robust and well-established methodology, potentially higher yields in some cases.[1] | Milder deprotection conditions, orthogonality, suitable for sensitive peptides.[1] | Cleavable under very mild acidic conditions, can improve synthesis of aggregation-prone sequences.[4] |
| Key Disadvantages | Requires hazardous anhydrous HF for deprotection, potential for side reactions from harsh cleavage.[1] | Potential for tert-butylation of sensitive residues, can contribute to aggregation in some sequences.[4] | Less stable than tBu during prolonged synthesis, generally more expensive.[4] |
Core Advantages of the Benzyl (Bzl) Protecting Group for Threonine
The primary advantages of utilizing the benzyl ether for threonine side-chain protection, within the context of the Boc/Bzl strategy, are its stability and robustness.
-
High Stability: The benzyl ether is stable to the repetitive treatments with moderate acids like trifluoroacetic acid (TFA) used to remove the Nα-Boc group during SPPS.[6] This stability prevents premature deprotection of the threonine side chain, which could lead to O-acylation and the formation of impurities.
-
Robust and Well-Established Methodology: The Boc/Bzl strategy is a classic and powerful method for peptide synthesis.[7] Its long history has resulted in well-optimized protocols and a deep understanding of its nuances, making it a reliable choice for the synthesis of a wide range of peptides.
-
Reduced Risk of β-Elimination: While β-elimination (dehydration) of serine and threonine residues can occur under both acidic and basic conditions, the strongly acidic final cleavage in the Boc/Bzl strategy is performed in a single step at the end of the synthesis. This contrasts with the repeated base treatments for Fmoc deprotection in the Fmoc/tBu strategy, which can incrementally increase the risk of this side reaction throughout the synthesis.
Experimental Protocols
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (General Cycle for Boc-Thr(Bzl)-OH Incorporation)
This protocol outlines a single cycle for the incorporation of Boc-Thr(Bzl)-OH into a growing peptide chain on a resin support.
1. Resin Swelling:
- Place the peptide-resin in a reaction vessel.
- Add dichloromethane (DCM) (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[7]
2. Boc Deprotection:
- Drain the DCM.
- Add a solution of 50% TFA in DCM (10 mL/g of resin) and agitate for 2 minutes.
- Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[7]
- Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).
3. Neutralization:
- Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).[7]
- Agitate for 5-10 minutes.
- Drain the neutralization solution and wash the resin with DCM (3 x 10 mL/g).
4. Amino Acid Coupling (using HBTU):
- In a separate vial, dissolve Boc-Thr(Bzl)-OH (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.
- Immediately add the activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using the Kaiser test. A negative test indicates complete coupling.
5. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step of the Boc/Bzl strategy to cleave the peptide from the resin and remove the benzyl side-chain protecting groups. Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and stringent safety precautions.
1. Preparation:
- Dry the peptide-resin thoroughly under vacuum.
- Place the dried resin in the HF reaction vessel.
- Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel to trap reactive carbocations generated during cleavage.
2. HF Cleavage:
- Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.[7]
- Carefully condense anhydrous HF into the reaction vessel.
- Stir the mixture at 0 °C for 1-2 hours.
3. HF Removal and Peptide Precipitation:
- Remove the HF by evaporation under a stream of nitrogen gas.
- Wash the resin with cold diethyl ether to remove scavengers and cleavage byproducts.
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the precipitated peptide by filtration or centrifugation.
4. Purification:
- Dissolve the crude peptide in an appropriate aqueous buffer.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical and Signaling Pathway Visualizations
To provide a broader context for the application of threonine-containing peptides in research and drug development, the following diagrams illustrate a typical experimental workflow and key signaling pathways where threonine phosphorylation is a critical regulatory event.
Caption: A generalized workflow for Boc/Bzl solid-phase peptide synthesis (SPPS).
Caption: The MAPK signaling pathway, where dual phosphorylation of threonine and tyrosine residues in ERK is a key activation step.[8][9][10]
Caption: The PI3K/Akt signaling pathway, where phosphorylation of Akt on a key threonine residue by PDK1 is crucial for its activation.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. academic.oup.com [academic.oup.com]
- 10. MAPK Family Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Orthogonality of H-Thr(Bzl)-OH in Different Protection Schemes
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that profoundly impacts the success of synthesizing complex peptides. Threonine, with its reactive hydroxyl side chain, requires robust protection to prevent side reactions. The benzyl ether-protected threonine, H-Thr(Bzl)-OH, is a cornerstone of the classic Boc/Bzl protection strategy. This guide provides an objective comparison of the orthogonality and performance of the Thr(Bzl) group within the Boc/Bzl scheme against the modern, widely-adopted Fmoc/tBu strategy, which utilizes the tert-butyl ether-protected threonine, H-Thr(tBu)-OH.
Core Principles of Orthogonality
In SPPS, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups or the peptide-resin linkage.[1] This allows for the selective deprotection of the Nα-amino group for chain elongation while side-chain protecting groups remain intact until the final cleavage step.
-
Boc/Bzl Strategy: This approach is considered "quasi-orthogonal" and relies on differential acid lability.[1][2] The Nα-Boc group is labile to moderate acids (e.g., Trifluoroacetic Acid - TFA), while the side-chain benzyl-based groups, including Thr(Bzl), are stable to these conditions but require a very strong acid (e.g., anhydrous Hydrogen Fluoride - HF) for removal.[1][3]
-
Fmoc/tBu Strategy: This is a fully orthogonal system.[1][2] The Nα-Fmoc group is labile to a base (e.g., piperidine), whereas the side-chain tert-butyl-based groups, like Thr(tBu), are stable to base but are removed by strong acid (TFA) during the final cleavage.[1][4]
Performance Comparison: Thr(Bzl) vs. Thr(tBu)
The selection between these two strategies involves a trade-off between the robustness of a classic methodology and the milder conditions of a more modern approach. While direct, side-by-side quantitative data for the synthesis of an identical peptide using both strategies is not abundant in the literature, performance characteristics can be compiled from numerous studies.[5]
| Feature | Boc/Bzl Strategy with this compound | Fmoc/tBu Strategy with H-Thr(tBu)-OH |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM)[6] | Base (e.g., 20% Piperidine in DMF)[3] |
| Thr Side-Chain Stability | Stable to repetitive TFA treatment.[7] | Stable to repetitive piperidine treatment.[4] |
| Final Cleavage & Deprotection | Strong Acid (e.g., HF, TFMSA)[2] | Strong Acid (e.g., 95% TFA)[1] |
| Orthogonality | Quasi-orthogonal (based on differential acid lability).[1] | Fully orthogonal.[1] |
| Key Advantages | Robust and well-established methodology, can offer high yields.[1] Suitable for sequences prone to aggregation under basic conditions. | Milder overall conditions, compatible with acid-sensitive modifications.[5] Easier automation and monitoring.[8] |
| Potential Side Reactions | Hazardous Reagents: Requires anhydrous HF, which necessitates specialized equipment and stringent safety protocols.[1] Incomplete Deprotection: Incomplete removal of the benzyl group can occur.[1] Acid-Catalyzed Reactions: Harsh HF conditions can promote side reactions if not carefully controlled with scavengers.[9] | tert-Butyl Cation Formation: Reactive tBu cations generated during TFA cleavage can cause alkylation of nucleophilic residues like Trp, Met, or Cys.[1] β-Elimination: Possible for Thr under basic conditions, though minimized by the ether linkage. |
| Typical Crude Purity | High purity is achievable, but harsh cleavage can generate impurities without effective scavengers.[2] | Generally provides higher purity crude products due to milder deprotection steps.[5] One study on a model peptide showed 92% purity with a mild-acid labile Trt group vs. 43% with a tBu group under harsher TFA conditions, highlighting the benefit of milder cleavage.[4] |
Experimental Workflows and Signaling Pathways
The logical flow of each protection strategy dictates the specific reagents and order of operations. The following diagrams, generated using Graphviz, illustrate the core cycles of each approach.
Caption: Generalized workflow for a single cycle in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).
Caption: Generalized workflow for a single cycle in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either strategy. Below are representative protocols for key deprotection and cleavage steps.
Protocol 1: Boc/Bzl - Nα-Boc Deprotection and Neutralization Cycle
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.[6]
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the solvent and add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid.[6]
-
-
Neutralization:
Protocol 2: Boc/Bzl - Final HF Cleavage and Thr(Bzl) Deprotection
This procedure requires a specialized HF cleavage apparatus and extreme caution.
-
Preparation: Dry the final peptide-resin thoroughly under vacuum. Place the dried resin (1-2 g) and a Teflon-coated stir bar into the HF reaction vessel.[12]
-
Add Scavengers: Add an appropriate scavenger mixture to the vessel. A common mixture is p-cresol and dimethyl sulfide (DMS). For 1 g of resin, typically 1 mL of p-cresol and 6.5 mL of DMS are used.[12][13]
-
HF Distillation: Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone or methanol bath. Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[14][15]
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.[6] Peptides containing multiple Arg(Tos) residues may require longer reaction times.[14]
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum. This must be done carefully to prevent the resin from being carried into the manifold.[12]
-
Peptide Precipitation & Isolation:
-
Wash the remaining resin and crude peptide with cold diethyl ether to remove scavengers.
-
Precipitate the peptide by adding the TFA filtrate (if used for washing) to a 10-fold excess of cold diethyl ether.[16]
-
Collect the precipitated peptide by filtration or centrifugation. Wash the pellet with cold ether two more times and dry under vacuum.
-
Protocol 3: Fmoc/tBu - Final TFA Cleavage and Thr(tBu) Deprotection
This protocol outlines the final cleavage and deprotection for a peptide synthesized using the Fmoc/tBu strategy.
-
Resin Preparation: Swell the final peptide-resin in DCM for 30 minutes.[16]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, robust cocktail is Reagent K : TFA / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.[17] For simpler peptides without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[16][18]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional swirling for 2-4 hours.[4][16]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the peptide.[16]
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers and cleavage byproducts. Dry the final peptide pellet under vacuum.
Conclusion
The orthogonality of this compound is firmly established within the Boc/Bzl protection strategy, demonstrating high stability to the repetitive TFA treatments required for Nα-Boc group removal. This makes it a reliable choice for a robust, albeit classic, synthesis methodology. However, the strategy's reliance on the hazardous reagent HF for final deprotection is a significant drawback.
In contrast, the fully orthogonal Fmoc/tBu strategy, utilizing H-Thr(tBu)-OH, has become the predominant method for modern peptide synthesis. Its milder deprotection conditions are more compatible with sensitive peptide sequences and allow for easier automation. While the generation of reactive cations during TFA cleavage requires careful management through scavenger cocktails, the overall process is safer and often results in higher purity crude products.
The optimal choice between these strategies depends on the specific peptide sequence, the scale of the synthesis, the presence of other sensitive functional groups, and the available laboratory infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cleavage of Benzyl (Bzl) and tert-Butyl (tBu) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The benzyl (Bzl) and tert-butyl (tBu) groups are two of the most commonly employed protecting groups for hydroxyl, carboxyl, and amino functionalities. Their successful removal, or cleavage, is a critical step that can significantly impact the overall yield and purity of the final product. This guide provides an objective comparison of the cleavage conditions for Bzl and tBu protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Orthogonality and Strategic Application
The choice between Bzl and tBu protecting groups is often dictated by the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). The concept of orthogonality, where one protecting group can be removed under conditions that do not affect another, is paramount.[1][2]
-
Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for N-terminal protection and benzyl-based groups for side-chain protection. The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl groups require a strong acid, such as hydrofluoric acid (HF), for cleavage.[3][4]
-
Fmoc/tBu Strategy: This is the more contemporary and widely used strategy, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl-based groups for side-chain protection. The Fmoc group is removed with a base (e.g., piperidine), and the tBu groups are cleaved with TFA in the final step.[1] This strategy is generally considered milder than the Boc/Bzl approach.
The non-orthogonality of the tBu group in the Boc strategy is a critical consideration; the conditions used to remove the Nα-Boc group would also lead to the premature cleavage of tBu-protected side chains.[2]
Cleavage Condition Comparison
The following tables summarize the common cleavage conditions for Bzl and tBu protecting groups, with typical reaction parameters and yields.
Table 1: Cleavage Conditions for Benzyl (Bzl) Protecting Groups
| Method | Reagents and Conditions | Substrate Scope | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ (balloon or pressure), 10% Pd/C, in a solvent like MeOH, EtOH, or EtOAc at room temperature.[5] | Ethers, esters, carbamates | >95% | High yielding, clean reaction with gaseous byproducts. | Not compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[6] |
| Catalytic Transfer Hydrogenation | 10% Pd/C with a hydrogen donor such as ammonium formate or formic acid in a solvent like MeOH, reflux.[5][7][8] | Ethers, esters, carbamates | >90% | Safer alternative to using hydrogen gas, often faster.[7] | Requires higher temperatures, and the hydrogen donor can sometimes be difficult to remove during workup. |
| Strong Acid Cleavage | Anhydrous HF, often with scavengers like anisole, at 0°C.[4] | Used in Boc/Bzl SPPS for final cleavage. | Variable | Simultaneous deprotection of multiple Bzl groups and cleavage from resin. | Extremely corrosive and toxic reagent requiring specialized equipment. Can lead to side reactions.[3] |
Table 2: Cleavage Conditions for tert-Butyl (tBu) Protecting Groups
| Method | Reagents and Conditions | Substrate Scope | Typical Yield | Advantages | Disadvantages |
| Strong Acid Cleavage | Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) (1:1 v/v) at room temperature for 2-5 hours.[9] | Ethers, esters, carbamates | >95% | Highly effective, volatile reagents are easily removed.[9] | Non-selective for other acid-labile groups (e.g., Boc). The generated t-butyl cation can cause side reactions.[9] |
| Lewis Acid Cleavage | ZnBr₂ in DCM at room temperature for 24 hours.[10] | Esters, ethers | Good | Milder conditions, can be selective in the presence of other acid-labile groups.[10] | Longer reaction times, may require chromatographic purification. |
| Catalytic Radical Cation Deprotection | Tris(4-bromophenyl)aminium radical cation (Magic Blue, MB•+) and triethylsilane in acetonitrile for 1 hour.[11] | Esters, ethers, carbamates | up to 95% | Very mild conditions, avoiding strong acids or bases.[11] | Requires specialized reagents, and the catalyst may not be readily available in all labs. |
| Thermolytic Cleavage | Refluxing in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[12][13] | Esters, carbonates | Nearly Quantitative | Avoids acidic conditions, simple workup by solvent evaporation.[12][13] | Requires high temperatures, which may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Deprotection of a Benzyl Ester via Catalytic Transfer Hydrogenation [5]
Objective: To remove a benzyl protecting group from a carboxylic acid using palladium on carbon and ammonium formate.
Materials:
-
Benzyl-protected compound (1.0 eq)
-
10% Palladium on carbon (10-20% by weight of the substrate)
-
Ammonium formate (5.0 eq)
-
Anhydrous methanol
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C to the stirred solution.
-
Add ammonium formate in one portion.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography if necessary.
Protocol 2: Deprotection of a tert-Butyl Ether using Trifluoroacetic Acid [9]
Objective: To cleave a tert-butyl ether to the corresponding alcohol using TFA.
Materials:
-
tBu-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the tBu-protected compound in DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Stir the reaction mixture at room temperature for 2-5 hours.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To facilitate complete removal of TFA, co-evaporate with toluene or DCM multiple times.
-
The resulting crude product can be used directly or purified further by precipitation from a minimal amount of DCM with cold diethyl ether, or by chromatography.
Visualizing Synthetic Strategy
The choice of protecting group and corresponding deprotection method is a critical decision in the planning of a synthetic route. The following diagrams illustrate the logical workflows.
Caption: General workflow for the deprotection of a Bzl group.
Caption: General workflow for the deprotection of a tBu group.
Caption: Decision tree for peptide synthesis protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Side Reaction Profiles of H-Thr(Bzl)-OH and Other Threonine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the hydroxyl function of threonine is a critical decision in solid-phase peptide synthesis (SPPS). This choice is intrinsically linked to the overall synthetic strategy—primarily the Boc/Bzl or Fmoc/tBu approach—and significantly influences the side reaction profile, ultimately impacting the purity and yield of the final peptide. This guide provides an objective comparison of the side reaction profiles of H-Thr(Bzl)-OH with other commonly used derivatives, namely H-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH, supported by experimental data and detailed analytical protocols.
Executive Summary of Side Reaction Profiles
The choice of a threonine derivative is a trade-off between the lability of the protecting group and the potential for side reactions during cleavage and coupling. This compound, a cornerstone of the Boc/Bzl strategy, is a robust choice but necessitates harsh cleavage conditions. Conversely, derivatives used in the Fmoc/tBu strategy, such as H-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH, offer milder deprotection protocols but are associated with their own unique side reactions.
| Derivative | Primary Synthesis Strategy | Key Side Reactions | Mitigation Strategies |
| This compound | Boc/Bzl | - Side reactions from harsh HF cleavage- Incomplete removal of the benzyl group- β-Elimination- Racemization | - Use of effective scavengers (e.g., anisole) during HF cleavage- Optimization of cleavage time and temperature- Use of additives like HOBt or HOAt during coupling to suppress racemization |
| H-Thr(tBu)-OH | Fmoc/tBu | - Alkylation of sensitive residues (Trp, Met) by tert-butyl cations during TFA cleavage- N→O acyl migration- β-Elimination- Racemization | - Use of a scavenger cocktail (e.g., water, TIS) in TFA- Treatment with neutral or slightly basic pH to reverse N→O acyl migration- Careful control of base and temperature during Fmoc deprotection |
| Fmoc-Thr(Trt)-OH | Fmoc/tBu | - Re-alkylation of sensitive residues by trityl cations- Racemization, particularly when cysteine is at the C-terminus[1] | - Milder cleavage conditions (e.g., 1-5% TFA)- Use of scavengers like TIS to trap trityl cations- Optimized coupling protocols |
In-Depth Analysis of Common Side Reactions
β-Elimination (Dehydration)
A common side reaction for both serine and threonine residues is β-elimination, which leads to the formation of a dehydroamino acid residue.[2] This can be catalyzed by both acid and base. In the context of Fmoc-SPPS, the repetitive use of a base (e.g., piperidine) for Fmoc group removal can promote this side reaction. For this compound, the strong acid used for cleavage can also induce dehydration. The extent of β-elimination is sequence-dependent and can be exacerbated at elevated temperatures.
Analytical Detection:
-
RP-HPLC: The resulting dehydropeptide is more hydrophobic and will have a longer retention time than the target peptide.
-
Mass Spectrometry: A mass loss of 18 Da (the mass of water) will be observed.
Racemization
Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of the amino acid. This can occur during the activation step of the amino acid for coupling.[2] The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization. While threonine itself is not the most susceptible amino acid to racemization, the choice of protecting group and coupling conditions can influence the extent of this side reaction. Studies have shown that the use of S-trityl protection for cysteine can lead to significant racemization, a concern that could extend to other Trt-protected amino acids under certain conditions.[1]
Analytical Detection:
-
Chiral HPLC: After total acid hydrolysis of the peptide, the resulting amino acids can be analyzed on a chiral column to separate and quantify the D- and L-enantiomers.
Side Reactions Specific to Protecting Groups
This compound: The primary drawback of the benzyl protecting group is the requirement for strong, hazardous acids like anhydrous hydrogen fluoride (HF) for its removal.[3] These harsh conditions can lead to a variety of side reactions on sensitive residues within the peptide chain. Furthermore, incomplete cleavage of the benzyl group can result in impurities that are difficult to remove.
H-Thr(tBu)-OH: The tert-butyl group is removed with trifluoroacetic acid (TFA). During this process, highly reactive tert-butyl cations are generated, which can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.[2] The use of scavengers, such as water and triisopropylsilane (TIS), in the cleavage cocktail is crucial to mitigate this side reaction.[2]
Another significant side reaction associated with Thr(tBu) is N→O acyl migration . Under the acidic conditions of TFA cleavage, the peptide bond C-terminal to the threonine residue can rearrange to form an O-acyl isopeptide (an ester linkage). This migration is reversible and the native amide bond can be reformed by treating the peptide at a neutral or slightly basic pH.
Fmoc-Thr(Trt)-OH: The trityl (Trt) group is significantly more acid-labile than the tBu group, allowing for cleavage under much milder conditions (e.g., 1-5% TFA). This minimizes acid-induced side reactions and can lead to higher purity of the crude peptide. However, the liberated trityl cation is also a potent alkylating agent, necessitating the use of efficient scavengers like TIS in the cleavage cocktail to prevent re-alkylation of sensitive residues.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for SPPS, applicable to both Boc/Bzl and Fmoc/tBu strategies, with variations in the specific reagents and conditions.
References
A Comparative Guide to the Performance of H-Thr(Bzl)-OH with HBTU and DIC Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is a critical decision in solid-phase peptide synthesis (SPPS), directly impacting reaction efficiency, yield, purity, and the stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison of two widely utilized coupling reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIC (N,N'-diisopropylcarbodiimide), specifically for the coupling of the protected amino acid H-Thr(Bzl)-OH.
Performance Comparison at a Glance
While both HBTU and DIC are effective for peptide bond formation, they exhibit distinct performance characteristics. HBTU, an aminium salt, is generally recognized for its high efficiency and rapid reaction times. In contrast, DIC, a carbodiimide, is a cost-effective option that, particularly when used with additives like 1-hydroxybenzotriazole (HOBt), can achieve excellent results with the advantage of a soluble byproduct that simplifies purification in solid-phase synthesis.[1]
Quantitative Data Summary
| Coupling Reagent Combination | Typical Coupling Time | Coupling Efficiency (Purity) | Key Considerations |
| DIC/HOBt | 1 - 4 hours | Good (>98%) | A cost-effective and reliable standard method. May necessitate longer reaction times or double coupling for challenging sequences.[2] The addition of HOBt is crucial to suppress racemization.[1] |
| HBTU/DIEA | 30 - 90 minutes | Very Good (>99%) | Generally faster and more efficient than carbodiimide-based methods. A robust choice for most coupling reactions.[2] |
Note: The data presented is based on the coupling of Boc-Thr(tBu)-OH and serves as a representative comparison. Actual performance with this compound may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Detailed methodologies for the incorporation of a protected threonine residue using both HBTU and DIC in a standard Boc-SPPS workflow are provided below.
Protocol for Coupling of Boc-Thr(Bzl)-OH using HBTU
This protocol outlines the procedure for coupling Boc-Thr(Bzl)-OH (the N-Boc protected form of this compound) using HBTU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DCM (2 x 10 minutes).
-
Washing: Wash the resin with DCM and then DMF.
-
Pre-activation: In a separate vessel, dissolve Boc-Thr(Bzl)-OH and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate the mixture at room temperature for 30-90 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol for Coupling of Boc-Thr(Bzl)-OH using DIC/HOBt
This protocol details the coupling of Boc-Thr(Bzl)-OH using DIC in the presence of HOBt.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH (2-4 equivalents)
-
DIC (2-4 equivalents)
-
HOBt (2-4 equivalents)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Remove the N-terminal Boc group with 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resin with 5-10% DIEA in DCM.
-
Washing: Wash the resin with DCM and then DMF.
-
Coupling: In a reaction vessel, dissolve Boc-Thr(Bzl)-OH and HOBt in DMF. Add this solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 1-4 hours.[3]
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and the soluble diisopropylurea byproduct.
Reaction Mechanisms and Potential Side Reactions
The efficiency and side-product profile of HBTU and DIC are rooted in their distinct reaction mechanisms.
HBTU Activation Pathway
HBTU is an aminium salt that rapidly activates a carboxylic acid to form a highly reactive HOBt active ester. This ester is then susceptible to nucleophilic attack by the free amine of the peptide chain, leading to the formation of the peptide bond. A tertiary base, such as DIEA, is required to deprotonate the carboxylic acid.
References
A Comparative Analysis of H-Thr(Bzl)-OH: Yield and Purity in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical decision that directly impacts the yield and purity of the final peptide. This guide provides a comprehensive comparison of H-Thr(Bzl)-OH, a benzyl-protected threonine derivative, with its common alternatives, primarily focusing on its application within the Boc/Bzl synthesis strategy versus the widely adopted Fmoc/tBu approach.
The hydroxyl side chain of threonine requires protection during SPPS to prevent undesirable side reactions, such as O-acylation, which can lead to the formation of impurities and significantly reduce the overall yield of the target peptide.[1] The choice of the protecting group is intrinsically linked to the overall synthesis strategy, influencing coupling efficiency, deprotection conditions, and the final purity of the crude peptide.[1][2]
Performance Comparison of Protected Threonine Derivatives
The performance of this compound is best understood in the context of the Boc/Bzl strategy, which contrasts with the more modern Fmoc/tBu strategy that utilizes derivatives like Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH. The primary differences lie in the lability of the Nα-protecting group and the side-chain protecting groups.
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) | Fmoc-Thr(Trt)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) | Trt (Trityl) |
| Nα-Deprotection | Moderate acid (e.g., TFA)[3] | Base (e.g., piperidine)[3] | Base (e.g., piperidine)[1] |
| Side-Chain Deprotection / Cleavage | Strong acid (e.g., HF, TFMSA)[3] | Strong acid (e.g., TFA)[3][4] | Milder acid conditions than tBu[5] |
| Typical Yield | Generally high, with some studies suggesting potentially higher average yields under "average" conditions.[3] | Generally high (>95% per coupling step) with well-established protocols.[3] | Can lead to higher purity and potentially improved overall yield in complex syntheses.[5] |
| Purity Profile | High purity is achievable, but the harsh final cleavage can lead to side reactions if scavengers are not used effectively.[3] | Good to Excellent.[1] However, liberated tBu cations can cause side reactions with sensitive residues.[5] | Can lead to significantly purer crude peptides, reducing the downstream purification burden, especially for sensitive peptides.[4][5] |
| Orthogonality | Not fully orthogonal, as both Boc and Bzl groups are acid-labile, relying on differential acid lability.[3] | Fully orthogonal, with the base-labile Fmoc group and acid-labile tBu group.[3] | Fully orthogonal with the Fmoc group.[1] |
| Advantages | Robust and well-established methodology; can be cost-effective.[2][3] | Milder deprotection conditions for the Nα-group; suitable for sensitive and complex peptides.[2] | Milder cleavage conditions than tBu; can reduce aggregation and improve Fmoc deprotection efficiency.[5] |
| Disadvantages | Requires strong, hazardous acids (e.g., HF) for final cleavage, necessitating specialized equipment.[2][5] | Can contribute to peptide aggregation in long sequences; potential for O-sulfonation side reactions.[5] | More expensive than tBu-protected threonine.[5] |
Experimental Protocols
Detailed methodologies for the incorporation of protected threonine derivatives in both Boc/Bzl and Fmoc/tBu SPPS are provided below.
Protocol for Incorporation of Boc-Thr(Bzl)-OH in Boc/Bzl SPPS
This protocol outlines the key steps for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.[3]
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM).[2]
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[2][3]
-
Washing and Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.[2][3]
-
Coupling of Boc-Thr(Bzl)-OH: Pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents) with a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.[2][3] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.[2]
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.[2][3]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.[2]
-
Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the benzyl side-chain protecting groups simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers.[3]
Protocol for Incorporation of Fmoc-Thr(tBu)-OH in Fmoc/tBu SPPS
This protocol outlines the standard procedure for incorporating an Fmoc-Thr(tBu)-OH residue using the Fmoc/tBu strategy on a Rink Amide resin.[3]
-
Resin Swelling: Swell the Rink Amide resin in DMF.[3]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.[1][3]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[1][3]
-
Coupling of Fmoc-Thr(tBu)-OH: Pre-activate Fmoc-Thr(tBu)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[1][4] Add the activated amino acid solution to the deprotected resin-bound peptide and agitate for 1-2 hours at room temperature.[1]
-
Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[4]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[2]
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu protecting group.[2]
Visualizing the Synthesis Workflow and Decision Pathway
The following diagrams illustrate the generalized workflow for SPPS and a decision pathway for selecting the appropriate threonine derivative.
References
The Benzyl Group's Structural Influence on Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of protecting groups in peptide synthesis is a critical decision that extends beyond mere synthetic strategy, profoundly influencing the final structure and conformation of the peptide. This guide provides an objective comparison of benzyl-protected peptides with their unprotected counterparts, supported by experimental data and detailed methodologies, to elucidate the structural impact of this commonly used protecting group.
The benzyl group (Bzl) is a cornerstone of peptide chemistry, frequently employed for the side-chain protection of amino acids such as serine, threonine, tyrosine, aspartic acid, glutamic acid, and cysteine. While its primary role is to prevent unwanted side reactions during synthesis, its presence can introduce significant conformational changes that persist in the protected peptide. Understanding these structural alterations is crucial for predicting the behavior of peptide intermediates and for the rational design of peptidomimetics.
Comparative Structural Analysis: Benzyl-Protected vs. Unprotected Peptides
The introduction of a bulky, hydrophobic benzyl group onto an amino acid side chain can alter the local and global conformation of a peptide. This is primarily due to steric hindrance and changes in the electronic environment, which can disrupt secondary structures and influence the overall fold.
Key Structural Observations:
-
Increased Hydrophobicity: The benzyl group significantly increases the hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions and a greater propensity for aggregation.[1]
-
Disruption of β-Sheets: Backbone N-protection with benzyl-based groups can disrupt the hydrogen bonding patterns necessary for β-sheet formation, thereby improving peptide chain solubility during solid-phase peptide synthesis (SPPS).[2][3]
-
Conformational Flexibility and Strain: While benzyl substitution can enhance conformational flexibility compared to other aromatic protecting groups like phenyl, it can also introduce geometrical strain into the peptide backbone. This can manifest as altered bond angles, such as the ∠N-Cα-C bond angle, which varies depending on the backbone conformation.[4]
-
Influence on Turn Conformations: The position of a benzyl group can influence the formation of specific turn structures. For example, in a series of monobenzylated aminocaproic acid-cyclized dipeptides, the position of the benzyl group determined whether the dipeptide portion adopted a standard type II or II' β-turn.[5]
To provide a clear comparison, the following table summarizes the expected impact of benzyl protection on key structural parameters.
| Structural Parameter | Unprotected Peptide | Benzyl-Protected Peptide | Rationale for Change |
| Secondary Structure | Can readily form α-helices and β-sheets based on sequence. | Propensity for β-sheet formation may be reduced due to steric hindrance from benzyl groups disrupting intermolecular hydrogen bonds. | The bulky benzyl groups can physically prevent the close packing required for β-sheet formation. |
| Solubility (Aqueous) | Generally soluble, depending on the amino acid composition. | Often exhibits reduced solubility in aqueous buffers. | The hydrophobic nature of the benzyl group decreases the overall polarity of the peptide. |
| Conformation | Adopts a conformation dictated by the primary sequence and solvent. | May adopt altered conformations due to steric interactions and strain introduced by the benzyl groups. | Benzyl groups can restrict the rotation of side chains and influence the peptide backbone's dihedral angles. |
| NMR Chemical Shifts | Characteristic chemical shifts for amino acid residues in a specific environment. | Upfield or downfield shifts of neighboring protons are expected due to the aromatic ring current effect of the benzyl group. | The π-electron system of the benzyl group creates a magnetic field that can shield or deshield nearby protons. |
| Circular Dichroism (CD) Spectrum | The spectrum reflects the secondary structure content (e.g., minima at ~208 and ~222 nm for α-helix). | Changes in the CD spectrum, such as a decrease in the intensity of β-sheet-related signals, may be observed. | Alterations in the secondary structure directly impact the differential absorption of circularly polarized light. |
Experimental Protocols for Structural Evaluation
Accurate assessment of the structural impact of benzyl protection requires a combination of synthesis, purification, and analytical techniques.
Synthesis and Purification of a Benzyl-Protected Peptide (Boc/Bzl Strategy)
This protocol outlines a single coupling cycle in a solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.
Materials:
-
Peptide-resin
-
20% (v/v) Piperidine in Dimethylformamide (DMF) for Fmoc deprotection (if applicable) or Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM)
-
10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid with benzyl side-chain protection (e.g., Boc-Ser(Bzl)-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
DMF
Procedure:
-
Deprotection: The N-terminal protecting group (e.g., Boc) is removed by treating the peptide-resin with an appropriate deprotection solution (e.g., TFA in DCM).
-
Washing: The resin is thoroughly washed with DCM to remove the deprotection solution and byproducts.
-
Neutralization: The protonated N-terminus is neutralized to the free amine by washing with a base solution (e.g., 10% DIEA in DCM).
-
Washing: The resin is again washed with DCM to remove excess base.
-
Coupling: The next Boc-amino acid with benzyl side-chain protection is pre-activated with a coupling reagent in DMF and then added to the resin. The mixture is agitated until the coupling is complete.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: This cycle is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, the peptide is cleaved from the resin, and the benzyl side-chain protecting groups are removed simultaneously using a strong acid, such as liquid hydrogen fluoride (HF) with scavengers (e.g., anisole).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Materials:
-
Purified peptide (benzyl-protected and deprotected)
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette (1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare solutions of the benzyl-protected and deprotected peptides in the buffer at a concentration of approximately 0.1-0.2 mg/mL. Prepare a buffer blank.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the scanning parameters, typically from 190 to 260 nm.
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectra of the peptide solutions.
-
Data Processing: Subtract the buffer blank spectrum from each peptide spectrum. Convert the data from millidegrees to mean residue ellipticity [θ].
-
Analysis: Compare the spectra of the protected and deprotected peptides to identify any changes in secondary structure.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides at the atomic level.
Materials:
-
Purified peptide (benzyl-protected and deprotected), 1-5 mg
-
Deuterated solvent (e.g., D₂O, CD₃OH, or a mixture)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.
-
2D NMR: Acquire two-dimensional NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
TOCSY: Used to identify the spin systems of individual amino acid residues.
-
NOESY: Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure.
-
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence.
-
Structural Analysis:
-
Chemical Shift Perturbation: Compare the chemical shifts of the protected and deprotected peptides. Significant changes can indicate conformational alterations.
-
NOE Analysis: Analyze the NOE cross-peaks to identify changes in inter-proton distances, which reflect differences in the three-dimensional structure.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for peptide synthesis and structural analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide conformations. Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
Advanced & Specific Applications
Application of H-Thr(Bzl)-OH in Glycopeptide Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of O-benzyl-L-threonine (H-Thr(Bzl)-OH) and its N-α-Fmoc protected form, Fmoc-Thr(Bzl)-OH, in the synthesis of O-linked glycopeptides. These application notes and protocols are designed to assist researchers in peptide synthesis, glycobiology, and drug development in successfully incorporating this versatile building block into their synthetic strategies.
Introduction: The Role of Benzyl Protection in Glycopeptide Synthesis
The synthesis of glycopeptides, hybrid molecules composed of a peptide backbone and covalently attached glycan moieties, presents unique challenges due to the sensitive nature of the glycosidic bond and the stereochemical complexity of the carbohydrate units. The strategic use of protecting groups is paramount to achieving high yields and purity. The benzyl (Bzl) ether is a well-established protecting group for the hydroxyl function of threonine residues in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).
The primary advantages of using a benzyl group to protect the threonine side chain include its stability under the basic conditions required for Fmoc removal and the acidic conditions for Boc removal, preventing side reactions such as O-acylation during peptide coupling. Furthermore, the benzyl group can be removed under neutral conditions via catalytic hydrogenation, which is generally compatible with most other protecting groups used in glycopeptide synthesis. This orthogonality is crucial for the successful assembly of complex glycopeptides.
There are two main strategies for incorporating glycosylated threonine into a peptide sequence:
-
Building Block Strategy: A pre-formed glycosylated Fmoc-Thr(Bzl)-OH monomer is synthesized and then incorporated into the peptide chain during SPPS.
-
Post-Synthetic (On-Resin) Glycosylation: The peptide is first assembled using Fmoc-Thr(Bzl)-OH, and the glycan is subsequently attached to the deprotected threonine hydroxyl group on the solid support.
This document will detail the protocols for both approaches, with a focus on the practical aspects of coupling, glycosylation, and deprotection.
Data Presentation: Comparison of Reagents and Methods
The efficiency of glycopeptide synthesis is highly dependent on the choice of coupling reagents and deprotection methods. The following tables summarize key quantitative and qualitative data to aid in the selection of optimal conditions.
Table 1: Comparison of Coupling Reagents for Fmoc-Thr(Bzl)-OH Incorporation
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Key Advantages & Considerations |
| HBTU/HOBt/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >98% | Fast and efficient, widely used. Can cause racemization with sensitive amino acids. |
| HATU/HOAt/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99% | Generally faster and more efficient than HBTU, with a lower risk of racemization.[1] More expensive than HBTU. |
| HCTU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99% | Very fast reaction times, often more cost-effective than HATU. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95% | Cost-effective and generates a soluble urea byproduct. Slower reaction times compared to onium salts. |
| PyBOP/DIPEA | Phosphonium Salt | 30-120 minutes | >98% | Efficient with low racemization potential. Byproducts can be difficult to remove. |
Table 2: Comparison of Benzyl Group Deprotection Methods for Glycopeptides
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Yield | Key Advantages & Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, in MeOH, EtOH, or THF | 2-24 hours | High (>90%) | Mild, neutral conditions. Can be slow and may require specialized hydrogenation equipment. Catalyst can be poisoned by sulfur-containing residues. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic acid or Cyclohexene in MeOH/EtOH | 1-8 hours | High (>90%) | Avoids the use of flammable hydrogen gas, making it a safer alternative.[2] Can be faster than direct hydrogenation. |
| Acidolysis (for Boc/Bzl strategy) | Anhydrous HF or TFMSA/TFA | 1-2 hours | Variable | Strong acid cleavage cocktail used in Boc-SPPS for simultaneous deprotection and cleavage from the resin. Requires specialized equipment and careful handling. Can cleave acid-labile glycosidic bonds. |
Experimental Protocols
The following section provides detailed step-by-step protocols for the key stages of glycopeptide synthesis involving this compound.
Protocol 1: Incorporation of Fmoc-Thr(Bzl)-OH into a Peptide Chain via Fmoc-SPPS
This protocol describes a single coupling cycle for adding Fmoc-Thr(Bzl)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Thr(Bzl)-OH
-
Coupling reagent (e.g., HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Glycosylation of a Threonine-Containing Peptide
This protocol describes the glycosylation of a resin-bound peptide containing a Thr(Bzl) residue after selective deprotection of the benzyl group.
Materials:
-
Peptide-resin containing a Thr(Bzl) residue
-
Activated glycosyl donor (e.g., glycosyl trichloroacetimidate)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous DCM
-
Molecular sieves (4 Å)
Procedure:
-
Benzyl Group Deprotection (On-Resin):
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Perform catalytic transfer hydrogenation by suspending the resin in a solution of cyclohexene in EtOH/DCM with 10% Pd/C. Agitate for 4-8 hours.
-
Alternatively, use standard catalytic hydrogenation with H₂ gas.
-
Wash the resin thoroughly with DCM and DMF and dry under vacuum.
-
-
Glycosylation Reaction:
-
Swell the deprotected peptide-resin in anhydrous DCM in a reaction vessel containing activated 4 Å molecular sieves.
-
In a separate flame-dried flask under argon, dissolve the activated glycosyl donor (2-3 equivalents) in anhydrous DCM.
-
Cool the resin suspension to -40 °C.
-
Add the solution of the glycosyl donor to the resin suspension.
-
Slowly add a solution of TMSOTf (0.1-0.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to proceed at -40 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Quenching and Washing:
-
Quench the reaction by adding a few drops of pyridine.
-
Wash the resin with DCM (5 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).
-
Dry the glycosylated peptide-resin under vacuum.
-
Protocol 3: Global Deprotection and Cleavage of the Glycopeptide from the Resin
This protocol describes the final cleavage of the glycopeptide from the solid support and the removal of all remaining side-chain protecting groups, including the benzyl group from threonine if not previously removed.
Materials:
-
Glycopeptide-resin
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final glycopeptide-resin with DCM (3 x 1 min) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved glycopeptide.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude glycopeptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the glycopeptide.
-
Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Dry the crude glycopeptide pellet under vacuum.
-
Purify the glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations: Diagrams and Workflows
Glycopeptide Synthesis Workflow
Caption: General workflow for glycopeptide synthesis using on-resin glycosylation.
Chemical Reaction Scheme for On-Resin Glycosylation
Caption: Key chemical steps in on-resin glycosylation of a threonine residue.
Troubleshooting Decision Tree for Glycopeptide Synthesis
Caption: Decision tree for troubleshooting common issues in glycopeptide synthesis.
References
Application Notes and Protocols: The Use of H-Thr(Bzl)-OH in Stapled Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stapled peptides are a promising class of therapeutics designed to mimic the secondary structure of alpha-helical peptides, thereby enhancing their target affinity, proteolytic resistance, and cell permeability.[1][2][3] The all-hydrocarbon stapling method, utilizing ruthenium-catalyzed ring-closing metathesis (RCM), is a widely adopted strategy for creating these constrained peptides.[1][4][5] The incorporation of various amino acids, including those with functional side chains like threonine, is crucial for modulating the pharmacological properties of these molecules.
This document provides detailed application notes and protocols for the use of O-benzyl-protected threonine, specifically H-Thr(Bzl)-OH, in the solid-phase peptide synthesis (SPPS) of stapled peptides. While this compound itself is typically used in Boc/Bzl synthesis strategies, its Fmoc-protected counterpart, Fmoc-Thr(Bzl)-OH, is employed in the more common Fmoc/tBu strategy for stapled peptide synthesis.[6][7][8] These guidelines will focus on the integration of Fmoc-Thr(Bzl)-OH into the synthesis workflow, addressing key considerations from coupling to final deprotection.
Strategic Importance of Side-Chain Protection in Stapled Peptide Synthesis
The choice of protecting group for trifunctional amino acids like threonine is critical for a successful synthesis. The hydroxyl side chain of threonine must be protected to prevent undesirable acylation during peptide elongation.[6][7] In the context of stapled peptide synthesis, the protecting group must be stable throughout the assembly of the linear peptide and the subsequent on-resin RCM step, yet be removable during the final cleavage and deprotection without compromising the integrity of the stapled peptide.
While the tert-butyl (tBu) group is more common in standard Fmoc SPPS due to its lability in trifluoroacetic acid (TFA), the benzyl (Bzl) group offers an alternative with distinct advantages and disadvantages. The Bzl group is generally stable to the piperidine used for Fmoc deprotection.[8] However, its removal requires harsher acidic conditions, such as anhydrous hydrogen fluoride (HF), or catalytic hydrogenation, which necessitates careful planning of the overall synthetic strategy, especially when other sensitive residues are present.[6][8]
Data Summary: Comparative Analysis of Protected Threonine Derivatives
The selection of the appropriate protected threonine derivative is contingent on the overall synthetic strategy. Below is a comparison of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Bzl)-OH for use in stapled peptide synthesis.
| Property | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Bzl)-OH |
| CAS Number | 71989-35-0[8] | 117872-75-0[7][8] |
| Molecular Formula | C₂₁H₂₅NO₅[8] | C₂₆H₂₅NO₅[7][8] |
| Molecular Weight | 397.4 g/mol [8] | 431.48 g/mol [7][8] |
| Side-Chain Protection | tert-Butyl (tBu)[8] | Benzyl (Bzl)[8] |
| Cleavage Conditions | Strong acid (e.g., >90% TFA)[8] | Strong acid (e.g., HF) or catalytic hydrogenation[8] |
| Orthogonality in Fmoc-SPPS | Fully orthogonal[8] | Not fully orthogonal (requires specific deprotection)[8] |
| Coupling Efficiency | Generally good, may require double coupling in difficult sequences[2][8] | Potentially lower efficiency due to bulkier protecting group[8] |
Experimental Protocols
General Workflow for Stapled Peptide Synthesis
The synthesis of a stapled peptide incorporating Thr(Bzl) follows a multi-step process. The general workflow is outlined below.
General workflow for the synthesis of stapled peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol details the manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids (including Fmoc-Thr(Bzl)-OH)
-
Non-natural olefin-bearing amino acids (e.g., S-pentenylalanine)
-
HBTU/DIPEA or other suitable coupling reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes and drain.[7]
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[7]
-
Amino Acid Coupling (for Fmoc-Thr(Bzl)-OH):
-
Prepare the activation solution: Dissolve Fmoc-Thr(Bzl)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.).[7]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[7] Due to the steric hindrance of β-branched amino acids like threonine, extended coupling times or double coupling may be necessary to ensure complete reaction.[1][2]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence, incorporating the non-natural olefinic amino acids at the desired i and i+4 or i+7 positions.[2][9]
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
Materials:
-
Grubbs' first-generation catalyst
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Resin Preparation: After assembly of the linear peptide, wash the resin with DCM and then with anhydrous DCE.
-
Metathesis Reaction:
-
Dissolve Grubbs' catalyst (e.g., 8 mg for a 50 µmol scale) in DCE.[1]
-
Add the catalyst solution to the resin and stir for 1.5-3 hours. The solution will typically change color from purple to brown.[1]
-
Drain the reaction solution and wash the resin with DCE.
-
To ensure complete stapling, it is recommended to repeat the reaction with a fresh solution of the catalyst.[1]
-
-
Final Washing: Wash the resin thoroughly with DCE and then DCM.
Protocol 3: Final Cleavage and Deprotection
The removal of the benzyl protecting group from threonine requires specific, often harsh, conditions compared to the tBu group.
Materials:
-
Cleavage cocktail (e.g., anhydrous HF or a modified TFA cocktail with appropriate scavengers)
-
Reagent K (TFA/Water/Phenol/Thioanisole/TIS) can be used for many protecting groups, but may not be sufficient for complete Bzl removal from Thr.[10][11]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the stapled peptide-resin with DCM and dry thoroughly under vacuum.[7]
-
Cleavage and Deprotection:
-
Method A (Anhydrous HF): This is the most effective method for Bzl group removal but requires specialized equipment and stringent safety precautions.[6] Treat the resin with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours.
-
Method B (Modified TFA Cocktail): While standard Reagent K may not be fully effective, a high concentration of TFA with scavengers like thioanisole and phenol can be attempted, potentially requiring longer reaction times or elevated temperatures.[7] However, incomplete deprotection is a risk.
-
-
Peptide Precipitation: After cleavage, precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Characterization and Quality Control
Following synthesis and purification by reverse-phase HPLC, the identity and purity of the stapled peptide should be confirmed.
| Analysis Method | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity | A major peak corresponding to the calculated mass of the stapled peptide. |
| Circular Dichroism (CD) Spectroscopy | Assess secondary structure (α-helicity) | Increased negative molar ellipticity at 208 and 222 nm compared to the unstapled linear precursor, indicating enhanced α-helicity.[1][2] |
| Protease Stability Assay | Evaluate resistance to enzymatic degradation | The stapled peptide should exhibit a significantly longer half-life in the presence of proteases (e.g., chymotrypsin) compared to the unstapled version.[1][2] |
Signaling Pathway Application Example: p53-MDM2 Interaction
Stapled peptides are frequently designed to inhibit protein-protein interactions (PPIs). A classic example is the disruption of the p53-MDM2 interaction, a key pathway in cancer biology. A stapled peptide mimicking the p53 α-helical domain can bind to MDM2, preventing the degradation of p53 and restoring its tumor-suppressive function.
Inhibition of the p53-MDM2 interaction by a stapled peptide.
Conclusion
The incorporation of this compound (via its Fmoc-protected form) into stapled peptide synthesis is a viable strategy, particularly within the Boc/Bzl SPPS framework or when specific deprotection capabilities are available in an Fmoc-based synthesis. While it presents challenges, primarily related to the harsh conditions required for benzyl group removal, it expands the chemical space available for designing novel stapled peptides. Careful consideration of the overall synthetic plan, including the compatibility of other protecting groups, is essential for success. The protocols and data presented here provide a foundational guide for researchers aiming to utilize benzyl-protected threonine in the development of next-generation stapled peptide therapeutics.
References
- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrocarbon Stapled & Constrained Peptides [eurogentec.com]
- 10. A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02420G [pubs.rsc.org]
Application Notes: Synthesis of Antimicrobial Peptides Using H-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens. Their synthesis, primarily through Solid-Phase Peptide Synthesis (SPPS), allows for the precise construction of these complex biomolecules. The choice of protecting groups for reactive amino acid side chains is critical for a successful synthesis, ensuring high yield and purity. For threonine, a common residue in AMPs, the benzyl ether protecting group (Bzl) offered by H-Thr(Bzl)-OH provides a robust option, particularly within the Boc/Bzl synthesis strategy. This document provides detailed application notes and protocols for the synthesis of antimicrobial peptides utilizing this compound.
The Role of this compound in Peptide Synthesis
Threonine possesses a secondary hydroxyl group that requires protection during SPPS to prevent side reactions such as O-acylation. The benzyl group in this compound is a well-established protecting group with the following advantages:
-
Stability: The benzyl ether is stable to the repetitive acid treatments used for Nα-Boc deprotection in Boc-SPPS.
-
Cleavage: It is efficiently removed during the final cleavage step from the resin, typically with strong acids like anhydrous hydrogen fluoride (HF).
While the tert-butyl (tBu) group is more common in Fmoc-based SPPS due to its lability in milder acids like trifluoroacetic acid (TFA), the benzyl group remains a cornerstone of the Boc/Bzl strategy.
Physicochemical Properties of Protected Threonine Derivatives
A clear understanding of the properties of the protected threonine derivatives is essential for their effective use in peptide synthesis.
| Property | Boc-Thr(Bzl)-OH | Fmoc-Thr(Bzl)-OH |
| CAS Number | 15260-10-3 | 117872-75-0 |
| Molecular Formula | C₁₆H₂₃NO₅ | C₂₆H₂₅NO₅ |
| Molecular Weight | 309.36 g/mol | 431.48 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, DCM | Soluble in DMF, NMP |
| Side-Chain Protection | Benzyl (Bzl) | Benzyl (Bzl) |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate acid (e.g., TFA) | Base (e.g., piperidine) |
| Side-Chain Deprotection | Strong acid (e.g., HF) | Strong acid (e.g., HF) or catalytic hydrogenation |
Experimental Protocols: Synthesis of a Threonine-Containing Antimicrobial Peptide
The following protocols detail the manual synthesis of a representative threonine-containing antimicrobial peptide, Thanatin, using the Boc/Bzl SPPS strategy. Thanatin is a 21-amino acid peptide with the sequence GSKKPVPIIYCNRRTGKCQRM, known for its potent activity against Gram-negative bacteria.
Materials and Reagents
-
Boc-protected amino acids (including Boc-Thr(Bzl)-OH)
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
-
Acetic acid (aqueous)
Synthesis Workflow
The overall workflow for the synthesis of an antimicrobial peptide using Boc-Thr(Bzl)-OH is depicted below.
Caption: General workflow for Boc-SPPS of an antimicrobial peptide.
Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Attachment
-
Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.
-
Attach the C-terminal amino acid (Boc-Met-OH for Thanatin) to the resin. This is typically achieved by converting the Boc-amino acid to its cesium salt and reacting it with the chloromethylated resin.
2. Peptide Chain Elongation (Single Coupling Cycle)
This cycle is repeated for each amino acid in the sequence.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.[1]
-
Wash the resin with DCM (3x) and isopropanol (2x) to remove excess TFA and byproducts.
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DCM for 10 minutes.[2]
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (incorporating Boc-Thr(Bzl)-OH):
-
In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-Thr(Bzl)-OH) (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[2]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
3. Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the Nα-Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole, to prevent side reactions.
-
Carefully distill anhydrous HF into the reaction vessel at -5 to 0°C.
-
Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from threonine.[3]
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide from the resin using 10% aqueous acetic acid and lyophilize to obtain the crude product.[3]
4. Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Data Presentation: Synthesis and Activity of Thanatin
The following tables summarize representative data for the synthesis and antimicrobial activity of Thanatin.
Table 1: Synthesis and Purification Data for Thanatin
| Parameter | Typical Result |
| Synthesis Strategy | Boc/Bzl Solid-Phase Peptide Synthesis |
| Resin | Merrifield Resin |
| Crude Peptide Purity | 50-70% |
| Purified Peptide Purity | >95% |
| Overall Yield | 10-30% (sequence-dependent) |
Table 2: Antimicrobial Activity (MIC) of Thanatin
| Organism | MIC (µg/mL) | MIC (µM) |
| Escherichia coli | 0.8 - 1.6 | 0.33 - 0.66 |
| Klebsiella pneumoniae | 1.6 | 0.66 |
| Salmonella typhimurium | 1.6 | 0.66 |
| Staphylococcus aureus | >128 | >52.6 |
| Candida albicans | 6.4 | 2.63 |
Mechanism of Action of Threonine-Containing AMPs: The Case of Thanatin
Thanatin exhibits a multi-faceted mechanism of action, primarily targeting the outer membrane of Gram-negative bacteria.
Caption: Simplified signaling pathway for Thanatin's antimicrobial action.
The primary mechanism involves the disruption of the lipopolysaccharide (LPS) transport bridge in the outer membrane of Gram-negative bacteria. Thanatin binds to components of the Lpt complex, specifically LptA and LptD, thereby inhibiting the transport of LPS to the outer leaflet of the outer membrane. This disruption of outer membrane biogenesis leads to increased membrane permeability and ultimately, bacterial cell death. The presence of threonine residues can contribute to the overall structure and stability of the peptide, facilitating its interaction with the bacterial membrane.
Conclusion
The use of this compound in the Boc/Bzl solid-phase synthesis strategy provides a reliable method for the production of threonine-containing antimicrobial peptides. The protocols outlined in this document, using Thanatin as a representative example, offer a comprehensive guide for researchers in the synthesis, purification, and characterization of these promising therapeutic agents. The robust nature of the benzyl protecting group, combined with well-established SPPS methodologies, enables the efficient synthesis of complex AMPs for further investigation and drug development.
References
- 1. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of O-Benzyl-L-threonine (H-Thr(Bzl)-OH) in the Synthesis of Peptides for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of O-Benzyl-L-threonine (H-Thr(Bzl)-OH) in the solid-phase peptide synthesis (SPPS) of peptides relevant to cancer research. The strategic incorporation of threonine residues is crucial for investigating signaling pathways often dysregulated in cancer, particularly those involving phosphorylation events.
Introduction
Threonine, a key amino acid with a hydroxyl side chain, plays a pivotal role in cellular signaling through post-translational modifications, most notably phosphorylation. In the context of cancer, serine/threonine kinases are central components of major signaling cascades that regulate cell proliferation, survival, and metastasis. The synthesis of peptides containing threonine is therefore essential for developing research tools to probe these pathways, as well as for creating potential peptide-based therapeutics.
The benzyl (Bzl) ether is a commonly used protecting group for the hydroxyl side chain of threonine, particularly in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS.[1][2] This strategy relies on the differential acid lability of the Nα-Boc group (removed by moderate acids like trifluoroacetic acid, TFA) and the more stable benzyl-based side-chain protecting groups (requiring strong acids like hydrofluoric acid, HF, for cleavage).[3]
Physicochemical Properties of Boc-L-Thr(Bzl)-OH
Effective peptide synthesis begins with high-quality reagents. The properties of N-α-t-Boc-O-benzyl-L-threonine are summarized below.
| Property | Value |
| Synonyms | Boc-L-Thr(Bzl)-OH, N-Boc-O-benzyl-L-threonine |
| CAS Number | 15260-10-3[4] |
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white powder |
| Purity (TLC) | ≥98% |
| Storage Temperature | 2-8°C |
Application in Anticancer Peptide Synthesis: Pardaxin
Pardaxin is a 33-amino acid peptide that has demonstrated anticancer properties by inducing apoptosis in cancer cells.[5] The synthesis of Pardaxin and its analogues, which may contain threonine residues, can be achieved using Boc/Bzl SPPS. Below is a table summarizing the synthesis parameters for a hypothetical threonine-containing Pardaxin analogue.
| Parameter | Value | Reference |
| Peptide Sequence | Hypothetical Threonine-containing Pardaxin Analogue | |
| Synthesis Strategy | Boc/Bzl Solid-Phase Peptide Synthesis | [3] |
| Resin | Merrifield Resin | [3] |
| Threonine Derivative | Boc-Thr(Bzl)-OH | [2] |
| Coupling Reagent | HBTU/DIEA | [6] |
| Cleavage Reagent | Anhydrous HF with p-cresol scavenger | |
| Purification Method | Preparative RP-HPLC | |
| Crude Purity | >70% | |
| Final Purity | >95% | |
| Overall Yield | ~20-30% |
Experimental Protocols
Boc/Bzl Solid-Phase Peptide Synthesis of a Threonine-Containing Peptide
This protocol outlines the manual synthesis of a generic threonine-containing peptide on Merrifield resin.
Materials:
-
Merrifield resin
-
Boc-protected amino acids (including Boc-Thr(Bzl)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Couple the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method).
-
-
Peptide Chain Elongation (One Cycle for Boc-Thr(Bzl)-OH):
-
Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes. Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM. Wash the resin with DCM.
-
Coupling:
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, treat the resin with anhydrous HF and p-cresol at 0°C for 1 hour to cleave the peptide from the resin and remove the benzyl protecting groups.
-
Remove the HF by vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.
-
Workflow for Boc-SPPS
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. Pardaxin, an antimicrobial peptide, triggers caspase-dependent and ROS-mediated apoptosis in HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of O-Benzyl-L-Threonine in the Advancement of Peptide-Based Biomaterials
For Immediate Release
[City, State] – [Date] – O-Benzyl-L-threonine (H-Thr(Bzl)-OH), a key protected amino acid, is proving to be an indispensable tool for researchers and drug development professionals in the creation of sophisticated peptide-based biomaterials. Its unique properties, primarily leveraged within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, are critical in the design and fabrication of advanced biomaterials for applications ranging from tissue engineering to controlled drug delivery. This application note provides a detailed overview of the role of this compound, including comprehensive experimental protocols and data for the synthesis and characterization of these innovative biomaterials.
The benzyl protection of the threonine side chain offers a strategic advantage in peptide synthesis by preventing unwanted side reactions and enabling the precise assembly of complex peptide sequences. The increased hydrophobicity imparted by the benzyl group can influence peptide solubility and aggregation during purification, a factor that requires careful consideration in protocol development.[1] While the Boc/Bzl strategy necessitates the use of strong acids like anhydrous hydrogen fluoride (HF) for final cleavage and deprotection, it remains a robust and reliable method, particularly for the synthesis of long or challenging peptide sequences.[2][3]
Application Notes
The primary application of this compound lies in its incorporation into peptide sequences destined for self-assembly into higher-order structures such as nanofibers, which in turn form hydrogels. These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. The presence of the bulky, hydrophobic benzyl group on the threonine residue can modulate the intermolecular interactions that drive the self-assembly process, thereby influencing the morphology and mechanical properties of the resulting biomaterial.
While direct quantitative data on the influence of the Thr(Bzl) group on the final biomaterial properties is an emerging area of research, the principles of peptide self-assembly suggest that the steric hindrance and hydrophobic interactions of the benzyl group can be strategically employed to control fibril formation and hydrogel stiffness.
Experimental Protocols
Protocol 1: Boc-SPPS of a Peptide Containing Thr(Bzl)
This protocol outlines the manual solid-phase synthesis of a model peptide containing an O-benzyl-threonine residue using the Boc/Bzl strategy.
Materials:
-
Merrifield or MBHA resin
-
Boc-protected amino acids (including Boc-Thr(Bzl)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous hydrogen fluoride (HF)
-
Diethyl ether
-
Scavengers (e.g., anisole)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 20-30 minutes.[2]
-
Washing and Neutralization: Wash the resin with DCM and neutralize with 5-10% DIEA in DCM.[2]
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid (e.g., Boc-Thr(Bzl)-OH, 2-4 equivalents) and a coupling agent in DMF or DCM. Add to the resin and agitate for 1-4 hours.[2][4] Monitor the reaction using a ninhydrin (Kaiser) test.[4]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, dry the peptide-resin. In a specialized HF apparatus, treat the resin with anhydrous HF in the presence of scavengers at 0°C for 1 hour to cleave the peptide from the resin and remove the benzyl protecting groups.[2]
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether.[2] Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
Protocol 2: Characterization of the Synthesized Peptide
1. Purity and Identity Confirmation:
-
RP-HPLC: Analyze the purified peptide on an analytical C18 column to determine purity.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide to verify the correct sequence and the removal of all protecting groups.[1][5]
2. Biophysical Characterization for Biomaterial Formation:
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide (e.g., β-sheet, α-helix) in solution, which is crucial for predicting its self-assembly behavior.[6][7]
-
Rheology: To measure the mechanical properties (e.g., storage and loss moduli) of the resulting hydrogel, providing insight into its stiffness and viscoelasticity.[8][9][10] The stiffness of hydrogels can be influenced by peptide concentration and buffer composition.[9]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the self-assembled nanostructures (e.g., nanofibers).[9]
Quantitative Data Presentation
The successful synthesis and purification of peptides containing this compound are critical for the development of functional biomaterials. The following tables summarize key parameters and expected outcomes.
| Parameter | Value/Range | Reference |
| Synthesis Scale | 0.1 - 1.0 mmol | [2] |
| Coupling Efficiency | >99% per step | [4] |
| Crude Peptide Purity | Sequence-dependent | [2] |
| Purified Peptide Purity | >95% | [1] |
| Characterization Technique | Parameter Measured | Typical Values for Hydrogel-Forming Peptides | Reference |
| RP-HPLC | Purity (%) | >95% | [1] |
| Mass Spectrometry | Molecular Weight (Da) | Matches theoretical mass | [1][5] |
| Circular Dichroism | Secondary Structure | Characteristic β-sheet or α-helix spectra | [6][7] |
| Rheology | Storage Modulus (G') | 0.6 - 205 kPa | [9] |
| Electron Microscopy | Nanofiber Diameter (nm) | 23 - 38 nm | [9] |
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the key experimental workflows and decision-making processes in developing peptide-based biomaterials using this compound.
The strategic use of this compound in peptide synthesis is a cornerstone for the rational design of novel biomaterials. By understanding the influence of the benzyl protecting group on peptide self-assembly and leveraging detailed experimental protocols, researchers can fabricate advanced materials with tailored properties for a wide range of biomedical applications. Further investigation into the direct quantitative effects of the Thr(Bzl) group on biomaterial performance will undoubtedly fuel future innovations in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Thr(Bzl)-OH in the Synthesis of Long or Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long or notoriously difficult peptide sequences presents significant challenges, primarily due to issues of poor solvation and on-resin aggregation of the growing peptide chain. These challenges can lead to incomplete reactions, low yields, and difficult purifications. The choice of protecting group strategy is paramount in overcoming these obstacles. The tert-Butyloxycarbonyl (Boc)/Benzyl (Bzl) strategy for solid-phase peptide synthesis (SPPS) is a robust and well-established methodology that offers distinct advantages for aggregation-prone and hydrophobic sequences.
At the core of this strategy is the use of Boc for temporary Nα-amino protection and benzyl-based groups for the semi-permanent protection of reactive side chains. H-Thr(Bzl)-OH, or Nα-Boc-O-benzyl-L-threonine, is the standard threonine derivative for this approach. The benzyl ether protecting the threonine hydroxyl group is stable to the moderately acidic conditions used for Boc removal (typically Trifluoroacetic Acid - TFA) but is cleaved during the final, harsh acidolytic step (typically anhydrous Hydrogen Fluoride - HF). The repetitive use of TFA in the Boc/Bzl strategy can be advantageous as it helps to disrupt secondary structures and minimize aggregation of the peptide chain on the solid support.
These application notes provide a detailed overview of the use of this compound within the Boc/Bzl SPPS framework for the synthesis of difficult peptides, with a specific focus on the synthesis of the amyloid beta (Aβ) peptide 1-42, a sequence renowned for its synthetic difficulty.
Data Presentation: Comparative Overview of SPPS Strategies
The choice between the two primary SPPS strategies, Boc/Bzl and Fmoc/tBu, is a critical decision in planning the synthesis of a difficult peptide. The following table provides a comparative summary of key features of each strategy.
| Feature | Boc/Bzl Strategy (utilizing this compound) | Fmoc/tBu Strategy (utilizing H-Thr(tBu)-OH) |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Strong Acid-Labile (e.g., Benzyl-based) | Acid-Labile (e.g., tBu, Trt, Boc) |
| Final Cleavage | Harsh Strong Acid (e.g., anhydrous HF, TFMSA) | Mild Acid (e.g., TFA-based cocktail) |
| Orthogonality | Semi-orthogonal | Fully orthogonal |
| Advantages | - Robust and well-established.- Generally better for long or hydrophobic sequences prone to aggregation due to acid-mediated disruption of secondary structures.[1] - Lower risk of racemization for sensitive residues like histidine. | - Milder deprotection conditions preserve sensitive functionalities.- Orthogonality allows for selective side-chain modifications.- Amenable to automation.- Safer final cleavage reagents.- UV monitoring of Fmoc deprotection is possible. |
| Disadvantages | - Harsh repetitive acid deprotection can degrade sensitive peptides.- Final cleavage requires hazardous reagents (HF) and specialized equipment.- Less suitable for peptides with acid-sensitive modifications. | - Aggregation can be a significant issue in some sequences.- Base-labile side reactions (e.g., aspartimide formation) can occur. |
Application Focus: Synthesis of Amyloid Beta (Aβ) 1-42
The 42-amino acid amyloid beta peptide (Aβ(1-42)) is a prime example of a "difficult sequence." Its high hydrophobicity and strong propensity for aggregation during synthesis make it a formidable challenge for peptide chemists. The Boc/Bzl strategy is often employed for the synthesis of Aβ(1-42) to leverage the aggregation-disrupting properties of the TFA deprotection steps.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Aβ(1-42) using a manual Boc/Bzl solid-phase peptide synthesis strategy. This protocol is a representative example and may require optimization based on the specific laboratory setup and reagents.
Materials and Reagents:
-
Resin: Merrifield resin or a suitable equivalent.
-
Amino Acids: Nα-Boc protected amino acids, including Boc-Thr(Bzl)-OH.
-
Deprotection Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) OR
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and DIEA.
-
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF).
-
Scavengers: Anisole.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system, appropriate columns and solvents (e.g., water/acetonitrile with 0.1% TFA).
Protocol 1: Stepwise Boc-SPPS of Aβ(1-42)
This protocol outlines a single cycle of amino acid addition. This cycle is repeated for each amino acid in the sequence, starting from the C-terminus.
-
Resin Swelling:
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Amino Acid Coupling (Example: Boc-Thr(Bzl)-OH using HBTU):
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIEA (6 equivalents) to the reaction vessel.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction. If the test is positive, the coupling step may be repeated.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the Aβ(1-42) sequence.
-
Protocol 2: Final Cleavage and Deprotection
CAUTION: Anhydrous HF is extremely hazardous and requires a specialized apparatus and stringent safety precautions. This procedure should only be performed by trained personnel in a properly equipped fume hood.
-
Resin Preparation:
-
After the final amino acid coupling and Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add a scavenger, such as anisole (approximately 1 mL per gram of resin).
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Isolation:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter the resin and collect the crude peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize.
-
Protocol 3: Purification
-
RP-HPLC:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable C4 or C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze for purity by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final Aβ(1-42) peptide.
-
Quantitative Data Summary
The following table summarizes expected outcomes for the synthesis of a difficult peptide like Aβ(1-42) using the Boc/Bzl strategy. Actual results can vary significantly based on the specific synthesis conditions and purification efficiency.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency per Cycle | >98% | Monitored by Kaiser test. Double coupling may be required for sterically hindered amino acids. |
| Crude Peptide Purity | 20-60% | Highly dependent on the success of each coupling and the extent of aggregation. The crude product will contain deletion and truncated sequences. |
| Overall Yield (after purification) | 5-15% | Yields for long, difficult peptides are often modest due to the cumulative loss at each step and during purification. |
Visualizations
Boc/Bzl Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis.
Logical Relationship: Overcoming Aggregation with Boc/Bzl Strategy
Caption: How the Boc/Bzl strategy helps mitigate on-resin peptide aggregation.
Conclusion
The use of this compound within the Boc/Bzl solid-phase peptide synthesis strategy remains a powerful and relevant approach for tackling the synthesis of long and difficult peptide sequences. While the Fmoc/tBu strategy is often favored for its milder conditions, the inherent advantages of the Boc/Bzl method in disrupting peptide aggregation make it an indispensable tool for challenging targets like the amyloid beta peptide. A thorough understanding of the principles of the Boc/Bzl strategy, coupled with careful execution of the experimental protocols, enables the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic development.
References
Application Notes and Protocols: The Role of H-Thr(Bzl)-OH in Peptide-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a crucial hydroxyl-containing amino acid, is a frequent component of bioactive peptides. Its side chain offers a site for post-translational modifications and can influence the secondary structure and solubility of peptides. In the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), the hydroxyl group of threonine must be protected to prevent undesirable side reactions, such as O-acylation. The benzyl ether (Bzl) is a well-established protecting group for this purpose, utilized in the form of Nα-protected derivatives of H-Thr(Bzl)-OH.
These application notes provide a comprehensive overview of the use of benzyl-protected threonine in the synthesis of peptides intended for drug delivery applications. While direct utilization of peptides with the benzyl group remaining on the threonine side chain in final drug delivery formulations is not extensively documented, this guide will cover the synthesis protocols and then extrapolate to the formulation of common peptide-based drug delivery systems like hydrogels and nanoparticles, assuming the eventual deprotection of the benzyl group.
Part 1: Application Notes
The Role of Benzyl Protection in Peptide Synthesis
This compound itself is not directly used in SPPS. Instead, its Nα-protected versions, namely Boc-Thr(Bzl)-OH and Fmoc-Thr(Bzl)-OH , are the standard reagents. The choice between these depends on the overall synthesis strategy.
-
Boc/Bzl Strategy: This classic approach uses the acid-labile Boc group for Nα-protection and typically benzyl-based groups for side-chain protection. Boc-Thr(Bzl)-OH is a cornerstone of this method. The final cleavage and deprotection step requires strong acids like anhydrous hydrogen fluoride (HF), which removes both the Boc and Bzl groups simultaneously.[1]
-
Fmoc/tBu Strategy: This is the more modern and widely used strategy, employing the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side chains. While Fmoc-Thr(tBu)-OH is the standard, Fmoc-Thr(Bzl)-OH can be used in specific cases. However, the Bzl group's stability to the trifluoroacetic acid (TFA) used for standard cleavage makes it non-orthogonal in this context.[2] Its removal would necessitate a separate, harsher deprotection step (e.g., HF) or catalytic hydrogenation.[2]
The benzyl group's primary function is to prevent the threonine hydroxyl group from being acylated by the incoming activated amino acid during the coupling step.[3] This ensures the integrity of the peptide backbone.
Peptides with Benzyl-Protected Threonine in Drug Delivery Systems: A-State-of-the-Art Perspective
The incorporation of benzyl-protected threonine significantly increases the hydrophobicity of a peptide.[4] This property can be either a challenge or an opportunity in the context of drug delivery systems.
-
Challenges: Increased hydrophobicity can lead to poor solubility in aqueous solutions, causing aggregation during purification and formulation.[4]
-
Opportunities: The hydrophobic nature of the benzyl group could potentially be exploited to drive the self-assembly of amphiphilic peptides into nanostructures like micelles or nanofibers, which can serve as drug carriers.[5] It could also enhance the loading of hydrophobic drugs through favorable interactions.
Therefore, the protocols provided herein will focus on the synthesis of a peptide containing Thr(Bzl) and its subsequent deprotection, followed by general protocols for formulating the deprotected peptide into drug delivery systems.
Part 2: Quantitative Data
Quantitative data for drug delivery systems specifically formulated with peptides containing a Thr(Bzl) residue is scarce in the literature. The tables below provide a summary of typical performance parameters for peptide-based drug delivery systems in general, as well as a comparison of threonine protecting groups used in synthesis.
Table 1: Comparison of Threonine Side-Chain Protecting Groups in Peptide Synthesis
| Property | Benzyl (Bzl) | tert-Butyl (tBu) |
| Associated Strategy | Primarily Boc/Bzl; some Fmoc applications | Primarily Fmoc/tBu |
| Nα-Protection Orthogonality | Not fully orthogonal with Fmoc (stable to piperidine, but requires harsh acid/hydrogenation for removal)[2] | Fully orthogonal with Fmoc (stable to piperidine, removed with TFA)[2] |
| Cleavage Conditions | Strong acid (e.g., HF) or catalytic hydrogenation[2] | Strong acid (e.g., >90% TFA)[2] |
| Potential Side Reactions | Benzyl cations can cause side reactions during acid cleavage. | tert-butyl cations can lead to side reactions with sensitive residues (e.g., Trp, Met).[7] |
| Impact on Peptide | Increases hydrophobicity significantly.[4] | Increases hydrophobicity. |
Table 2: Illustrative Performance of Peptide-Based Hydrogel Drug Delivery Systems
Disclaimer: This data is representative of peptide hydrogels in general and not specific to Thr(Bzl)-containing systems.
| Parameter | Typical Range | Factors Influencing Performance |
| Drug Loading Capacity | 1 - 10% (w/w) | Drug solubility, peptide-drug interactions (hydrophobic, electrostatic), hydrogel mesh size. |
| Encapsulation Efficiency | 50 - 95% | Formulation method, drug-peptide affinity. |
| Release Kinetics | Sustained release over hours to weeks | Drug diffusion, hydrogel degradation rate, drug-matrix interactions.[8] |
| Mechanical Strength (Storage Modulus) | 100 - 10,000 Pa | Peptide concentration, sequence, and secondary structure.[9] |
Table 3: Illustrative Properties of Peptide-Based Nanoparticle Drug Delivery Systems
Disclaimer: This data is representative of peptide nanoparticles in general and not specific to Thr(Bzl)-containing systems.
| Parameter | Typical Range | Factors Influencing Performance |
| Particle Size (Diameter) | 20 - 300 nm | Peptide sequence, concentration, pH, ionic strength. |
| Zeta Potential | -30 mV to +30 mV | Amino acid composition (charged residues), pH.[10] |
| Drug Loading Content | 5 - 25% (w/w) | Drug properties, peptide-drug interactions, formulation method. |
| Encapsulation Efficiency | 60 - 99% | Formulation method (e.g., self-assembly, nanoprecipitation), peptide-drug affinity.[11] |
Part 3: Experimental Protocols
Protocol 1: Incorporation of Fmoc-Thr(Bzl)-OH in Manual Fmoc-SPPS
This protocol describes a single coupling cycle for adding Fmoc-Thr(Bzl)-OH to a growing peptide chain on a resin support (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Thr(Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel with frit and stopcock
-
Shaker or agitator
Procedure:
-
Resin Swelling: If starting with a dry resin, swell it in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine. Perform washes in the following sequence, agitating for 1 minute for each wash:
-
DMF (x5)
-
DCM (x3)
-
DMF (x3)
-
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (x3) and DCM (x3) to remove excess reagents and byproducts.
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection of the Peptide
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups, including the benzyl group from threonine.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (deionized)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (x3) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation:
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). TFA is highly corrosive.
-
Prepare a cleavage cocktail. A common cocktail for removing the benzyl group is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v).[3] A simpler alternative is TFA/TIS/Water (95:2.5:2.5 v/v), which is effective for many sequences.
-
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a separate, larger centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Slowly add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: After the final wash, decant the ether and dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by RP-HPLC).
Protocol 3: General Method for Peptide Hydrogel Formulation via pH Trigger
This protocol describes a general method for forming a hydrogel from a self-assembling peptide by changing the pH. This is applicable to peptides that are soluble at one pH and assemble into a hydrogel at another.
Materials:
-
Purified, lyophilized peptide
-
Sterile, deionized water
-
Acidic solution (e.g., 0.1 M HCl) or basic solution (e.g., 0.1 M NaOH) for pH adjustment
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
pH meter
Procedure:
-
Peptide Solubilization:
-
Weigh the lyophilized peptide and dissolve it in sterile water to a desired concentration (e.g., 1-5% w/v).
-
If the peptide is not soluble, adjust the pH to a point where it dissolves completely. For peptides with acidic residues (Asp, Glu), this is often a higher pH (e.g., 8-10). For peptides with basic residues (Lys, Arg), this is often a lower pH (e.g., 4-6).
-
-
Triggering Gelation:
-
Slowly add a triggering solution to the peptide solution to bring the pH towards physiological pH (7.4). For an acidic peptide solution, this would be a basic solution or a buffer like PBS. For a basic peptide solution, this would be an acidic solution or PBS.
-
Observe the solution for signs of gelation, such as a significant increase in viscosity or the formation of a solid gel that does not flow when the vial is inverted.
-
-
Drug Encapsulation (Passive Loading):
-
To encapsulate a drug, dissolve the drug in the initial peptide solution before triggering gelation.
-
Alternatively, the drug can be dissolved in the triggering buffer (e.g., PBS).
-
-
Characterization: The resulting hydrogel can be characterized for its mechanical properties (rheology), morphology (electron microscopy), and drug release profile (e.g., using a dialysis-based method and HPLC or UV-Vis spectroscopy to quantify the released drug over time).
Protocol 4: General Method for Peptide Nanoparticle Formulation via Self-Assembly
This protocol outlines a common method for forming peptide-based nanoparticles through the self-assembly of amphiphilic peptides.
Materials:
-
Purified, lyophilized peptide
-
Organic solvent (e.g., DMSO, DMF)
-
Aqueous buffer (e.g., PBS, Tris buffer)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Peptide Dissolution:
-
Dissolve the lyophilized peptide in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Nanoparticle Formation:
-
Rapidly inject a small volume of the peptide stock solution into a larger volume of vigorously stirring aqueous buffer. The final peptide concentration should be above its critical aggregation concentration.
-
The sudden change in solvent polarity will induce the self-assembly of amphiphilic peptides into nanoparticles.
-
-
Drug Encapsulation:
-
For hydrophobic drugs, co-dissolve the drug with the peptide in the organic solvent before injection into the aqueous buffer.
-
-
Purification and Characterization:
-
The resulting nanoparticle suspension may be purified from the organic solvent and non-encapsulated drug by dialysis against the aqueous buffer.
-
Characterize the nanoparticles for size and size distribution (Dynamic Light Scattering), morphology (Transmission Electron Microscopy), and drug loading/encapsulation efficiency (by dissolving the nanoparticles and quantifying the drug content).
-
Part 4: Visualizations (Graphviz)
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Decision workflow for using protected threonine in peptide drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 10. Peptide-Based Nanoparticles for Therapeutic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Thr(Bzl)-OH in the Development of Peptide Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of threonine, synthesized using precursors like H-Thr(Bzl)-OH, in the development of peptide-based vaccines. This document details the synthetic methodologies, immunological principles, and specific applications in cancer and infectious disease, offering valuable protocols and data for researchers in the field.
Introduction to Peptide Vaccines and the Role of Threonine
Peptide vaccines represent a promising frontier in immunotherapy, offering high specificity, safety, and ease of production.[1][2] These vaccines are composed of short amino acid sequences that mimic epitopes from tumor-associated antigens (TAAs) or pathogens, designed to elicit a targeted immune response.[3][4] Threonine, a polar amino acid with a secondary hydroxyl group, plays a critical role in the structure and immunogenicity of many peptide epitopes. Its side chain can form hydrogen bonds, contributing to the peptide's conformation and its interaction with Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs).[5] Furthermore, the hydroxyl group of threonine can be a site of O-glycosylation, a post-translational modification that is often altered in cancer cells, creating tumor-specific neoepitopes that can be targeted by the immune system.[6]
The synthesis of these critical peptide antigens is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). In this process, protecting groups are essential to prevent unwanted side reactions. For threonine, its hydroxyl side chain is commonly protected with a benzyl (Bzl) group, particularly in the Boc/Bzl SPPS strategy. The use of N-α-Boc-L-Threonine(O-benzyl)-OH allows for the controlled and stepwise assembly of the peptide chain on a solid support.
Application in Cancer Vaccines: The MUC1 and HER2/neu Case Studies
Threonine-containing peptides have been extensively investigated as candidates for cancer vaccines, with Mucin 1 (MUC1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu) being prominent examples.
MUC1 Peptide Vaccines: MUC1 is a glycoprotein that is overexpressed and aberrantly glycosylated in various adenocarcinomas.[7] The tandem repeat region of MUC1 is rich in serine and threonine residues, which in cancer cells, often display truncated O-glycans like the Tn antigen (α-O-GalNAc-Thr).[6][8] This altered glycosylation pattern makes MUC1 a tumor-associated antigen and an attractive target for immunotherapy. Clinical trials have evaluated MUC1 peptide vaccines, demonstrating their ability to induce both antibody and T-cell responses.[7][9][10]
HER2/neu Peptide Vaccines: The HER2/neu protein is overexpressed in a significant percentage of breast cancers and is associated with a more aggressive disease course.[11][12] Peptide vaccines derived from the HER2/neu protein, such as the E75 peptide (HER2/neu 369-377), have been investigated in clinical trials.[11][13] These vaccines aim to stimulate cytotoxic T lymphocytes (CTLs) to recognize and eliminate HER2-expressing tumor cells.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of MUC1 and HER2/neu peptide vaccines.
Table 1: Summary of Immune Response Data from MUC1 Peptide Vaccine Clinical Trials
| Trial Identifier/Phase | Vaccine Composition | Adjuvant | Number of Patients | Key Immune Response Metric | Results | Reference |
| NCT007773097 (Phase I) | 100-amino acid synthetic MUC1 peptide | Poly-ICLC | 41 | Anti-MUC1 IgG production | 43% of vaccinated participants responded with anti-MUC1 IgG production at week 12. | [10] |
| Phase I | Dendritic cells loaded with 100mer Tn-MUC1 peptide | KLH | 16 (Prostate Cancer) | T-cell response | Predominantly CD4+ T-cell responses observed; variable CD8+ responses. No MUC1-reactive antibodies induced. | [7] |
| NCT02134925 (Phase II) | MUC1 peptide | - | 103 | Anti-MUC1 IgG (≥2-fold increase) | 25% of MUC1 vaccine recipients had a ≥2-fold increase in MUC1 IgG at week 12 vs. 0% in the placebo group. | [9][14] |
Table 2: Summary of Immune Response Data from HER2/neu (E75) Peptide Vaccine Clinical Trials
| Trial Identifier/Phase | Vaccine Composition | Adjuvant | Number of Patients | Key Immune Response Metric | Results | Reference |
| Phase II (Node-positive and node-negative breast cancer) | E75 peptide (HER2/neu 369-377) | GM-CSF | 186 | Disease Recurrence | Assessed the ability of the vaccine to prevent disease recurrence. | [11][13] |
| Phase I | E75 peptide | Incomplete Freund's Adjuvant | 4 (Metastatic breast, ovarian, colorectal cancer) | Peptide-specific CTLs | Peptide-specific CTLs were obtained from 3 out of 4 patients after in vitro restimulation. | [15] |
| Phase I | Dendritic cells pulsed with E75 and HER2 654-662 peptides | - | 6 (Advanced breast or ovarian cancer) | Peptide-specific T-cells (IFN-γ staining) | HER2 369-377 peptide-specific T-cells were detected in 2 of the patients. | [15] |
Application in Infectious Disease Vaccines: The HIV Example
Peptide vaccines are also being developed for infectious diseases like HIV. The goal is to elicit broadly neutralizing antibodies and potent CTL responses against conserved viral epitopes. Threonine residues within these epitopes can be crucial for their recognition by the immune system. Studies have shown that synthetic peptide vaccines containing HIV-1 epitopes can induce both mucosal and systemic CTL responses, providing protective immunity in animal models.[3][16]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Threonine-Containing Peptide (Boc/Bzl Strategy)
This protocol outlines the manual synthesis of a generic threonine-containing peptide using the Boc/Bzl strategy.
Materials:
-
Boc-L-Threonine(O-benzyl)-OH
-
Other required Boc-protected amino acids
-
Merrifield resin (or other suitable resin for peptide acids)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 25-50% TFA in DCM for 20-30 minutes.
-
Washing and Neutralization: Wash the resin with DCM and then neutralize the trifluoroacetate salt with a 5-10% solution of DIEA in DCM.
-
Coupling of the First Amino Acid (e.g., Boc-Xaa-OH):
-
Dissolve Boc-Xaa-OH (2-4 equivalents), DCC/DIC (1 equivalent), and HOBt (1 equivalent) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid, including Boc-Thr(Bzl)-OH, until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of anisole at 0°C for 1 hour. This cleaves the peptide from the resin and removes the benzyl protecting group from the threonine side chain and other side-chain protecting groups.
-
-
Peptide Isolation: After evaporation of HF, precipitate the crude peptide with cold diethyl ether. Wash the peptide pellet and then extract the peptide. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Formulation of a Peptide Vaccine
This protocol provides a general method for formulating a synthesized peptide for immunization.
Materials:
-
Synthesized and purified peptide
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Adjuvant (e.g., Montanide ISA-51, GM-CSF, or Poly-ICLC)
-
Sterile vials and syringes
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in sterile saline or PBS to the desired concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Adjuvant Admixture:
-
For oil-in-water emulsions (e.g., Montanide ISA-51): Prepare an emulsion by mixing the peptide solution with the adjuvant according to the manufacturer's instructions, typically in a 1:1 volume ratio. Emulsify by vortexing or syringing until a stable, milky white emulsion is formed.
-
For soluble adjuvants (e.g., GM-CSF, Poly-ICLC): The adjuvant can be co-administered with the peptide. The peptide solution and adjuvant solution can be drawn into the same syringe immediately before injection or injected at separate, nearby sites.
-
-
Sterility Check: Ensure all handling is performed under sterile conditions to prevent contamination.
-
Storage: Store the formulated vaccine at 4°C and use within the recommended time frame.
In Vitro T-Cell Activation Assay using Flow Cytometry
This protocol details the analysis of T-cell activation in response to a threonine-containing peptide using flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or patient
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized threonine-containing peptide
-
Positive control (e.g., Phytohemagglutinin (PHA))
-
Negative control (vehicle, e.g., DMSO)
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25, CD137) and T-cell surface markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Stimulation:
-
Plate 1 x 10^6 PBMCs per well in a 96-well plate.
-
Add the threonine-containing peptide at various concentrations (e.g., 1, 5, 10 µg/mL).
-
Include positive control wells with PHA (e.g., 5 µg/mL) and negative control wells with the vehicle.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on CD3+ T-cells, and then on CD4+ and CD8+ subpopulations.
-
Quantify the percentage of activated T-cells expressing CD69, CD25, or CD137 in response to the peptide compared to the controls.
-
ELISpot Assay for Peptide-Specific IFN-γ Production
This protocol outlines the ELISpot assay to quantify the number of IFN-γ-secreting T-cells in response to a threonine-containing peptide.[17][18]
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or HRP)
-
BCIP/NBT (or other suitable substrate)
-
PBMCs
-
Threonine-containing peptide
-
Positive control (e.g., PHA)
-
Negative control (vehicle)
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile RPMI 1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating and Stimulation:
-
Add 2-3 x 10^5 PBMCs per well.
-
Add the threonine-containing peptide, positive control, or negative control to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour.
-
Wash the plate and add the substrate solution.
-
-
Spot Development and Analysis:
-
Stop the reaction when distinct spots emerge by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Signaling Pathways and Experimental Workflows
Antigen Presentation and T-Cell Activation Pathway
Peptide vaccines function by delivering specific epitopes to antigen-presenting cells (APCs), primarily dendritic cells (DCs). The DCs process the peptide and present it on MHC class I or class II molecules to CD8+ or CD4+ T-cells, respectively. This interaction, along with co-stimulatory signals, triggers the T-cell activation cascade.
Caption: Antigen presentation by a dendritic cell to T-cells.
T-Cell Receptor (TCR) Signaling Cascade
Upon successful antigen presentation, a complex intracellular signaling cascade is initiated within the T-cell, leading to cellular activation, proliferation, and effector functions.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
Experimental Workflow for Evaluating a Threonine-Containing Peptide Vaccine
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel threonine-containing peptide vaccine.
Caption: Preclinical evaluation workflow for a peptide vaccine.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Synthetic peptide vaccines - Sergeyev - Problems of Virology [virusjour.crie.ru]
- 3. pnas.org [pnas.org]
- 4. Peptide-based vaccines: Current progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Latest developments in MUC1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.univr.it [iris.univr.it]
- 9. Randomized, Double-Blind, Placebo-Controlled Trial of MUC1 Peptide Vaccine for Prevention of Recurrent Colorectal Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pre-vaccination transcriptomic profiles of immune responders to the MUC1 peptide vaccine for colon cancer prevention [frontiersin.org]
- 11. The E75 HER2/neu peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaccination against Her-2/neu, with focus on peptide-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The E75 HER2/neu peptide vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Update on HER-2 as a target for cancer therapy: HER2/neu peptides as tumour vaccines for T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. zellnet.com [zellnet.com]
- 18. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Thr(Bzl)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like H-Thr(Bzl)-OH, also known as O-Benzyl-L-Threonine, is a critical aspect of laboratory operations and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides comprehensive, step-by-step instructions for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). While specific regulations may vary, the consistent recommendation is to dispose of chemical waste in accordance with federal, state, and local environmental control regulations.[1][2][3]
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes, but is not limited to:
In situations where dust may be generated, a dust respirator should be used.[1] Engineering controls, such as fume hoods or other forms of local exhaust ventilation, should be utilized to minimize exposure.[1][5]
Spill Management:
-
Small Spills: For minor spills, carefully use appropriate tools to put the spilled solid material into a designated and properly labeled waste disposal container.[1]
-
Large Spills: In the event of a larger spill, use a shovel to collect the material into a suitable waste container.[1] During cleanup, avoid generating dust.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound involves segregation, proper containment, and transfer to a licensed waste disposal service.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
The label should include the full chemical name (O-Benzyl-L-Threonine), CAS number (if available), and any relevant hazard warnings.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containment:
-
Professional Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and proper disposal of the this compound waste.[5][6]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, but this should only be performed by qualified personnel at a licensed facility.[3]
-
-
Container Decontamination:
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | AAPPTec SDS[1] |
| Appearance | White powder | Chem-Impex[9] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[10] |
| Hazardous Decomposition | Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂) | AAPPTec SDS[1][2] |
| Toxicity | Product and its degradation products are not considered toxic. Ecotoxicity data is not available. | AAPPTec SDS[1][2] |
Experimental Protocols
There are no standard experimental protocols for the in-lab neutralization or treatment of this compound prior to disposal. The standard and recommended procedure is to collect the chemical waste and transfer it to a licensed professional waste disposal facility.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. peptide.com [peptide.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc-Thr(Bzl)-OH = 98.0 TLC 117872-75-0 [sigmaaldrich.com]
Personal protective equipment for handling H-Thr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational guidance, and disposal plans for handling H-Thr(Bzl)-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
Potential Hazards:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove any contaminated clothing.[2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds.[2][3][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][4] It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required.[2] For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[2] |
| Respiratory Protection | Fume Hood/Respirator | All handling of this compound, particularly in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
1. Storage and Preparation:
-
Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[2] Recommended storage temperature is typically between 2-8°C.
-
Preparation: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
2. Handling:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]
3. Spill Management:
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[2]
-
Major Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.[2]
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[2][5]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[2]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Consult your institution's EHS department for specific disposal procedures and regulations.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
